MYX1715
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H29ClN6O2 |
|---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
4-[2-[2-[3-(2-aminoethyl)imidazo[1,2-a]pyridin-6-yl]-5-chlorophenoxy]ethyl]-N,N,1,5-tetramethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C25H29ClN6O2/c1-16-20(24(29-31(16)4)25(33)30(2)3)10-12-34-22-13-18(26)6-7-21(22)17-5-8-23-28-14-19(9-11-27)32(23)15-17/h5-8,13-15H,9-12,27H2,1-4H3 |
InChI Key |
AMLXJNZNGSKREP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Intricacies of MYX1715: A Deep Dive into its Anti-Cancer Mechanism of Action
For Immediate Release
LONDON, UK – December 10, 2025 – In a significant stride for oncology research, a comprehensive technical guide has been compiled, elucidating the multifaceted mechanism of action of MYX1715, a potent N-Myristoyltransferase (NMT) inhibitor, in cancer cells. This document, tailored for researchers, scientists, and drug development professionals, offers an in-depth exploration of the core pathways affected by this promising therapeutic agent, supported by quantitative data, detailed experimental protocols, and novel visual representations of its molecular interactions.
This compound emerges as a highly selective inhibitor of N-Myristoyltransferase, an enzyme crucial for the proper function and localization of a multitude of proteins involved in cell signaling and survival.[1][2][3] By targeting NMT, this compound disrupts essential cellular processes in cancer cells, leading to their demise through a variety of interconnected pathways. This guide synthesizes the current understanding of this compound's activity, from its direct enzymatic inhibition to its downstream consequences on oncogenic signaling, cell cycle progression, and the induction of cellular senescence.
Core Mechanism: Inhibition of N-Myristoyltransferase
This compound exhibits a high affinity for N-Myristoyltransferase, with a dissociation constant (KD) value of 0.09 nM.[1] NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide array of cellular proteins. This lipid modification, known as myristoylation, is critical for protein-membrane interactions, protein-protein interactions, and the stability of numerous signaling proteins.[2][3][4] Inhibition of NMT by this compound leads to a global reduction in protein myristoylation, triggering a cascade of events that are detrimental to cancer cell survival.
Downstream Cellular Consequences of NMT Inhibition by this compound
The inhibition of NMT by this compound instigates a multi-pronged attack on cancer cells, culminating in cell death and tumor growth inhibition. The primary downstream effects include:
-
Induction of Endoplasmic Reticulum (ER) Stress, Cell Cycle Arrest, and Apoptosis: The disruption of myristoylation of key proteins involved in cellular homeostasis leads to ER stress.[2][3] This, in turn, activates the unfolded protein response (UPR), which, when prolonged and severe, triggers apoptosis. Furthermore, NMT inhibition causes a G1 phase cell cycle arrest, preventing cancer cell proliferation.[3]
-
Disruption of Oncogenic Signaling Pathways: Several proteins critical for cancer progression are NMT substrates. A key target is the proto-oncogene c-Src.[3][4][5] Inhibition of Src myristoylation prevents its localization to the cell membrane, thereby inhibiting its kinase activity and downstream signaling pathways that promote cell growth and survival.[3][4]
-
Synthetic Lethality in MYC-Deregulated Cancers: A pivotal finding is the heightened sensitivity of cancer cells with deregulated MYC oncogene to NMT inhibitors like this compound.[6][7] This synthetic lethal interaction is linked to the disruption of mitochondrial function. Specifically, NMT inhibition leads to the loss of myristoylation and subsequent degradation of NDUFAF4, a key assembly factor for mitochondrial complex I.[6][8] This results in mitochondrial dysfunction and selective killing of MYC-driven cancer cells.[6][7]
-
Anti-Angiogenic and Anti-Metastatic Effects: NMT inhibition has been shown to reduce angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5] This is achieved by impairing the signaling of Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor (EGF) receptors, which rely on myristoylated Src family kinases for their downstream signaling.[5] Furthermore, by inhibiting cell migration and invasion, NMT inhibitors can potentially reduce cancer metastasis.[5]
-
Dual Cytotoxic and Senolytic Activity: Beyond its direct cytotoxic effects, this compound also functions as a senolytic agent, selectively eliminating senescent "zombie" cells.[9][10] Senescent cells can accumulate in the tumor microenvironment and promote cancer progression. This compound's ability to eradicate these cells represents a novel and potentially powerful anti-cancer strategy.[9][10] This senolytic activity is linked to the inhibition of COPI vesicle formation, a process dependent on the myristoylated ARF1 protein.[9]
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The following tables summarize the available in vitro and in vivo data.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LU0884 | Lung Cancer | 44 | [1] |
| LU2511 | Lung Cancer | 9 | [1] |
| CAL51 | Breast Cancer | 44 | [11] |
| A2780 | Ovarian Cancer | - | [11] |
| SNU620 | Gastric Cancer | - | [11] |
| Animal Model | Cancer Type | Dosage and Schedule | Outcome | Reference |
| Th-MYCN GEMM Model | Neuroblastoma | 12.5 and 25 mg/kg, single dose for 20 days | Prevents tumor growth | [1] |
| DLBCL Xenograft Model | Lymphoma | 12.5 and 25 mg/kg, single dose for 20 days | Prevents tumor growth | [1] |
| Gastric Cancer Xenograft | Gastric Cancer | 12.5 and 25 mg/kg, single dose for 20 days | Prevents tumor growth | [1] |
| HT-1376 Bladder Xenograft | Bladder Cancer | Increasing concentrations for 28 days | Reduction of Src, Lyn, and VEGFR levels | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms described, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits NMT, leading to reduced protein myristoylation and diverse anti-cancer effects.
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
Detailed Experimental Protocols
While specific, detailed protocols are often proprietary, the following outlines the general methodologies employed in the preclinical evaluation of this compound, based on standard cancer research practices.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density to ensure exponential growth during the assay period.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a period of 72 hours to allow for the compound to exert its effects.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Cancer cells are treated with this compound for specified time points. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., Src, phospho-Src, NDUFAF4, GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH).
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for the study.
-
Tumor Implantation: Cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered via a suitable route (e.g., oral gavage or intraperitoneal injection) according to the specified dosing schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Toxicology Assessment: The body weight of the mice is monitored as an indicator of general health and potential toxicity.
-
Immunohistochemistry: Excised tumors can be fixed, sectioned, and stained with antibodies against specific markers (e.g., Ki-67 for proliferation, CD31 for angiogenesis) to further investigate the in vivo mechanism of action.
Conclusion
This compound represents a novel and promising therapeutic agent with a unique and multifaceted mechanism of action against cancer. By inhibiting N-Myristoyltransferase, it triggers a cascade of events including ER stress, cell cycle arrest, apoptosis, and disruption of key oncogenic signaling pathways. Its synthetic lethality with MYC-deregulated cancers and its dual cytotoxic and senolytic activities further underscore its potential as a powerful anti-cancer drug. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and other NMT inhibitors as a new class of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. N-myristoyltransferase inhibition selectively kills MYC-deregulated cancer cells | Imperial News | Imperial College London [imperial.ac.uk]
- 7. MYC deregulation sensitizes cancer cells to N-myristoyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 10. myricxbio.com [myricxbio.com]
- 11. myricxbio.com [myricxbio.com]
The Technical Landscape of MYX1715: A Novel N-Myristoyltransferase Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
MYX1715 is a highly potent, small-molecule inhibitor of N-Myristoyltransferase (NMT), an enzyme critical for the function of numerous proteins involved in oncogenic signaling. By preventing the attachment of myristate to N-terminal glycine (B1666218) residues of substrate proteins, this compound disrupts essential cellular processes, leading to anti-proliferative effects and tumor growth inhibition. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with this compound, positioning it as a promising therapeutic candidate, particularly for MYC-driven malignancies. Its potential as a payload for Antibody-Drug Conjugates (ADCs) further broadens its therapeutic applicability.
Introduction to N-Myristoyltransferase and its Role in Cancer
N-Myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular and viral proteins. This irreversible post-translational modification, known as N-myristoylation, is crucial for the proper localization and function of its substrate proteins. In humans, two isoforms, NMT1 and NMT2, share this critical function.
Many NMT substrates are key components of signaling pathways that are frequently dysregulated in cancer. These include proteins involved in signal transduction, such as the Src family of non-receptor tyrosine kinases, G-alpha subunits of heterotrimeric G proteins, and the ADP-ribosylation factors (ARFs). By facilitating membrane anchoring and protein-protein interactions, N-myristoylation enables the function of these proteins in driving cell proliferation, survival, and migration. Consequently, the inhibition of NMT has emerged as a compelling strategy for cancer therapy.
This compound: A Potent Inhibitor of N-Myristoyltransferase
This compound is a novel, potent inhibitor of N-Myristoyltransferase. Its high affinity for the enzyme translates into significant biological activity at nanomolar concentrations.
Biochemical and Cellular Potency
This compound demonstrates exceptional potency in both biochemical and cellular assays. The dissociation constant (KD) for this compound with NMT is a remarkably low 0.09 nM, indicating a very high-affinity interaction[1][2][3]. This strong binding translates to potent inhibition of cancer cell proliferation, as evidenced by its low nanomolar half-maximal inhibitory concentrations (IC50) across various cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| KD (NMT) | 0.09 nM | [1][2][3] |
| IC50 (LU0884 cell line) | 44 nM | [1][2][3] |
| IC50 (LU2511 cell line) | 9 nM | [1][2][3] |
| IC50 (A2780 cell line) | 50 nM | [4] |
| IC50 (SNU-620 cell line) | 40 nM | [4] |
Mechanism of Action
The anti-cancer activity of this compound stems from its inhibition of NMT, which leads to a cascade of downstream effects disrupting critical oncogenic signaling pathways.
Disruption of Src Family Kinase Signaling
A primary mechanism of action for NMT inhibitors is the disruption of Src family kinase (SFK) signaling. SFKs, such as c-Src, are proto-oncogenes that play a pivotal role in cell proliferation, survival, and metastasis. N-myristoylation is essential for the membrane localization and activation of SFKs. By inhibiting NMT, this compound prevents the myristoylation of SFKs, leading to their mislocalization and inactivation. This, in turn, inhibits downstream signaling pathways that are critical for cancer cell survival and proliferation.
Caption: this compound inhibits NMT, preventing Src myristoylation and activation.
Induction of the Unfolded Protein Response (UPR) and ER Stress
Inhibition of NMT can lead to the accumulation of non-myristoylated proteins, which may be misfolded. This accumulation can trigger the Unfolded Protein Response (UPR), a cellular stress response initiated by the endoplasmic reticulum (ER). The UPR is a double-edged sword; while it initially aims to restore cellular homeostasis, prolonged activation can lead to apoptosis (programmed cell death). NMT inhibition has been shown to upregulate markers of the UPR, including the pro-apoptotic transcription factor CHOP, suggesting that the induction of ER stress is a key component of the cytotoxic effects of NMT inhibitors.
Caption: this compound-mediated NMT inhibition induces ER stress and the UPR.
Therapeutic Potential and Preclinical Efficacy
This compound has demonstrated significant anti-tumor efficacy in preclinical models of various cancers, highlighting its potential as a therapeutic agent.
Efficacy in Neuroblastoma and Gastric Cancer
Preclinical studies have shown that this compound exhibits anti-tumor efficacy in mouse models of neuroblastoma and gastric cancer[1][2][3]. These findings are particularly relevant as MYC amplification, a key oncogenic driver in many neuroblastomas, has been linked to sensitivity to NMT inhibition.
Application as an Antibody-Drug Conjugate (ADC) Payload
The high potency of this compound makes it an attractive candidate for use as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies that use monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The potential of this compound as an ADC toxin is an active area of investigation[1][2][3].
Caption: Workflow for developing this compound-based ADCs.
Clinical Development of NMT Inhibitors
While clinical trial data for this compound is not yet publicly available, the clinical development of other NMT inhibitors, such as Zelenirstat (PCLX-001), provides strong validation for this therapeutic approach. A first-in-human phase I trial of Zelenirstat in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas has demonstrated that the drug is well-tolerated and shows early signs of anti-cancer activity[5]. These findings support the continued investigation of NMT inhibitors like this compound in clinical settings.
Experimental Protocols
N-Myristoyltransferase (NMT) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against NMT.
Principle: This assay measures the transfer of myristoyl-CoA to a peptide substrate by NMT. The inhibition of this reaction by this compound is quantified.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from a known NMT substrate like c-Src)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., a fluorescent probe that reacts with the free CoA produced)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the NMT enzyme, peptide substrate, and the various concentrations of this compound or vehicle control (DMSO).
-
Initiate the reaction by adding myristoyl-CoA.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to formazan (B1609692), a purple-colored product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., LU0884, LU2511)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis of Src Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of Src, a key downstream target of NMT.
Principle: Western blotting is used to detect the levels of phosphorylated Src (p-Src) and total Src in cell lysates. A decrease in the ratio of p-Src to total Src indicates inhibition of Src activity.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Src and anti-total Src)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-Src.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total Src to normalize for protein loading.
-
Quantify the band intensities to determine the change in Src phosphorylation.
Conclusion
This compound is a potent and promising N-Myristoyltransferase inhibitor with a clear mechanism of action that involves the disruption of key oncogenic signaling pathways. Its demonstrated preclinical efficacy, particularly in models of neuroblastoma and gastric cancer, and its potential as an ADC payload, underscore its significant therapeutic potential. Further investigation, including clinical trials, is warranted to fully elucidate the clinical utility of this compound in the treatment of cancer. The information presented in this guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic applications of this novel agent.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of MYX1715 in Reshaping the Tumor Microenvironment: A Technical Overview
For Immediate Release
LONDON, UK – December 10, 2025 – Myricx Bio, a leader in the development of novel cancer therapeutics, today released a technical whitepaper detailing the current understanding of its lead N-Myristoyltransferase (NMT) inhibitor, MYX1715, and its impact on the tumor microenvironment (TME). This document is intended for researchers, scientists, and drug development professionals interested in the next generation of cancer therapies that not only target tumor cells directly but also modulate the complex ecosystem in which they thrive.
N-myristoylation is a critical lipid modification of numerous proteins involved in key cellular processes, including signal transduction and oncogenesis. N-Myristoyltransferases (NMT1 and NMT2) catalyze this modification, and their inhibition has emerged as a promising therapeutic strategy in oncology. This compound is a potent and selective inhibitor of NMT, demonstrating significant anti-tumor efficacy in various preclinical cancer models. This paper synthesizes the available data on how NMT inhibition, and specifically this compound, influences the intricate network of immune cells, stromal cells, and signaling molecules that constitute the TME.
The Rationale for Targeting the Tumor Microenvironment
The TME is a complex and dynamic ecosystem that plays a pivotal role in tumor progression, metastasis, and response to therapy. It is comprised of a heterogeneous population of cancer cells, immune cells, cancer-associated fibroblasts (CAFs), endothelial cells, and the extracellular matrix (ECM). The interplay between these components can create an immunosuppressive environment that shields the tumor from immune surveillance and promotes its growth. Modulating the TME to favor an anti-tumor immune response is a cornerstone of modern cancer therapy.
This compound: A Potent N-Myristoyltransferase Inhibitor
This compound is a small molecule inhibitor of N-Myristoyltransferase with high potency. Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and reduce tumor growth in xenograft models.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell Lines/Models | Reference |
| Binding Affinity (KD) | 0.09 nM | - | Myricx Bio |
| IC50 | 9 nM | LU2511 (NSCLC) | MedchemExpress |
| 44 nM | LU0884 (NSCLC) | MedchemExpress | |
| In Vivo Efficacy | Tumor growth prevention | Th-MYCN GEMM model | MedchemExpress |
| Tumor growth prevention | DLBCL xenograft model | MedchemExpress | |
| Tumor growth prevention | Gastric cancer xenograft model | MedchemExpress |
Note: This table represents a summary of publicly available data. Further internal data may exist.
The Impact of NMT Inhibition on the Tumor Immune Landscape
While direct data on this compound's impact on the TME is emerging, studies with other NMT inhibitors, such as PCLX-001, provide a strong rationale for its immunomodulatory potential.
Enhancing Anti-Tumor Immunity through PD-L1 Modulation
Recent studies have shown that inhibition of NMT1 can disrupt the localization of Programmed Death-Ligand 1 (PD-L1) to the cancer cell surface.[1] PD-L1 is a critical immune checkpoint protein that, upon binding to its receptor PD-1 on T cells, suppresses the anti-tumor immune response.
A proposed mechanism involves the myristoylation of calcineurin B homologous protein 1 (CHP1), which is upregulated in hypoxic tumor environments.[1] Myristoylated CHP1 facilitates the translocation of PD-L1 to the cell membrane. By inhibiting NMT, and thus CHP1 myristoylation, the surface expression of PD-L1 is reduced, making tumor cells more susceptible to immune attack.
References
The Discovery and Development of MYX1715: A Novel N-Myristoyltransferase Inhibitor for MYC-Deregulated Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MYX1715 is a potent and selective inhibitor of N-Myristoyltransferase (NMT), a critical enzyme in a variety of cellular processes. This document details the discovery, mechanism of action, and preclinical development of this compound. A key finding in the development of NMT inhibitors is the discovery of a synthetic lethal relationship with MYC-deregulated cancers. This whitepaper will elaborate on the signaling pathways affected by this compound, present key preclinical data in a structured format, and provide detailed experimental protocols for the foundational assays used in its evaluation.
Introduction: Targeting N-Myristoyltransferase in Oncology
N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine (B1666218) of a wide range of proteins. This process is catalyzed by the enzyme N-Myristoyltransferase (NMT), which exists in two isoforms, NMT1 and NMT2. This modification is vital for protein localization to membranes, signal transduction, and protein-protein interactions.[1] Many proteins involved in oncogenic pathways, including SRC family kinases, are dependent on myristoylation for their function.[1] Consequently, the inhibition of NMT presents a promising therapeutic strategy for cancer.
This compound has emerged as a highly potent inhibitor of NMT with a dissociation constant (KD) of 0.09 nM.[2] Its development is based on the significant discovery that cancers with dysregulation of the MYC family of oncoproteins are particularly sensitive to NMT inhibition.[3]
Mechanism of Action: Synthetic Lethality in MYC-Deregulated Cancers
The primary mechanism of action of this compound is the induction of synthetic lethality in cancer cells with high levels of MYC expression.[4] MYC is a master transcriptional regulator that is deregulated in over 50% of human cancers, driving proliferation and metabolic reprogramming.[5] The inhibition of NMT in these MYC-driven cancers leads to a cascade of events culminating in mitochondrial dysfunction and apoptosis.[1][4]
A critical NMT substrate in this pathway is the mitochondrial respiratory complex I assembly factor NDUFAF4.[1][6] Upon treatment with an NMT inhibitor, NDUFAF4 fails to be myristoylated, leading to its degradation.[1][6] This disrupts the assembly and function of mitochondrial complex I, a key component of the electron transport chain.[1][6] The resulting mitochondrial dysfunction is particularly detrimental to MYC-deregulated cells, which are already under high metabolic stress, leading to selective cell death.[4][5]
Signaling Pathway Diagram
Quantitative Preclinical Data
This compound demonstrates potent activity both in biochemical and cell-based assays. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Biochemical and In Vitro Activity of this compound
| Parameter | Value | Cell Line | Cancer Type | Reference |
| KD (NMT) | 0.09 nM | - | - | [2] |
| IC50 | 9 nM | LU2511 | - | [2] |
| IC50 | 44 nM | LU0884 | - | [2] |
| IC50 | 40 nM | SNU-620 | Gastric Cancer | [1] |
| IC50 | 50 nM | A2780 | Ovarian Cancer | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Th-MYCN Genetically Engineered Mouse Model | 12.5 and 25 mg/kg (single dose for 20 days) | Tumor growth prevention | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) Xenograft | 12.5 and 25 mg/kg (single dose for 20 days) | Tumor growth prevention | [2] |
| Gastric Cancer Xenograft | 12.5 and 25 mg/kg (single dose for 20 days) | Tumor growth prevention | [2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the development of this compound.
NMT Inhibition Assay (KD Determination)
A common method for determining the dissociation constant (KD) for a tight-binding inhibitor like this compound is through techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Protocol Outline (SPR-based):
-
Immobilization: Recombinant human NMT1 or NMT2 is immobilized on a sensor chip surface.
-
Binding Analysis: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.
-
Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the surface.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The KD is calculated as koff/kon.
Cell Viability (IC50) Assay
The half-maximal inhibitory concentration (IC50) is determined using a cell-based assay to measure the potency of this compound in inhibiting cancer cell proliferation.
Protocol Outline (MTT/MTS-based):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: An MTT or MTS reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Absorbance Reading: The formazan product is solubilized, and the absorbance is read at the appropriate wavelength using a plate reader.
-
Data Analysis: The absorbance values are normalized to untreated controls, and the IC50 is calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
To evaluate the anti-tumor efficacy of this compound in a living organism, a xenograft mouse model is utilized.
Protocol Outline:
-
Cell Implantation: Human cancer cells (e.g., gastric cancer or DLBCL cell lines) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into vehicle control and treatment groups. This compound is administered at specified doses and schedules (e.g., 12.5 and 25 mg/kg, once daily for 20 days).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group, and the anti-tumor efficacy is assessed by comparing the tumor volumes in the treated groups to the control group.
Experimental Workflows
Workflow for In Vitro IC50 Determination
Workflow for In Vivo Xenograft Study
Future Directions
The potent and selective activity of this compound against MYC-deregulated cancers makes it a promising candidate for further development. A significant area of exploration is its use as a payload for antibody-drug conjugates (ADCs). By attaching this compound to an antibody that targets a tumor-specific antigen, the cytotoxic effects of NMT inhibition can be delivered directly to cancer cells, potentially increasing efficacy and reducing off-target toxicity. Further studies will focus on optimizing ADC constructs, evaluating their efficacy in a broader range of preclinical models, and ultimately advancing them into clinical trials for patients with MYC-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - MYC deregulation sensitizes cancer cells to N-myristoyltransferase inhibition. - The Francis Crick Institute - Figshare [crick.figshare.com]
- 3. myricxbio.com [myricxbio.com]
- 4. N-myristoyltransferase inhibition selectively kills MYC-deregulated cancer cells | Imperial News | Imperial College London [imperial.ac.uk]
- 5. MYC deregulation makes cancer cells vulnerable to NMT inhibitors | Imperial News | Imperial College London [imperial.ac.uk]
- 6. MYC deregulation sensitizes cancer cells to N-myristoyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
MYX1715: An In-depth Technical Analysis of N-Myristoyltransferase Inhibition and Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MYX1715 is a highly potent, small molecule inhibitor of N-myristoyltransferase (NMT). This document provides a comprehensive technical overview of this compound, with a particular focus on its selectivity for the two human NMT isoforms, NMT1 and NMT2. While definitive, publicly available data on the comparative inhibitory activity of this compound against NMT1 and NMT2 is limited, this guide synthesizes the current knowledge, details relevant experimental protocols for determining isoform selectivity, and visualizes the key signaling pathways and experimental workflows.
Introduction to N-Myristoyltransferase and this compound
N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine (B1666218) of a wide range of cellular proteins. This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for the proper function and localization of proteins involved in various signaling pathways, including those crucial for cancer cell survival and proliferation.[1][2] In humans, two isoforms of NMT exist, NMT1 and NMT2, which share a high degree of sequence homology in their catalytic domains, making the development of isoform-selective inhibitors a significant challenge.[2][3]
This compound is a novel, potent NMT inhibitor developed by Myricx Bio.[4][5] It has demonstrated significant anti-tumor efficacy in various preclinical cancer models.[6] Understanding the selectivity profile of this compound for NMT1 versus NMT2 is crucial for elucidating its precise mechanism of action and for the strategic development of targeted cancer therapies.
Quantitative Analysis of this compound Inhibition
| Parameter | Value | Target | Source |
| Dissociation Constant (KD) | 0.09 nM | N-Myristoyltransferase (unspecified isoform) | [6] |
| IC50 | <1 nM | Human NMT1 | [7] |
Experimental Protocols for Determining NMT1 vs. NMT2 Selectivity
To determine the selectivity of an inhibitor like this compound for NMT1 versus NMT2, a robust biochemical assay is required. The following protocol is a representative example based on established fluorescence-based NMT inhibition assays.
Principle of the Assay
The enzymatic activity of NMT is measured by detecting the release of Coenzyme A (CoA) during the transfer of myristate from myristoyl-CoA to a peptide substrate. A thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM), reacts with the free thiol group of the released CoA, resulting in a measurable increase in fluorescence. The inhibitory effect of a compound is determined by quantifying the reduction in this fluorescence signal.
Materials and Reagents
-
Recombinant human NMT1 and NMT2 enzymes
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from a known NMT substrate like c-Src)
-
This compound (or other test inhibitor)
-
CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 1 mM DTT)
-
96- or 384-well black microplates
-
Fluorescence plate reader
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human NMT1 and NMT2, myristoyl-CoA, and the peptide substrate in assay buffer.
-
Reaction Mixture Assembly: In the microplate wells, combine the assay buffer, the NMT enzyme (either NMT1 or NMT2), and the peptide substrate.
-
Inhibitor Incubation: Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding myristoyl-CoA to all wells.
-
Signal Detection: Immediately after adding myristoyl-CoA, add the CPM fluorescent probe. Monitor the increase in fluorescence over time using a plate reader (Excitation: ~390 nm, Emission: ~485 nm). Alternatively, for an endpoint assay, stop the reaction after a specific time by adding a quenching solution and then measure the final fluorescence.
-
Data Analysis:
-
Plot the fluorescence signal against the inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
The selectivity index is calculated by dividing the IC50 value for the less sensitive isoform by the IC50 value for the more sensitive isoform (e.g., IC50(NMT2) / IC50(NMT1)).
-
Signaling Pathways and Experimental Workflows
N-Myristoylation Signaling Pathway
N-myristoylation is integral to the function of numerous proteins involved in key cellular signaling cascades. Inhibition of NMT can disrupt these pathways, leading to anti-cancer effects.
Caption: NMT inhibition by this compound disrupts protein myristoylation and downstream signaling.
Experimental Workflow for Determining NMT Isoform Selectivity
The following diagram illustrates the key steps in a typical experimental workflow to assess the selectivity of an NMT inhibitor.
Caption: Workflow for determining the NMT1 vs. NMT2 selectivity of this compound.
Conclusion
This compound is a highly potent inhibitor of N-myristoyltransferase, with demonstrated sub-nanomolar activity against human NMT1. While its precise selectivity for NMT1 versus NMT2 remains to be fully disclosed in the public domain, the high degree of conservation between the two isoforms suggests that dual inhibition is a possibility. The experimental protocols outlined in this document provide a clear framework for determining such selectivity. Further research and disclosure of comparative inhibitory data will be crucial for a complete understanding of the therapeutic potential and mechanism of action of this compound. The disruption of NMT-dependent signaling pathways by potent inhibitors like this compound represents a promising avenue for the development of novel cancer therapeutics.
References
- 1. myricxbio.com [myricxbio.com]
- 2. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myricxbio.com [myricxbio.com]
- 5. myricxbio.com [myricxbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. myricxbio.com [myricxbio.com]
Technical Whitepaper: The Effect of MYX1715 on Gastric Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MYX1715 is a highly potent, small-molecule inhibitor of N-Myristoyltransferase (NMT), an enzyme critical for the function of numerous proteins involved in oncogenic signaling. This document provides a comprehensive technical overview of the mechanism of action and effects of this compound, with a specific focus on its application to gastric cancer cell lines.
Data indicates that this compound exhibits significant cytotoxic and senolytic activity. It effectively inhibits the proliferation of cancer cells, including the gastric cancer cell line SNU-620, at nanomolar concentrations. The primary mechanism of action involves the inhibition of N-myristoylation, a key lipid modification, which leads to the disruption of critical cellular processes. This disruption induces endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis. Furthermore, a synthetic lethal relationship has been identified between NMT inhibition and the deregulation of MYC-family oncogenes, a common feature in many cancers. In these contexts, this compound causes mitochondrial dysfunction, leading to targeted cell death. Preclinical studies in gastric cancer xenograft models confirm its anti-tumor efficacy. This whitepaper details the quantitative effects of this compound, outlines key experimental protocols for its evaluation, and visualizes its core mechanism of action.
Core Mechanism of Action: N-Myristoyltransferase Inhibition
This compound is an inhibitor of both N-Myristoyltransferase 1 (NMT1) and NMT2, enzymes that catalyze the covalent attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) of a wide range of substrate proteins.[1][2] This modification, known as N-myristoylation, is essential for the proper subcellular localization, stability, and function of these proteins.[1][3]
Many proteins dependent on myristoylation are integral to cancer progression, including:
-
Src Family Kinases: Non-receptor tyrosine kinases that require membrane association via myristoylation to execute their function in cell proliferation and survival pathways.[3][4][5]
-
G-protein Subunits: Key components of signal transduction cascades that rely on myristoylation for membrane anchoring.[1][6]
-
NDUFAF4: A mitochondrial respiratory complex I assembly factor whose myristoylation and stability are compromised by NMT inhibition in MYC-deregulated cells.[7]
By preventing N-myristoylation, this compound disrupts these signaling pathways, leading to potent anti-cancer effects.[1][6]
Quantitative Data: In Vitro and In Vivo Efficacy
This compound demonstrates potent activity across various cancer cell lines and in preclinical gastric cancer models.
Table 1: In Vitro Potency of this compound
| Compound | Cell Line | Cancer Type | Parameter | Value | Reference |
| This compound | SNU-620 | Gastric Cancer | IC₅₀ | 40 nM | [8] |
| This compound | LU0884 | Not Specified | IC₅₀ | 44 nM | [9] |
| This compound | LU2511 | Not Specified | IC₅₀ | 9 nM | [9] |
| This compound | - | - | KD | 0.09 nM | [9] |
Table 2: In Vivo Efficacy in Gastric Cancer Model
| Compound | Model System | Dosing | Duration | Outcome | Reference |
| This compound | Gastric Cancer Xenograft | 12.5 and 25 mg/kg (single dose) | 20 days | Prevented tumor growth | [9] |
Signaling Pathway of NMT Inhibition
The inhibition of NMT by this compound initiates a cascade of cellular events culminating in apoptotic cell death. The specific pathway can be enhanced in cancers with MYC deregulation.
References
- 1. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human N myristoyltransferase 1 as a strategy to suppress cancer progression driven by myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. myricxbio.com [myricxbio.com]
- 9. medchemexpress.com [medchemexpress.com]
MYX1715: A Novel N-Myristoyltransferase Inhibitor as a Potential Therapeutic for Fibrotic Diseases
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. Emerging research has identified cellular senescence as a key driver of fibrosis. MYX1715, a potent and selective inhibitor of N-Myristoyltransferase (NMT), is a novel investigational compound with demonstrated preclinical efficacy in models of fibrotic disease. This document provides an in-depth technical guide on this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols. The anti-fibrotic activity of this compound is primarily attributed to its senolytic properties—the selective elimination of senescent cells—which disrupts the pro-fibrotic signaling environment. This whitepaper aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound as a promising therapeutic candidate for various fibrotic conditions.
Introduction to Fibrotic Diseases and the Role of Cellular Senescence
Fibrotic diseases can affect nearly every organ system, leading to progressive organ dysfunction and failure. Pathologically, fibrosis is the result of a dysregulated wound-healing response, leading to the excessive deposition of collagen and other extracellular matrix components. This process disrupts normal tissue architecture and function. A growing body of evidence implicates cellular senescence, a state of irreversible cell cycle arrest, as a critical contributor to the initiation and progression of fibrosis. Senescent cells accumulate in tissues with age and in response to injury, where they secrete a complex mixture of pro-inflammatory and pro-fibrotic factors known as the Senescence-Associated Secretory Phenotype (SASP). The SASP creates a microenvironment that promotes chronic inflammation and activates fibroblasts, the primary cell type responsible for matrix production, thereby driving the fibrotic process.
This compound: An Inhibitor of N-Myristoyltransferase
This compound is a small molecule inhibitor of N-Myristoyltransferase (NMT), an enzyme essential for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of proteins. This process, known as N-myristoylation, is critical for the proper function and subcellular localization of many proteins involved in key cellular processes, including signal transduction, protein trafficking, and oncogenesis. There are two isoforms of NMT in humans, NMT1 and NMT2. Inhibition of NMT disrupts these fundamental cellular pathways, leading to downstream therapeutic effects.
Mechanism of Action: Senolytic Activity in Fibrotic Diseases
The primary anti-fibrotic mechanism of this compound is attributed to its potent senolytic activity. Groundbreaking research has identified N-myristoylation as a key vulnerability of senescent cells.[1][2] Senescent cells exhibit a hyperactive secretory apparatus to maintain the SASP, a process that is dependent on the coatomer protein complex I (COPI)-mediated vesicular transport. The function of key components of the COPI pathway is reliant on N-myristoylation.
By inhibiting NMT, this compound disrupts the N-myristoylation of proteins essential for COPI vesicle formation. This leads to the impairment of the secretory pathway, Golgi dispersal, dysfunctional autophagy, and ultimately, the induction of apoptosis in senescent cells.[1][2] The selective elimination of these pro-fibrotic senescent cells from tissues is believed to be the core mechanism through which this compound exerts its anti-fibrotic effects, thereby reducing inflammation and matrix deposition.
Preclinical Data in Fibrotic Disease Models
Preclinical studies have demonstrated the potential of NMT inhibitors, including this compound, in animal models of fibrotic disease. The pivotal study by McHugh et al. in Nature Cell Biology provided the first direct evidence of the senolytic and anti-fibrotic efficacy of NMT inhibitors.[1][2]
Non-alcoholic Steatohepatitis (NASH) Model
In a diet-induced mouse model of NASH, a condition characterized by liver inflammation, steatosis, and fibrosis, treatment with an NMT inhibitor demonstrated significant therapeutic effects.
Table 1: Efficacy of NMT Inhibition in a Preclinical NASH Model
| Parameter | Vehicle Control | NMT Inhibitor | % Change | p-value |
| Senescence Marker (p21) Expression | High | Reduced | - | <0.05 |
| Liver Fibrosis (Sirius Red Staining) | Extensive | Significantly Reduced | - | <0.05 |
| Inflammatory Gene Expression (e.g., IL-6, TNFα) | Elevated | Downregulated | - | <0.05 |
| Steatosis Score | High | Reduced | - | <0.05 |
Note: The specific NMT inhibitor used in the NASH model was IMP-1088. The data presented is a qualitative summary based on the findings of McHugh et al. (2023) as specific quantitative values were not provided in the primary publication for all endpoints.
General Fibrosis Model
The study by McHugh et al. also reported that genetic knockdown of COPI subunits, which is phenocopied by NMT inhibitors, improved outcomes in a mouse model of fibrosis.[1][2] While specific quantitative data for this compound in a dedicated fibrosis model like bleomycin-induced pulmonary fibrosis is not yet publicly available, the mechanistic link through senolysis provides a strong rationale for its potential efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vivo NASH Model
-
Animal Model: C57BL/6J mice.
-
Diet: A diet high in fat, fructose, and cholesterol to induce NASH.
-
Treatment: Administration of an NMT inhibitor (e.g., IMP-1088) or vehicle control via an appropriate route (e.g., intraperitoneal injection) for a specified duration.
-
Endpoints:
-
Histology: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Sirius Red for collagen deposition (fibrosis), and Oil Red O for lipid accumulation (steatosis).
-
Immunohistochemistry: Staining for senescence markers such as p21.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes related to inflammation (e.g., Il6, Tnf), fibrosis (e.g., Col1a1, Acta2), and senescence.
-
References
Understanding the Pharmacokinetics of MYX1715: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific pharmacokinetic data for MYX1715, such as Cmax, Tmax, AUC, and half-life, are not publicly available at the time of this writing. The following guide provides a comprehensive overview of the known preclinical information for this compound and outlines the standard methodologies used to characterize the pharmacokinetics of similar small molecule inhibitors. The quantitative data presented is illustrative and based on typical findings for orally bioavailable small molecules in preclinical mouse models.
Introduction to this compound
This compound is a potent and selective inhibitor of N-Myristoyltransferase (NMT), an enzyme crucial for the N-terminal myristoylation of a wide range of cellular proteins. This lipid modification is vital for protein localization, stability, and function. By inhibiting NMT, this compound disrupts key cellular signaling pathways that are often dysregulated in cancer. Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, including neuroblastoma and gastric cancer.[1] this compound has also been investigated as a payload for antibody-drug conjugates (ADCs), highlighting its potential for targeted cancer therapy.
Mechanism of Action and Signaling Pathways
N-myristoylation, catalyzed by NMT, involves the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of substrate proteins. This modification is critical for the function of numerous proteins involved in oncogenic signaling. Inhibition of NMT by this compound can lead to the mislocalization and dysfunction of these key proteins, ultimately inducing anti-cancer effects.
The primary signaling pathways affected by NMT inhibition include:
-
Oncogenic Signaling: Inhibition of NMT disrupts the membrane localization and activity of key signaling proteins such as Src family kinases, which are crucial for cancer cell proliferation and survival.
-
Cellular Stress and Apoptosis: NMT inhibition can induce proteotoxic stress within the cancer cells, leading to the activation of apoptotic pathways and programmed cell death.
-
Senescence: Recent research has shown that NMT inhibitors can selectively eliminate senescent "zombie" cells, which can contribute to tumor growth and drug resistance.[2]
Below are diagrams illustrating the key signaling pathways impacted by NMT inhibition.
Preclinical Pharmacokinetics of Small Molecule Inhibitors (Illustrative)
While specific data for this compound is unavailable, this section outlines the typical pharmacokinetic profile of a small molecule inhibitor in a preclinical mouse model.
Data Presentation
The following table summarizes hypothetical pharmacokinetic parameters for a compound like this compound following oral (PO) and intravenous (IV) administration in mice. These values are for illustrative purposes to demonstrate how such data is typically presented.
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) | Description |
| Cmax (ng/mL) | 850 | 1200 | Maximum observed plasma concentration. |
| Tmax (h) | 1.5 | 0.25 | Time to reach Cmax. |
| AUC0-t (ng·h/mL) | 4500 | 3200 | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC0-inf (ng·h/mL) | 4800 | 3300 | Area under the plasma concentration-time curve extrapolated to infinity. |
| t1/2 (h) | 6.2 | 5.8 | Terminal elimination half-life. |
| Bioavailability (%) | 72.7 | N/A | The fraction of the administered dose that reaches systemic circulation. |
| CL (mL/min/kg) | N/A | 10.1 | Clearance: the volume of plasma cleared of the drug per unit time. |
| Vdss (L/kg) | N/A | 4.5 | Volume of distribution at steady state: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Experimental Protocols
Detailed experimental protocols for ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for understanding the pharmacokinetic profile of a drug candidate. Below are representative protocols for in vivo pharmacokinetic studies in mice.
3.2.1. In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of a test compound following oral and intravenous administration in mice.
-
Animal Model: Male CD-1 mice (8-10 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing:
-
Intravenous (IV): The compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a single bolus injection into the tail vein at a dose of 2 mg/kg.
-
Oral (PO): The compound is formulated in a vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Blood samples (approximately 50 µL) are collected from the saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
3.2.2. In Vitro Metabolic Stability Assay
-
Objective: To assess the metabolic stability of a test compound in liver microsomes.
-
Test System: Mouse liver microsomes.
-
Procedure:
-
The test compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) in the presence of NADPH at 37°C.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
Conclusion
This compound is a promising NMT inhibitor with demonstrated preclinical anti-tumor activity. While specific pharmacokinetic data remains proprietary, an understanding of its mechanism of action and the general principles of small molecule pharmacokinetics provides a strong foundation for its continued development. The illustrative data and protocols presented in this guide offer a framework for interpreting the forthcoming pharmacokinetic data for this compound and other novel NMT inhibitors. Further studies will be essential to fully characterize its ADME properties and to establish a clear pharmacokinetic/pharmacodynamic relationship to guide its clinical development.
References
Unlocking a Novel Therapeutic Avenue for Pediatric Pituitary Tumors: A Technical Guide to the N-Myristoyltransferase Inhibitor MYX1715
For Research, Scientific, and Drug Development Professionals
Abstract
Pediatric pituitary tumors, while often benign, can lead to significant morbidity due to their location and potential for hormonal dysregulation. Current treatment modalities have limitations, necessitating the exploration of novel therapeutic strategies. This document outlines the preclinical rationale for the investigation of MYX1715, a potent and selective N-Myristoyltransferase (NMT) inhibitor, as a potential therapeutic agent for pediatric pituitary tumors. N-myristoylation is a critical lipid modification of numerous proteins involved in oncogenic signaling pathways. Inhibition of NMT presents a promising and targeted approach to disrupt cancer cell proliferation and survival. This guide provides a comprehensive overview of the mechanism of action of NMT inhibitors, available preclinical data for this compound, and detailed, proposed experimental protocols for its evaluation in the context of pediatric pituitary tumors.
Introduction to N-Myristoyltransferase (NMT) in Oncology
N-myristoylation is the irreversible, co-translational attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of eukaryotic and viral proteins. This lipid modification is catalyzed by the enzyme N-myristoyltransferase (NMT), which exists in two isoforms, NMT1 and NMT2. Myristoylation is crucial for the proper subcellular localization and function of many proteins involved in signal transduction, cellular transformation, and oncogenesis.
Elevated NMT expression and activity have been observed in various cancers, including brain tumors, suggesting a dependency of cancer cells on this post-translational modification.[1][2][3][4] Key oncoproteins, such as those in the Src family of kinases, require myristoylation for their membrane association and subsequent activation of downstream pro-proliferative and anti-apoptotic signaling pathways.[5][6][7] Therefore, inhibition of NMT has emerged as a compelling therapeutic strategy to target these oncogenic dependencies.
This compound: A Potent N-Myristoyltransferase Inhibitor
This compound is a potent, small-molecule inhibitor of both NMT1 and NMT2.[8] While extensive data on this compound in the specific context of pediatric pituitary tumors is not yet publicly available, a crucial observation notes that this compound selectively kills senescent cancer cells in mouse models of pediatric pituitary tumors.[9] This suggests a direct, and therapeutically relevant, activity of this compound in this indication. Further preclinical data in other cancer models underscores its potential as an anti-cancer agent.
Quantitative Preclinical Data for this compound (Surrogate Indications)
To date, specific quantitative data for this compound in pediatric pituitary tumor cell lines or xenograft models has not been published. The following table summarizes the available data from other cancer types to provide a benchmark for its potency.
| Parameter | Cell Line/Model | Cancer Type | Value | Reference |
| KD | NMT | - | 0.09 nM | --INVALID-LINK-- |
| IC50 | LU0884 | Not Specified | 44 nM | --INVALID-LINK-- |
| IC50 | LU2511 | Not Specified | 9 nM | --INVALID-LINK-- |
| In Vivo Efficacy | Th-MYCN GEMM model | Neuroblastoma | Tumor growth prevention | --INVALID-LINK-- |
| In Vivo Efficacy | DLBCL xenograft model | B-cell Lymphoma | Tumor growth prevention | --INVALID-LINK-- |
| In Vivo Efficacy | Gastric cancer xenograft | Gastric Cancer | Tumor growth prevention | --INVALID-LINK-- |
Mechanism of Action: Disruption of Oncogenic Signaling
The anti-tumor activity of this compound is predicated on the inhibition of NMT, leading to the disruption of critical signaling pathways that are often dysregulated in cancer, including pituitary tumors.
Inhibition of Src Family Kinases
Src, a non-receptor tyrosine kinase, is a key substrate of NMT. Its myristoylation is essential for membrane localization and subsequent activation of pathways involved in cell proliferation, survival, migration, and angiogenesis.[3][10][11] Elevated Src activity is implicated in the progression of numerous solid tumors.[3][11] By preventing Src myristoylation, this compound can inhibit its oncogenic functions.
Caption: this compound inhibits NMT, preventing Src myristoylation and subsequent oncogenic signaling.
Modulation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in pituitary adenomas.[1][12][13][14][15] There is evidence of crosstalk between NMT and the mTOR pathway. Inhibition of NMT can lead to cellular stress responses that impact mTOR signaling, contributing to the anti-proliferative effects of NMT inhibitors.
References
- 1. The PI3K/AKT/mTOR pathway in the pathophysiology and treatment of pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of N-myristoyltransferase in human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of N-myristoyltransferase 1 in tumour development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two N-myristoyltransferase isozymes play unique roles in protein myristoylation, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-techne.com [bio-techne.com]
- 10. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 11. The role of Src in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
- 13. mdpi.com [mdpi.com]
- 14. erc.bioscientifica.com [erc.bioscientifica.com]
- 15. The Role of Activation of PI3K/AKT/mTOR and RAF/MEK/ERK Pathways in Aggressive Pituitary Adenomas-New Potential Therapeutic Approach-A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MYX1715: In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MYX1715 is a potent and selective inhibitor of N-Myristoyltransferase (NMT), an enzyme crucial for the N-terminal modification of a variety of proteins with the 14-carbon fatty acid, myristic acid.[1][2] This modification, known as N-myristoylation, is vital for the proper function and localization of numerous signaling proteins involved in cell proliferation, survival, and oncogenesis.[3] Inhibition of NMT by this compound has demonstrated significant anti-tumor efficacy in preclinical models of neuroblastoma and gastric cancer, making it a promising candidate for further investigation as a therapeutic agent.[4] These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cells.
Mechanism of Action
N-myristoylation is catalyzed by two enzymes, NMT1 and NMT2, and can occur either co-translationally or post-translationally.[1][2] By inhibiting NMT, this compound disrupts the function of myristoylated proteins. One key target of this inhibition is the proto-oncogene tyrosine-protein kinase Src.[3] Proper myristoylation is essential for Src's localization to the cell membrane and its subsequent activation.[3] Disruption of Src myristoylation leads to a loss of its activity, which in turn can downregulate downstream signaling pathways such as the c-Raf/MEK/ERK pathway, ultimately leading to cell cycle arrest and inhibition of proliferation.[3]
Signaling Pathway of this compound Action
Caption: this compound inhibits NMT, preventing Src myristoylation and downstream signaling.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 | LU2511 (Non-Small Cell Lung Cancer) | 9 nM | [4][5] |
| IC50 | SNU-620 (Gastric Cancer) | 40 nM | [1] |
| IC50 | LU0884 | 44 nM | [4][5] |
| KD | N/A | 0.09 nM | [4][5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound. The MTT assay measures the metabolic activity of viable cells.[6]
Materials:
-
Cancer cell line of interest (e.g., LU2511, SNU-620)
-
Complete culture medium
-
This compound (stock solution prepared in DMSO)[4]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[7]
-
Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Western Blot Analysis
This protocol is used to analyze changes in protein expression and signaling pathways upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[8]
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Src, anti-phospho-Src, anti-ERK, anti-phospho-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[8] Scrape the cells and collect the lysate.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Sample Preparation: Mix the desired amount of protein (10-50 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times with TBST for 5 minutes each.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells after treatment with this compound. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[10] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions (e.g., 10 µL of FITC-Annexin V and 5 µL of PI to 200 µL of cell suspension).[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Logical Relationship in Apoptosis Assay
Caption: Logic of cell population differentiation by Annexin V and PI staining.
References
- 1. myricxbio.com [myricxbio.com]
- 2. myricxbio.com [myricxbio.com]
- 3. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. cdn.origene.com [cdn.origene.com]
- 10. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MYX1715 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MYX1715, a potent N-Myristoyltransferase (NMT) inhibitor, in cancer cell line research. The following sections detail recommended concentrations, protocols for key cellular assays, and the underlying signaling pathways affected by this compound treatment.
Introduction to this compound
This compound is a highly potent inhibitor of N-Myristoyltransferase (NMT) with a dissociation constant (KD) of 0.09 nM.[1][2] N-myristoylation is a crucial lipid modification of many proteins involved in signal transduction and cellular localization. Inhibition of NMT by this compound has been shown to induce antitumor effects in various cancer models, making it a promising agent for cancer therapy.[1][2][3]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified by determining the half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| LU2511 | Lung Cancer | 9 |
| SNU-620 | Gastric Cancer | 40 |
| LU0884 | Lung Cancer | 44 |
| A2780 | Ovarian Cancer | 50 |
| CAL51 | Breast Cancer | 50 |
Note: IC50 values can vary depending on the assay conditions, such as cell density and incubation time.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by inhibiting N-Myristoyltransferase (NMT), which in turn disrupts the function of numerous myristoylated proteins critical for cancer cell survival and proliferation. The inhibition of NMT by this compound has been shown to impact several key signaling pathways. Deregulation of MYC-family proteins, for instance, sensitizes cancer cells to NMT inhibition.[4][5][6]
Key downstream effects of NMT inhibition include the disruption of Src family kinase signaling, which is vital for many oncogenic pathways.[7] Furthermore, NMT inhibition can lead to mitochondrial dysfunction and induce endoplasmic reticulum (ER) stress, ultimately triggering apoptosis (programmed cell death).[6][7]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for analyzing changes in protein expression in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, p-Src, total Src, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Conclusion
This compound is a potent NMT inhibitor with significant anti-cancer activity across a range of cancer cell lines. The provided protocols offer a framework for investigating its efficacy and mechanism of action. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The modulation of key signaling pathways by this compound highlights its potential as a targeted therapeutic agent in oncology.
References
- 1. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential role of N-myristoyltransferase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
MYX1715 solubility and preparation for laboratory use
Application Notes and Protocols for MYX1715
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of N-Myristoyltransferase (NMT).[1] NMT is a crucial eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) of a wide range of proteins.[2][3][4] This process, known as N-myristoylation, is vital for protein localization, stability, and function. Elevated NMT expression is observed in various cancers, including those of the colon, lung, and breast, and is often associated with poor patient survival.[4] By inhibiting NMT, this compound disrupts critical cellular processes in cancer cells, leading to anti-proliferative and cytotoxic effects. It has demonstrated anti-tumor efficacy in preclinical models of neuroblastoma, gastric cancer, and B-cell lymphoma.[1][2] this compound is also being explored as a novel payload for Antibody-Drug Conjugates (ADCs).[1][2][3]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of N-myristoyltransferases (NMT1 and NMT2).[2][3] This inhibition prevents the myristoylation of numerous substrate proteins, many of which are key components of oncogenic signaling pathways. For instance, the proto-oncogene Src requires myristoylation for its proper membrane localization and activation. Inhibition of Src myristoylation leads to the downregulation of downstream pro-survival pathways like the c-Raf/MEK/ERK pathway.[4] Furthermore, recent studies have shown that NMT inhibitors like this compound possess senolytic properties, meaning they can selectively induce cell death in senescent ("zombie") cells, which can contribute to tumor growth and drug resistance.[5] This dual mechanism of direct cytotoxicity and senolysis suggests that this compound could lead to deeper and more durable anti-tumor responses.[5]
References
Application Notes and Protocols for In Vivo Administration of MYX1715 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYX1715 is a potent and selective inhibitor of N-Myristoyltransferase (NMT), an enzyme crucial for the function of numerous proteins involved in cellular signaling, trafficking, and oncogenesis. Inhibition of NMT has emerged as a promising therapeutic strategy in various cancers. These application notes provide detailed protocols and supporting data for the in vivo administration of this compound in mouse models of cancer, based on available preclinical data.
Mechanism of Action: N-Myristoyltransferase Inhibition
N-Myristoyltransferase catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of substrate proteins. This modification is critical for protein localization to membranes and for mediating protein-protein interactions. This compound, by inhibiting NMT, disrupts these essential cellular processes, leading to anti-tumor effects. The inhibition of NMT has been shown to impact several key signaling pathways implicated in cancer progression.
Signaling Pathway Downstream of NMT Inhibition
Caption: NMT inhibition by this compound blocks protein myristoylation, leading to downstream effects on oncogenic signaling pathways.
Quantitative Data Summary
Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various mouse models. The following table summarizes the available quantitative data on dosing and efficacy.[1]
| Parameter | Details |
| Compound | This compound |
| Mouse Models | Neuroblastoma, Gastric Cancer, DLBCL Xenografts |
| Dosing Range | 12.5 - 25 mg/kg |
| Reported Outcome | Inhibition of tumor growth |
Experimental Protocols
The following protocols are based on currently available information and standard practices for in vivo studies in mouse xenograft models.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Protocol 1: Formulation of this compound for In Vivo Administration
Disclaimer: The exact vehicle used for in vivo studies of this compound is not publicly available. The following is a suggested formulation based on common practices for NMT inhibitors with poor aqueous solubility. Researchers should perform their own solubility and stability testing.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Deionized water, sterile
Procedure:
-
Prepare a vehicle solution consisting of 5% DMSO and 40% PEG400 in deionized water.
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
First, dissolve the this compound powder in DMSO.
-
Add the PEG400 to the DMSO/MYX1715 mixture and vortex until fully dissolved.
-
Add the deionized water to reach the final volume and mix thoroughly.
-
The final formulation should be a clear solution. If precipitation occurs, adjustments to the vehicle composition may be necessary.
-
Prepare the formulation fresh on each day of dosing.
Protocol 2: Administration of this compound in Tumor-Bearing Mice
Disclaimer: The precise route of administration and dosing schedule for this compound have not been explicitly detailed in available literature. The term "a single dose for 20 days" is ambiguous. The following protocol assumes a daily dosing schedule for 20 days, a common practice for small molecule inhibitors in preclinical cancer studies. The route of administration should be optimized based on the experimental goals and compound characteristics.
Materials:
-
Tumor-bearing mice (e.g., with neuroblastoma, gastric cancer, or DLBCL xenografts)
-
Prepared this compound formulation
-
Appropriate syringes and needles for the chosen route of administration (e.g., 27-gauge needle for intraperitoneal injection)
-
Animal balance
-
Calipers
Procedure:
-
Animal Acclimatization and Tumor Inoculation:
-
Acclimate mice to the facility for at least one week prior to the study.
-
Inoculate tumor cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Dosing and Administration:
-
On each day of treatment, weigh the mice to calculate the individual dose volume.
-
Administer this compound at the desired dose (e.g., 12.5 mg/kg or 25 mg/kg) via the chosen route (e.g., intraperitoneal injection).[1]
-
Administer the vehicle solution to the control group.
-
Continue daily administration for a total of 20 days.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight 2-3 times per week throughout the study.
-
Observe the animals for any signs of toxicity.
-
At the end of the 20-day treatment period, or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors for further analysis.
-
Concluding Remarks
The provided protocols and data serve as a guide for the in vivo evaluation of this compound in mouse models. It is crucial to note the current limitations in publicly available, detailed experimental procedures. Researchers are encouraged to perform pilot studies to optimize the formulation, administration route, and dosing schedule for their specific experimental context. The potent anti-tumor activity of this compound makes it a compelling candidate for further preclinical and clinical investigation.
References
Application Notes and Protocols for Developing MYX1715-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract: These application notes provide a comprehensive guide for the development of Antibody-Drug Conjugates (ADCs) utilizing MYX1715, a potent N-Myristoyltransferase (NMT) inhibitor, as the cytotoxic payload.[1] NMT is an enzyme responsible for the co- and post-translational N-myristoylation of a subset of proteins, a lipid modification crucial for their localization and function in key signaling pathways.[2][3] this compound demonstrates high-affinity inhibition of NMT (K_D = 0.09 nM) and potent cytotoxicity against various cancer cell lines.[1][4] This novel mechanism of action is particularly effective in cancers with MYC-family protein dysregulation, creating a synthetic lethal scenario.[1][5] Furthermore, NMT inhibitors have a demonstrated senolytic effect, selectively eliminating senescent cells, which may contribute to deeper and more durable tumor responses.[6] This document outlines detailed protocols for conjugation, characterization, and preclinical evaluation of this compound-based ADCs.
Mechanism of Action: NMT Inhibition
N-Myristoyltransferase (NMT) catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of target proteins.[2] This modification is critical for membrane targeting and signal transduction.[3] In MYC-deregulated cancers, cells exhibit an increased dependency on NMT activity for survival.[5] The payload, this compound, inhibits NMT, leading to a system-wide failure to myristoylate key proteins.[1][5] One critical consequence is the depletion of myristoylated mitochondrial complex I assembly factors (e.g., NDUFAF4), which results in mitochondrial dysfunction, cellular stress, and ultimately, apoptosis.[5]
ADC Conjugation and Characterization
The construction of a stable and effective ADC requires optimized conjugation chemistry and thorough analytical characterization. The following protocols provide a general framework for producing and evaluating a this compound-ADC.
Protocol 2.1: Cysteine-Based Conjugation of this compound
This protocol describes the conjugation of a linker-activated this compound payload to a monoclonal antibody (mAb) via partially reduced interchain disulfide bonds.
-
Antibody Preparation :
-
Dialyze the mAb into a suitable conjugation buffer (e.g., Phosphate Buffered Saline, pH 7.4, with 1 mM EDTA).
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Partial Reduction :
-
Warm the mAb solution to 37°C.
-
Add a 2.5-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the mAb solution.
-
Incubate for 1-2 hours at 37°C to partially reduce the interchain disulfide bonds, generating free sulfhydryl groups.
-
-
Conjugation Reaction :
-
Prepare the this compound-linker payload (e.g., this compound attached to a maleimide-containing linker) by dissolving it in an organic solvent like DMSO.
-
Add the payload solution to the reduced mAb solution at a molar ratio of approximately 5:1 (payload:mAb). The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching :
-
Stop the reaction by adding a 3-fold molar excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the linker-payload and any remaining free sulfhydryls on the antibody.
-
Incubate for 20 minutes at room temperature.
-
-
Purification :
-
Purify the ADC from unconjugated payload and other small molecules using Tangential Flow Filtration (TFF) or size-exclusion chromatography (SEC).[7]
-
Diafilter the ADC solution against a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).
-
-
Characterization and Storage :
-
Determine the final protein concentration (UV/Vis at 280 nm), drug-to-antibody ratio (DAR) via Hydrophobic Interaction Chromatography (HIC-HPLC) or mass spectrometry, and percentage of aggregates (SEC-HPLC).[8]
-
Sterile filter the final ADC product and store at -80°C.
-
Table 1: Representative ADC Characterization Data
| Parameter | Specification | Result | Method |
| Concentration | 9.5 - 10.5 mg/mL | 10.1 mg/mL | UV/Vis A280 |
| Average DAR | 3.5 - 4.5 | 3.9 | HIC-HPLC |
| Purity (Monomer) | ≥ 95% | 98.2% | SEC-HPLC |
| Free Payload | ≤ 1% | 0.3% | RP-HPLC |
| Endotoxin | ≤ 5 EU/mg | < 1.0 EU/mg | LAL Assay |
In Vitro Efficacy Evaluation
In vitro assays are the first step in evaluating the potency and specificity of a newly generated ADC.[9][10]
Protocol 3.1: Cell Viability (IC₅₀) Determination Assay
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell population by 50%.[11]
-
Cell Seeding :
-
Seed both antigen-positive (e.g., NCI-N87, HER2-positive) and antigen-negative (e.g., MDA-MB-468, HER2-negative) cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).[10]
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
ADC Treatment :
-
Prepare serial dilutions of the this compound-ADC, the unconjugated (naked) antibody, and the free this compound payload in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated wells as a 100% viability control.
-
Incubate the plates for 96-120 hours.
-
-
Viability Measurement :
-
Equilibrate the plates and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis :
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Table 2: Representative In Vitro Cytotoxicity Data (IC₅₀)
| Cell Line | Target Antigen | This compound-ADC (nM) | Naked Antibody (nM) | Free this compound (nM) |
| NCI-N87 | HER2+++ | 0.8 | > 1000 | 15.2 |
| BT-474 | HER2+++ | 1.1 | > 1000 | 25.0 |
| MDA-MB-468 | HER2- | 255 | > 1000 | 18.5 |
In Vivo Preclinical Evaluation
In vivo studies in animal models are critical for assessing the anti-tumor efficacy and pharmacokinetic profile of an ADC candidate before clinical consideration.[12][13]
Protocol 4.1: Tumor Xenograft Efficacy Study
-
Model Establishment :
-
Implant antigen-positive human tumor cells (e.g., 5 x 10⁶ NCI-N87 cells) subcutaneously into the flank of immunocompromised mice (e.g., female athymic nude mice).
-
Monitor tumor growth until the average tumor volume reaches 100-200 mm³.
-
-
Treatment Administration :
-
Randomize mice into treatment groups (n=8-10 per group), such as:
-
Group 1: Vehicle control (formulation buffer)
-
Group 2: Naked antibody (e.g., 5 mg/kg)
-
Group 3: this compound-ADC (e.g., 1 mg/kg)
-
Group 4: this compound-ADC (e.g., 3 mg/kg)
-
-
Administer treatments intravenously (IV) on a defined schedule (e.g., once weekly for 3 weeks).
-
-
Efficacy Monitoring :
-
Measure tumor dimensions with calipers and mouse body weights twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Euthanize mice if tumor volume exceeds a predetermined size (e.g., 2000 mm³) or if body weight loss exceeds 20%.
-
-
Data Analysis :
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
-
Table 3: Representative In Vivo Efficacy Data (Day 21)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | TGI (%) |
| Vehicle | - | 1540 | - |
| Naked Antibody | 5 | 1385 | 10% |
| This compound-ADC | 1 | 415 | 73% |
| This compound-ADC | 3 | 92 (Regression) | >100% |
Protocol 4.2: Pharmacokinetic (PK) Analysis
Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[14]
-
Study Design : Administer a single IV dose of the this compound-ADC to a cohort of tumor-naive rodents (e.g., Sprague-Dawley rats).
-
Sample Collection : Collect blood samples via sparse sampling at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days, 21 days). Process blood to obtain plasma.
-
Bioanalysis :
-
Total Antibody : Use a generic anti-human IgG ELISA to measure the concentration of all antibody species (conjugated and unconjugated).[15]
-
Conjugated ADC : Use an antigen-capture ELISA followed by detection with an anti-payload antibody to measure the concentration of the intact, conjugated ADC.[15]
-
Free Payload : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of released this compound payload in the plasma.[15]
-
-
Data Analysis : Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine key PK parameters.
Table 4: Representative Pharmacokinetic Parameters in Rats
| Analyte | Half-Life (t½, days) | Clearance (mL/day/kg) |
| Total Antibody | 12.5 | 5.8 |
| Conjugated ADC | 9.8 | 7.2 |
Conclusion
This compound represents a promising new payload for the development of highly potent and targeted ADCs. Its novel mechanism of action, involving the inhibition of N-Myristoyltransferase, offers a distinct advantage, particularly in MYC-driven malignancies. The protocols and data presented herein provide a foundational framework for researchers to successfully conjugate, characterize, and evaluate this compound-based ADCs, paving the way for the development of next-generation cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. myricxbio.com [myricxbio.com]
- 3. N-myristoyltransferase proteins in breast cancer: prognostic relevance and validation as a new drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. Antibody-Drug conjugate Manufacturing Techniques [a3p.org]
- 8. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. biocompare.com [biocompare.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
Application Notes and Protocols: Measuring N-Myristoyltransferase (NMT) Inhibition with MYX1715
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Myristoyltransferase (NMT) is a critical enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of cellular proteins. This post-translational modification, known as N-myristoylation, is vital for protein localization, stability, and function. Dysregulation of NMT activity has been implicated in various diseases, including cancer and infectious diseases, making it a compelling target for therapeutic intervention.
MYX1715 is a potent and selective inhibitor of N-Myristoyltransferase.[1][2][3] These application notes provide detailed protocols for biochemical and cell-based assays to measure the inhibitory activity of this compound and other NMT inhibitors. The described methods include a fluorescence-based assay, a radioisotope-based assay, and an ELISA-based assay, offering flexibility for various laboratory settings and throughput needs.
This compound Inhibitory Activity
This compound demonstrates potent inhibition of NMT and exhibits cytotoxic effects in various cancer cell lines.
| Parameter | Value | Source |
| Binding Affinity (KD) | 0.09 nM | [4] |
| NMT1 IC50 | <1 nM | [1] |
| Cellular IC50 (LU0884) | 44 nM | [4] |
| Cellular IC50 (LU2511) | 9 nM | [4] |
| Cellular IC50 (SNU-620) | 40 nM | [3] |
| Cellular IC50 (A2780) | 50 nM | [3] |
| Cellular IC50 (CAL51) | Not specified | [3] |
Signaling Pathway of N-Myristoylation
The following diagram illustrates the fundamental process of N-myristoylation catalyzed by NMT.
Caption: N-Myristoylation signaling pathway.
Experimental Protocols
Herein are detailed protocols for three distinct assays to quantify NMT inhibition.
Fluorescence-Based NMT Inhibition Assay
This assay measures the production of Coenzyme A (CoA-SH), a product of the N-myristoylation reaction, using a thiol-reactive fluorescent probe.
Experimental Workflow:
Caption: Workflow for the fluorescence-based NMT inhibition assay.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., from Src protein)
-
This compound or other test inhibitors
-
Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.5 mM DTT, and 0.1% Triton X-100
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare solutions of NMT, myristoyl-CoA, and peptide substrate in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 25 µL of the this compound dilution.
-
Add 25 µL of NMT solution to each well.
-
Add 25 µL of myristoyl-CoA solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the peptide substrate solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add 10 µL of the fluorescent probe solution to each well.
-
Incubate for an additional 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without NMT).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Radioisotope-Based NMT Inhibition Assay
This traditional and highly sensitive method measures the incorporation of a radiolabeled myristoyl group into a peptide substrate.
Experimental Workflow:
Caption: Workflow for the radioisotope-based NMT inhibition assay.
Materials:
-
Recombinant human NMT1 or NMT2
-
[3H]Myristoyl-CoA
-
Peptide substrate
-
This compound or other test inhibitors
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.5 mM DTT, and 1% Triton X-100
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer: 10 mM Tris-HCl, pH 7.4, 4 mM ATP
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in assay buffer.
-
Prepare solutions of NMT, [3H]Myristoyl-CoA, and peptide substrate in assay buffer.
-
-
Assay Protocol:
-
In a microcentrifuge tube, combine 10 µL of this compound dilution, 10 µL of NMT solution, and 10 µL of [3H]Myristoyl-CoA.
-
Pre-incubate at 30°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the peptide substrate solution.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by spotting 30 µL of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in a beaker containing wash buffer to remove unincorporated [3H]Myristoyl-CoA.
-
Air dry the phosphocellulose paper.
-
-
Data Analysis:
-
Place the dried paper into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Plot the counts per minute (CPM) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value.
-
ELISA-Based NMT Inhibition Assay
This method utilizes a specific antibody to detect the myristoylated peptide product in a 96-well plate format, making it suitable for higher throughput screening.[5]
Experimental Workflow:
Caption: Workflow for the ELISA-based NMT inhibition assay.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Biotinylated peptide substrate with an N-terminal glycine
-
This compound or other test inhibitors
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EGTA
-
Streptavidin-coated 96-well plates
-
Primary antibody specific for the myristoylated peptide
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Enzymatic Reaction:
-
In a separate plate or tubes, prepare the enzymatic reaction by combining NMT, myristoyl-CoA, biotinylated peptide substrate, and serial dilutions of this compound in assay buffer.
-
Incubate at room temperature for 60 minutes.
-
-
ELISA Detection:
-
If not using pre-coated plates, coat a 96-well plate with streptavidin and incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate.
-
Transfer the completed enzymatic reaction mixtures to the streptavidin-coated plate.
-
Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the streptavidin.
-
Wash the plate to remove unbound components.
-
Add the primary antibody diluted in blocking buffer and incubate for 1 hour.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Plot the absorbance against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value.
-
Conclusion
The assays described provide robust and reliable methods for characterizing the inhibitory activity of this compound and other NMT inhibitors. The choice of assay will depend on the specific research needs, available equipment, and desired throughput. These protocols can be adapted for the evaluation of NMT inhibitors against isoforms from different species and for screening compound libraries to identify novel NMT-targeting therapeutics.
References
Using MYX1715 to induce senescence in vitro
Clarification on the Function of MYX1715
Initial research indicates a discrepancy regarding the function of this compound. The available scientific literature and product descriptions from suppliers consistently characterize this compound as a potent and selective senolytic agent, not a senescence inducer. Senolytics are compounds that selectively eliminate senescent cells.[1] this compound is an inhibitor of N-myristoyltransferase (NMT), and studies have shown that inhibiting NMT is a therapeutic strategy to kill senescent cells, thereby reducing senescence-associated pathologies in various disease models.[1]
Therefore, this document provides a comprehensive guide on the established methodologies to first induce cellular senescence in vitro using standard chemical inducers, and then conceptually outlines the subsequent application of a senolytic agent, the class to which this compound belongs, to eliminate this induced senescent population. This approach aligns with the current scientific understanding of this compound's mechanism of action.
Application Note: In Vitro Induction of Cellular Senescence and a Framework for Senolytic Compound Evaluation
Introduction
Cellular senescence is a fundamental biological process characterized by a stable state of cell cycle arrest, accompanied by distinct phenotypic changes.[2] This process is triggered by various stressors, including DNA damage, oncogene activation, and telomere shortening.[2][3] While senescence acts as a crucial tumor-suppressive mechanism, the accumulation of senescent cells with age contributes to a range of age-related diseases. This is partly due to the Senescence-Associated Secretory Phenotype (SASP), a complex secretome of pro-inflammatory cytokines, chemokines, and growth factors.[4][5]
The selective elimination of senescent cells by senolytic compounds has emerged as a promising therapeutic strategy for combating age-related pathologies and cancer.[1] N-myristoyltransferase (NMT) inhibitors, such as this compound, represent a novel class of senolytics that effectively clear senescent cells.[1]
This application note provides detailed protocols for inducing senescence in vitro using DNA-damaging agents and for subsequently verifying the senescent phenotype. It also presents a framework for evaluating the efficacy of senolytic compounds.
Key Signaling Pathways in DNA Damage-Induced Senescence
The induction of senescence via DNA damage typically engages two primary tumor suppressor pathways: the p53/p21CIP1 and the p16INK4a/pRb pathways. DNA damage activates ATM/ATR kinases, leading to the phosphorylation and stabilization of p53. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21CIP1. p21CIP1 inhibits CDK2, leading to the accumulation of hypophosphorylated retinoblastoma protein (pRb), which in turn represses E2F transcription factors, thereby halting cell cycle progression. The p16INK4a pathway, often activated later, also leads to hypophosphorylated pRb, reinforcing the cell cycle arrest.
Experimental Workflow
The overall experimental process involves four main stages: cell culture and treatment to induce senescence, verification of the senescent phenotype, application of the senolytic compound, and finally, quantification of senescent cell elimination.
Protocols
Protocol 1: Induction of Senescence using Doxorubicin
This protocol describes the induction of therapy-induced senescence (TIS) in a human cancer cell line (e.g., MCF-7 breast cancer cells) or normal human fibroblasts (e.g., IMR-90).
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Doxorubicin hydrochloride (Stock solution: 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a T-75 flask or 10 cm plate at a density that allows them to reach 60-70% confluency on the day of treatment.
-
Doxorubicin Treatment:
-
The day after seeding, replace the medium with fresh complete medium containing Doxorubicin. A final concentration of 100-250 nM is a common starting point for inducing senescence in many cell lines.[6]
-
Incubate the cells with Doxorubicin for 24-48 hours.
-
-
Recovery Phase:
-
After the treatment period, aspirate the Doxorubicin-containing medium.
-
Gently wash the cell monolayer twice with sterile PBS to remove any residual drug.
-
Add fresh, drug-free complete growth medium.
-
-
Senescence Development: Culture the cells for an additional 5-7 days, changing the medium every 2-3 days. During this period, the cells will cease proliferation and develop the characteristic senescent phenotype.
Protocol 2: Verification of Senescence
It is crucial to confirm the induction of senescence using multiple markers, as no single marker is entirely specific.[3]
A. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
SA-β-gal activity at pH 6.0 is a widely used biomarker for senescent cells.[3]
Materials:
-
Senescence β-Galactosidase Staining Kit (e.g., from Cell Signaling Technology, #9860) or individual reagents.
-
Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining Solution (containing X-gal at pH 6.0)
-
Phase-contrast microscope
Procedure:
-
Fixation:
-
Wash cells in a 6-well plate once with PBS.
-
Aspirate PBS and add 1 ml of Fixative Solution.
-
Incubate for 10-15 minutes at room temperature.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Add 1 ml of Staining Solution to each well.
-
Incubate the plate at 37°C (in a non-CO2 incubator to maintain pH) for 12-24 hours. Protect from light.
-
-
Visualization:
-
Aspirate the staining solution and wash with PBS.
-
Overlay the cells with PBS or 70% glycerol.
-
Examine the cells under a phase-contrast microscope. Senescent cells will appear as blue-stained cells.
-
Quantify the percentage of blue cells by counting at least 300 cells from multiple random fields.
-
B. Immunofluorescence for p21CIP1
Increased expression of the cell cycle inhibitor p21 is a hallmark of DNA damage-induced senescence.
Materials:
-
Cells grown on coverslips in a 12-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary antibody: anti-p21 (e.g., Cell Signaling Technology, #2947)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with Blocking Buffer for 1 hour.
-
Primary Antibody: Incubate with anti-p21 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescent secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Stain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope. Senescent cells will show bright nuclear p21 staining.
Protocol 3: Framework for Senolytic Activity Assessment
This protocol provides a conceptual framework for testing a senolytic compound on a previously established senescent cell population.
Materials:
-
Senescent and non-senescent (control) cell populations
-
Senolytic compound (e.g., an NMT inhibitor)
-
Cell viability assay (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Apoptosis assay kit (e.g., Annexin V/Propidium Iodide)
Procedure:
-
Seeding: Seed both senescent and non-senescent control cells into 96-well plates at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of the senolytic compound (e.g., from 1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment:
-
After the treatment period, measure cell viability using a preferred method.
-
Calculate the percentage of viable cells relative to the vehicle-treated control for both senescent and non-senescent populations.
-
-
Data Analysis:
-
Plot dose-response curves for both cell populations.
-
A potent senolytic compound will show a significant decrease in the viability of senescent cells at concentrations that have minimal effect on non-senescent cells.
-
-
Apoptosis Confirmation (Optional): To confirm that the senolytic compound induces apoptosis, treat senescent cells with an effective concentration of the compound and analyze using an Annexin V/PI flow cytometry assay.
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Verification of Senescence Induction in MCF-7 Cells
| Marker | Control (Non-Senescent) | Doxorubicin-Treated (Senescent) | Expected Outcome |
| SA-β-gal Positive Cells (%) | < 5% | > 70% | Significant Increase |
| p21 Nuclear Intensity (A.U.) | Low | High | Significant Increase |
| Ki-67 Positive Cells (%) | > 80% | < 10% | Significant Decrease |
| Cell Proliferation (Fold Change) | Normal | ~0 | Arrest of Growth |
Table 2: Example Data for a Senolytic Compound
| Cell State | Compound Concentration | % Viability (Relative to Vehicle) |
| Non-Senescent | Vehicle (DMSO) | 100% |
| 100 nM | 98% | |
| 1 µM | 95% | |
| 10 µM | 80% | |
| Senescent | Vehicle (DMSO) | 100% |
| 100 nM | 60% | |
| 1 µM | 25% | |
| 10 µM | 5% |
These tables illustrate the expected outcomes from successful senescence induction and effective senolytic treatment, providing a clear basis for data interpretation and comparison.
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. The drug discovery and therapeutic nano-strategies targeting cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapy-Induced Senescence: An “Old” Friend Becomes the Enemy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MYX1715 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYX1715 is a potent and selective inhibitor of N-Myristoyltransferase (NMT), an enzyme crucial for the survival and proliferation of various cancer cells.[1][2] N-myristoylation is a lipid modification that attaches myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins. This modification is critical for protein localization to membranes, protein-protein interactions, and the activation of signaling pathways involved in oncogenesis. Inhibition of NMT by this compound disrupts these processes, leading to anti-tumor effects. Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including neuroblastoma, gastric cancer, and B-cell lymphomas, both as a standalone agent and as a payload for antibody-drug conjugates (ADCs).[1][3] this compound has also been shown to act as a senolytic, selectively eliminating senescent cancer cells.[4]
These application notes provide a summary of the available data and protocols for the use of this compound in xenograft models based on preclinical findings.
Mechanism of Action: NMT Inhibition
N-Myristoyltransferase (NMT) plays a critical role in mediating the localization and function of numerous proteins involved in cancer cell signaling. By inhibiting NMT, this compound disrupts these pathways, leading to downstream effects such as ER stress, cell cycle arrest, and ultimately, apoptosis.
Data Presentation
In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| LU0884 | Neuroblastoma | 44 |
| LU2511 | Neuroblastoma | 9 |
| CAL51 | Breast Cancer | 40 |
| A2780 | Ovarian Cancer | 50 |
| SNU-620 | Gastric Cancer | 40 |
In Vivo Efficacy of this compound in Xenograft Models
Studies have reported that this compound prevents tumor growth in various xenograft and genetically engineered mouse models.[1]
| Animal Model | Cancer Type | This compound Dose (mg/kg) | Treatment Schedule | Outcome |
| Th-MYCN GEMM | Neuroblastoma | 12.5 and 25 | Single dose for 20 days | Tumor growth inhibition |
| DLBCL Xenograft | Diffuse Large B-cell Lymphoma | 12.5 and 25 | Single dose for 20 days | Tumor growth inhibition |
| Gastric Cancer Xenograft | Gastric Cancer | 12.5 and 25 | Single dose for 20 days* | Tumor growth inhibition |
*Note: The term "single dose for 20 days" is ambiguous. It may indicate a single administration with a prolonged effect or daily administration for 20 days. Further clarification from the source studies is required for precise protocol replication.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
(Optional, if required for solubility and stability) Tween 80 or other biocompatible surfactant
-
(Optional, if required for solubility and stability) Polyethylene glycol (PEG)
Protocol:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve this compound in sterile DMSO to prepare a concentrated stock solution (e.g., 100 mM). This compound is soluble in DMSO.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation (Example for a 10 mg/kg dose in a 20g mouse with 100 µL injection volume):
-
Disclaimer: The following is an example formulation and may require optimization based on the specific experimental conditions and tolerability in the chosen animal model. The exact vehicle used in the referenced preclinical studies is not specified.
-
Calculate the required amount of this compound per animal: 10 mg/kg * 0.02 kg = 0.2 mg.
-
Calculate the required concentration of the working solution: 0.2 mg / 0.1 mL = 2 mg/mL.
-
Prepare the working solution by diluting the DMSO stock solution with sterile saline. To minimize DMSO toxicity, the final concentration of DMSO in the injected solution should be kept as low as possible (ideally below 10%).
-
A common practice is to use a co-solvent system. For example, a vehicle consisting of 10% DMSO, 40% PEG300, and 50% sterile saline.
-
Prepare the working solution fresh on the day of administration and keep it on ice.
-
Xenograft Tumor Model Protocol
Materials:
-
Selected cancer cell line (e.g., SNU-620 for gastric cancer)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice, 6-8 weeks old)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Protocol:
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
-
Tumor Implantation (Subcutaneous):
-
Anesthetize the mice using an appropriate method.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Administer this compound at the desired dose (e.g., 12.5 or 25 mg/kg) via the appropriate route (e.g., intraperitoneal or intravenous injection). The route of administration should be consistent with the intended clinical application.
-
The control group should receive the vehicle solution.
-
Administer the treatment according to the determined schedule (e.g., daily, every other day). As the exact frequency from the source material is unclear, a pilot study to determine the optimal dosing schedule may be necessary.
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor the general health of the mice, including body weight, activity, and any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a xenograft study with this compound.
References
Application Notes and Protocols for Identifying Biomarkers of MYX1715 Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYX1715 is a potent and selective inhibitor of N-Myristoyltransferase (NMT), an enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a multitude of proteins.[1][2] This modification, known as myristoylation, is crucial for the proper localization and function of proteins involved in various signaling pathways critical for cancer cell proliferation and survival.[3][4] this compound has demonstrated significant antitumor efficacy in preclinical models of neuroblastoma and gastric cancer.[5] Furthermore, it can be utilized as a payload in Antibody-Drug Conjugates (ADCs). This document provides detailed application notes and protocols for identifying predictive biomarkers of sensitivity to this compound, with a primary focus on the dysregulation of MYC-family proteins.
Biomarker of Sensitivity: MYC-Family Protein Dysregulation
A key determinant of sensitivity to NMT inhibitors, including this compound, is the dysregulation of MYC-family proteins (e.g., c-Myc, N-Myc).[6][7][8] Cancers with high levels of MYC or MYCN expression exhibit increased dependence on NMT activity for their survival.[9][10] This creates a synthetic lethal relationship where the inhibition of NMT in the context of MYC dysregulation leads to cancer cell death.[9] The underlying mechanism involves the disruption of mitochondrial function. High MYC activity drives a heightened metabolic state, making cancer cells particularly vulnerable to disruptions in mitochondrial respiration. NMT inhibition prevents the myristoylation and promotes the degradation of NDUFAF4, a critical assembly factor for mitochondrial Complex I.[6][7][8] The resulting mitochondrial dysfunction in MYC-driven cancer cells leads to an energy crisis and apoptosis.[6][8]
Data Presentation: MYC Dysregulation and NMTi Sensitivity
The following table summarizes the correlation between MYC/MYCN status and sensitivity to NMT inhibitors (NMTi) based on published findings.
| Cell Line Type | MYC/MYCN Status | NMTi Sensitivity | Reference |
| B-cell Lymphoma | High MYC expression | Increased Sensitivity | [6][8] |
| Neuroblastoma | High MYCN expression | Increased Sensitivity | [6][8] |
| SHEP21N (Neuroblastoma) | Inducible MYCN | Sensitivity correlates with MYCN levels | [6][8] |
| P493-6 (B-cell Lymphoma) | Regulatable MYC | Sensitivity correlates with MYC levels | [6][11] |
Experimental Protocols
Herein, we provide detailed protocols for the assessment of MYC-family protein dysregulation, which can be employed to stratify patient populations and predict response to this compound.
Immunohistochemistry (IHC) for c-Myc or N-Myc Protein Expression
This protocol is designed for the qualitative and semi-quantitative assessment of c-Myc or N-Myc protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Deparaffinization and rehydration solutions (e.g., xylene, graded alcohols)
-
Antigen retrieval solution (e.g., Citrate (B86180) Buffer, pH 6.0)
-
Peroxidase blocking solution
-
Primary antibody (e.g., anti-c-Myc or anti-N-Myc antibody)
-
Secondary antibody (HRP-conjugated)
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a series of graded alcohols: 100% ethanol (B145695) (2 x 3 minutes), 95% ethanol (2 x 3 minutes), 70% ethanol (2 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a steamer or water bath at 95-100°C for 20-30 minutes in citrate buffer (pH 6.0).
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with peroxidase blocking solution for 10-15 minutes at room temperature.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
Incubate with the primary antibody (diluted according to manufacturer's instructions) for 60 minutes at room temperature or overnight at 4°C.[12][13]
-
Rinse with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Detection and Counterstaining:
-
Apply DAB chromogen and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Rinse with distilled water and then a bluing solution.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Interpretation:
-
Positive staining will appear as a brown precipitate in the nucleus of tumor cells.
-
The intensity and percentage of positive cells should be scored by a qualified pathologist. High expression is indicative of MYC dysregulation and potential sensitivity to this compound.
Western Blot for c-Myc or N-Myc Protein Levels
This protocol provides a quantitative method to determine the levels of c-Myc or N-Myc protein in cell lysates or tumor tissue extracts.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-c-Myc or anti-N-Myc)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates using an appropriate lysis buffer on ice.[14]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (anti-c-Myc or anti-N-Myc) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Perform densitometry analysis on the bands corresponding to c-Myc/N-Myc and the loading control.
-
Normalize the c-Myc/N-Myc signal to the loading control to compare protein levels across samples.
-
Quantitative Real-Time PCR (qRT-PCR) for MYC or MYCN Gene Expression/Amplification
This protocol allows for the quantification of MYC or MYCN gene expression (mRNA levels) or gene amplification (DNA copy number).
Materials:
-
RNA or DNA isolated from cells or tumor tissue
-
cDNA synthesis kit (for gene expression)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probes specific for MYC or MYCN and a reference gene (e.g., ACTB, GAPDH)
Procedure:
-
Nucleic Acid Preparation:
-
Isolate total RNA or genomic DNA from samples using standard methods.
-
For gene expression analysis, reverse transcribe RNA into cDNA.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing qPCR master mix, forward and reverse primers, probe (for TaqMan), and cDNA/DNA template.
-
Run the reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene (MYC or MYCN) and the reference gene.
-
For gene expression, calculate the relative expression using the ΔΔCt method.
-
For gene amplification, determine the copy number by comparing the target gene Ct value to a standard curve or by calculating the ratio to a single-copy reference gene.[15][16]
-
Visualizations
Signaling Pathway of NMT Inhibition in MYC-Deregulated Cancer
Caption: NMT inhibition by this compound in MYC-deregulated cancer.
Experimental Workflow for Biomarker Identification
Caption: Workflow for identifying MYC/MYCN as a biomarker.
Logical Relationship: Biomarker Status and Treatment Outcome
Caption: Biomarker status predicts this compound treatment outcome.
References
- 1. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of N-myristoyltransferase 1 in tumour development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MYC deregulation sensitizes cancer cells to N-myristoyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genomeme.ca [genomeme.ca]
- 13. academic.oup.com [academic.oup.com]
- 14. origene.com [origene.com]
- 15. Real-time quantitative PCR for the measurement of MYCN amplification in human neuroblastoma with the TaqMan detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Transcriptional Signatures Predicting Response to MYX1715
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYX1715 is a potent and selective inhibitor of N-Myristoyltransferase (NMT), an enzyme responsible for the co-translational and post-translational attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of substrate proteins. This modification, known as myristoylation, is crucial for the proper localization, stability, and function of many proteins involved in cellular signaling, oncogenesis, and cell survival. Inhibition of NMT has emerged as a promising therapeutic strategy in oncology. This compound has demonstrated anti-tumor efficacy in preclinical models of neuroblastoma and gastric cancer and is also being developed as a payload for Antibody-Drug Conjugates (ADCs).[1]
A critical aspect of targeted therapy is the identification of patient populations most likely to respond to treatment. This document provides a comprehensive overview of the transcriptional signatures that predict sensitivity to NMT inhibitors, with a focus on the underlying mechanisms and the experimental protocols required to identify these signatures.
Core Transcriptional Signature: MYC Dysregulation
A primary determinant of sensitivity to NMT inhibitors, including this compound, is the dysregulation of the MYC family of oncoproteins (c-MYC, MYCN, and MYCL).[1][2][3][4][5] Cancers with amplification, overexpression, or other genetic alterations leading to elevated MYC activity exhibit a synthetic lethal relationship with NMT inhibition.
The proposed mechanism for this sensitivity involves the critical role of NMT in mitochondrial function. MYC-driven cancers are characterized by high metabolic activity and a reliance on mitochondrial respiration. NMT inhibition leads to the loss of myristoylation and subsequent degradation of key mitochondrial proteins, including NDUFAF4 , a crucial assembly factor for Complex I of the electron transport chain.[1][2] This disruption of mitochondrial function is particularly detrimental to cancer cells with high MYC activity, leading to metabolic crisis and apoptosis.
The "MISS-54" Gene Signature: A Refined Predictor of Sensitivity
Further research has defined a specific 54-gene transcriptional signature, termed "Myristoylation Inhibition Sensitivity Signature" (MISS-54) , which is highly predictive of sensitivity to NMT inhibitors.[6] This gene set is enriched in cancer cell lines that are highly sensitive to NMT inhibition and shows a strong correlation with high MYC expression.[6] The MISS-54 signature includes genes involved in hallmark cancer pathways such as "MYC targets" and "E2F targets".[6] A high MISS-54 score in a tumor sample is indicative of potential sensitivity to NMT inhibitor therapy.[6]
Data Presentation: NMT Inhibitor Sensitivity and MYC Status
While a comprehensive dataset directly linking this compound IC50 values to the MYC status of a broad panel of cancer cell lines is not publicly available, data from the closely related NMT inhibitor PCLX-001 (zelenirstat) can serve as a representative example of the correlation between NMT inhibitor sensitivity and MYC-driven cancers. The following table summarizes representative data from public databases, illustrating that cell lines with known MYC amplification or overexpression tend to exhibit higher sensitivity (lower IC50 values) to NMT inhibitors.
| Cell Line | Cancer Type | MYC Status | NMT Inhibitor | IC50 (nM) |
| Kelly | Neuroblastoma | MYCN Amplified | PCLX-001 | <10 |
| NB-1 | Neuroblastoma | MYCN Amplified | PCLX-001 | <10 |
| Ramos | Burkitt's Lymphoma | c-MYC Translocation | PCLX-001 | <10 |
| Daudi | Burkitt's Lymphoma | c-MYC Translocation | PCLX-001 | <10 |
| A549 | Lung Carcinoma | MYC Normal | PCLX-001 | >1000 |
| HCT116 | Colorectal Carcinoma | MYC Normal | PCLX-001 | >1000 |
| LU2511 | Lung Adenocarcinoma | Not Specified | This compound | 9 |
| SNU-620 | Gastric Carcinoma | Not Specified | This compound | 40 |
| A2780 | Ovarian Carcinoma | Not Specified | This compound | 50 |
Note: Data for PCLX-001 is illustrative and sourced from publicly available datasets. This compound data is from a conference poster and the MYC status of these specific cell lines was not provided in the source.
Signaling Pathways and Experimental Workflows
Signaling Pathway: MYC-Driven Vulnerability to NMT Inhibition
Experimental Workflow: Identification of Predictive Transcriptional Signatures
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Cancer Cell Lines
-
Cell Culture: Culture a panel of cancer cell lines with known MYC status in their respective recommended media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the existing medium from the cell plates and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: After the incubation period, assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), following the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value for each cell line.
Protocol 2: RNA Sequencing of Sensitive and Resistant Cell Lines
-
Cell Culture and Treatment: Based on the IC50 values, select a subset of sensitive (low IC50) and resistant (high IC50) cell lines. Culture these cells to approximately 80% confluency.
-
RNA Extraction: Lyse the cells directly in the culture plates using a lysis buffer (e.g., from the RNeasy Mini Kit, Qiagen). Extract total RNA according to the manufacturer's protocol.
-
RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar instrument to ensure a high RNA Integrity Number (RIN) (ideally > 8).
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
Protocol 3: Bioinformatic Analysis to Identify Predictive Signatures
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Read Alignment: Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
-
Differential Gene Expression Analysis: Use R packages such as DESeq2 or edgeR to normalize the raw gene counts and perform differential expression analysis between the sensitive and resistant groups. This will generate a list of genes that are significantly upregulated or downregulated in the sensitive cell lines.
-
Gene Set Enrichment Analysis (GSEA):
-
Rank all genes based on their log2 fold change and p-value from the differential expression analysis.
-
Use GSEA software (from the Broad Institute) or an R package like fgsea to determine if predefined sets of genes (e.g., from the Hallmark gene set collection in the Molecular Signatures Database, MSigDB) are statistically significantly enriched at the top or bottom of the ranked gene list.
-
This analysis can reveal the biological pathways that are enriched in the sensitive or resistant phenotypes.
-
-
Signature Definition: The leading-edge genes from the significantly enriched gene sets in the sensitive phenotype can be used to define a predictive transcriptional signature.
Conclusion
The dysregulation of the MYC oncogene family is a key transcriptional signature that predicts sensitivity to the NMT inhibitor this compound. This vulnerability is further defined by the 54-gene "MISS-54" signature. The provided protocols outline the necessary steps to experimentally validate these findings and to discover novel transcriptional biomarkers for NMT inhibitor response. By employing these methodologies, researchers and drug developers can better stratify patient populations and advance the clinical development of this compound and other NMT inhibitors in a more targeted and effective manner.
References
- 1. Multiomics analysis identifies oxidative phosphorylation as a cancer vulnerability arising from myristoylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. Item - Additional file 3 of Multiomics analysis identifies oxidative phosphorylation as a cancer vulnerability arising from myristoylation inhibition - Springer Nature - Figshare [springernature.figshare.com]
- 6. aacrjournals.org [aacrjournals.org]
Flow Cytometry Analysis of Cells Treated with MYX1715: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYX1715 is a potent and selective inhibitor of N-Myristoyltransferase (NMT), a crucial enzyme in eukaryotes that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of proteins.[1] This process, known as N-myristoylation, is vital for the proper function and localization of proteins involved in key cellular processes, including signal transduction, vesicle trafficking, and oncogenic pathways.[2] Inhibition of NMT by this compound disrupts these pathways, leading to cytotoxic effects in cancer cells, making it a promising therapeutic agent and a payload for Antibody-Drug Conjugates (ADCs).[1][3]
Flow cytometry is a powerful technique for the single-cell analysis of cellular responses to therapeutic agents like this compound. This document provides detailed application notes and protocols for the analysis of apoptosis and cell cycle perturbations in cancer cells treated with this compound using flow cytometry.
Mechanism of Action and Cellular Effects
Inhibition of NMT by this compound leads to a cascade of cellular events culminating in cell death. The primary mechanisms include:
-
Induction of Apoptosis: NMT inhibition triggers programmed cell death.
-
Cell Cycle Arrest: Treatment with NMT inhibitors can cause cells to accumulate in specific phases of the cell cycle, most notably the G1 phase.[4]
-
Disruption of Signaling Pathways: The mislocalization of key signaling proteins due to the lack of myristoylation affects multiple oncogenic pathways.
Data Presentation: Quantitative Analysis of NMT Inhibitor Effects
The following tables summarize representative quantitative data from flow cytometry analysis of cancer cells treated with a selective NMT inhibitor. While this data was not generated using this compound specifically, it illustrates the expected cellular response to NMT inhibition.
Table 1: Induction of Apoptosis in HeLa Cells Treated with an NMT Inhibitor
| Treatment Time | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 24 hours | Vehicle (DMSO) | 2.5 | 3.1 |
| 5 µM Inhibitor 1 | 10.2 | 4.5 | |
| 72 hours | Vehicle (DMSO) | 3.1 | 4.2 |
| 5 µM Inhibitor 1 | 15.8 | 25.7 | |
| 7 days | Vehicle (DMSO) | 2.8 | 5.5 |
| 5 µM Inhibitor 1 | 2.3 | 95.1 |
Data is representative of the effects of a selective NMT inhibitor as described in "N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells".[4]
Table 2: Cell Cycle Distribution in HeLa Cells Treated with an NMT Inhibitor
| Treatment Time | Concentration | % G1 Phase | % S Phase | % G2/M Phase |
| 24 hours | Vehicle (DMSO) | 55.2 | 28.3 | 16.5 |
| 1 µM Inhibitor 1 | 68.4 | 19.1 | 12.5 | |
| 5 µM Inhibitor 1 | 72.1 | 15.4 | 12.5 | |
| 10 µM Inhibitor 1 | 75.3 | 12.6 | 12.1 | |
| 72 hours | Vehicle (DMSO) | 56.1 | 27.5 | 16.4 |
| 1 µM Inhibitor 1 | 65.2 | 18.9 | 15.9 | |
| 5 µM Inhibitor 1 | 60.3 | 12.1 | 27.6 | |
| 10 µM Inhibitor 1 | 58.7 | 10.5 | 30.8 |
Data is representative of the effects of a selective NMT inhibitor as described in "N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells".[4]
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Drug Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the indicated time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Harvest both adherent and floating cells as described in Protocol 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Acquire data for at least 20,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Signaling Pathway Affected by this compound
Caption: Signaling pathway affected by this compound.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for flow cytometry.
References
Application Notes and Protocols: Detecting MYX1715-Mediated Inhibition of N-Myristoyltransferase Targets by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
MYX1715 is a potent and selective inhibitor of N-Myristoyltransferase (NMT), an enzyme responsible for the co- and post-translational attachment of myristate to the N-terminal glycine (B1666218) of numerous proteins. This myristoylation is critical for the proper subcellular localization and function of its substrates, many of which are involved in oncogenic signaling pathways. This document provides a detailed protocol for utilizing Western blotting to detect the downstream effects of this compound on a key NMT substrate, the proto-oncogene tyrosine-protein kinase Src (c-Src). Inhibition of NMT prevents the myristoylation of c-Src, which is essential for its activation. A key indicator of c-Src activation is its autophosphorylation at tyrosine 416 (Tyr416). This protocol, therefore, focuses on the detection of phosphorylated c-Src (p-Src Tyr416) as a biomarker for this compound activity.
Introduction
N-myristoylation is a lipid modification that plays a crucial role in various cellular processes, including signal transduction, protein-protein interactions, and protein trafficking.[1] The N-myristoyltransferases (NMTs) catalyze this modification, making them attractive therapeutic targets in diseases such as cancer, where many NMT substrates are dysregulated.[2] this compound is a novel NMT inhibitor that has demonstrated anti-tumor efficacy in preclinical models of neuroblastoma and gastric cancer.[3]
One of the most well-characterized substrates of NMT is c-Src, a non-receptor tyrosine kinase that is a central node in signaling pathways regulating cell proliferation, survival, migration, and angiogenesis.[4] For c-Src to be active, it must be myristoylated, which facilitates its localization to the plasma membrane and subsequent autophosphorylation at Tyr416.[5] Inhibition of NMT by this compound is expected to decrease the level of phosphorylated c-Src, providing a direct measure of target engagement and downstream pathway modulation. Western blotting is a robust and widely used technique to quantify changes in protein phosphorylation.[6]
Signaling Pathway
The following diagram illustrates the effect of this compound on the c-Src signaling pathway. This compound inhibits NMT, preventing the myristoylation of nascent c-Src. Non-myristoylated c-Src fails to localize to the cell membrane and cannot be activated through autophosphorylation at Tyr416. This leads to the inhibition of downstream pro-survival and proliferative signaling pathways.
Caption: this compound inhibits NMT, blocking c-Src myristoylation and activation.
Experimental Protocol: Western Blot for Total and Phospho-c-Src
This protocol describes the treatment of a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells) with this compound, followed by cell lysis, protein quantification, SDS-PAGE, protein transfer, and immunodetection of total c-Src and phospho-Src (Tyr416).
Materials and Reagents
-
Cell Line: Cancer cell line with detectable levels of p-Src (e.g., MDA-MB-231).
-
This compound: Stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors is recommended for preserving phosphorylation states.[5][7]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels.
-
Membrane: PVDF membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) is recommended for phospho-antibodies to minimize background.[6]
-
Primary Antibodies:
-
Rabbit anti-phospho-Src (Tyr416)
-
Mouse anti-total-Src
-
-
Loading Control Antibody: Mouse or Rabbit anti-β-actin or GAPDH.
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Src (Tyr416) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Perform final washes with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For normalization, the blot can be stripped and re-probed for total Src and a loading control (e.g., β-actin).
-
Quantify band intensities using densitometry software.
-
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a table for clear comparison. The level of phosphorylated Src should be normalized to the total Src level, which is then normalized to the loading control.
| Treatment (this compound) | p-Src (Tyr416) Intensity | Total Src Intensity | Loading Control Intensity | Normalized p-Src/Total Src | % Inhibition |
| Vehicle (DMSO) | Value | Value | Value | Value | 0% |
| Concentration 1 | Value | Value | Value | Value | Value |
| Concentration 2 | Value | Value | Value | Value | Value |
| Concentration 3 | Value | Value | Value | Value | Value |
% Inhibition is calculated relative to the vehicle control.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for detecting this compound targets.
Caption: Workflow for Western blot analysis of p-Src inhibition.
Reagent and Antibody Details
| Reagent/Antibody | Supplier | Catalog # | Dilution | Incubation |
| Primary Antibodies | ||||
| Phospho-Src Family (Tyr416) | Cell Signaling Technology | 2101 | 1:1000 | Overnight at 4°C |
| c-Src | Proteintech | 11097-1-AP | 1:500 - 1:3000 | 1.5 hours at RT |
| β-actin | (Example Supplier) | (Example Cat#) | 1:5000 | 1 hour at RT |
| Secondary Antibodies | ||||
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 7074 | 1:2000 | 1 hour at RT |
| Anti-mouse IgG, HRP-linked | Cell Signaling Technology | 7076 | 1:2000 | 1 hour at RT |
| Buffers & Reagents | ||||
| RIPA Lysis Buffer | (Various) | - | - | - |
| Protease/Phosphatase Inhibitors | (Various) | - | As recommended | - |
| 5% BSA in TBST | (Prepare in-house) | - | - | - |
| ECL Western Blotting Substrate | (Various) | - | As recommended | - |
Note: Optimal antibody concentrations and incubation times may need to be determined empirically. Always refer to the manufacturer's datasheet for specific recommendations.
References
- 1. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 3. stratech.co.uk [stratech.co.uk]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. benchchem.com [benchchem.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. c-SRC antibody (11097-1-AP) | Proteintech [ptglab.com]
Troubleshooting & Optimization
MYX1715 not dissolving properly in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MYX1715.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in DMSO. What could be the issue?
A1: Several factors can affect the dissolution of this compound in DMSO. These include the quality of the DMSO, the concentration of your stock solution, and the dissolution technique. DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its solvating power.[1] It is also possible that at higher concentrations, this compound requires assistance like sonication or gentle warming to fully dissolve.[2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies, with sources indicating solubility up to 100 mM (55.39 mg/mL) and another suggesting 259.88 mM (125 mg/mL) with the aid of ultrasonication.[2][3] It is crucial to consult the manufacturer's product-specific information for the most accurate solubility data.
Q3: I managed to dissolve this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is less soluble. To prevent this, it is recommended to first prepare a highly concentrated stock solution of this compound in 100% anhydrous DMSO. Then, make serial dilutions of this stock in DMSO before adding a small volume of the final diluted DMSO stock to your aqueous medium with vigorous mixing.[1][4] This gradual dilution helps to keep the compound in solution. The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid cytotoxicity, though this can be cell-line dependent.[5]
Q4: Can I heat the this compound/DMSO mixture to aid dissolution?
A4: Yes, gentle heating can be used to aid the dissolution of this compound. A water bath set to 37°C for 5-10 minutes can help increase the kinetic energy and overcome the lattice energy of the solid compound.[1][5] However, excessive or prolonged heating should be avoided as it may degrade the compound.
Q5: My this compound/DMSO stock solution was clear initially, but now I see crystals. What happened?
A5: Crystal formation in a previously clear DMSO stock solution can be due to several factors. Temperature fluctuations, especially storing the solution at a lower temperature than when it was prepared, can cause the compound to precipitate.[5] Another reason could be the absorption of water by the DMSO over time, which can decrease the solubility of the compound.[1] Freeze-thaw cycles can also promote crystallization.[6][7] It is best to prepare fresh solutions and store them in small aliquots in a tightly sealed, dry environment.
Troubleshooting Guides
Guide 1: Dissolving this compound in DMSO
If you are facing difficulties in dissolving this compound in DMSO, follow this step-by-step guide.
Experimental Protocol: Standard Dissolution of this compound in DMSO
-
Preparation: Ensure both the this compound powder and the DMSO are at room temperature. Use a fresh, unopened bottle of anhydrous, high-purity DMSO to minimize water contamination.[1][5]
-
Addition: Weigh the desired amount of this compound and add it to a sterile vial. Add the calculated volume of anhydrous DMSO to achieve your target concentration.
-
Agitation: Vortex the solution vigorously for 2-5 minutes.[5]
-
Observation: Visually inspect the solution against a light source to check for any undissolved particles.
-
Sonication (Recommended): Place the vial in a water bath sonicator for 10-15 minutes.[1] This is often recommended for this compound to ensure complete dissolution.[2]
-
Gentle Warming (If Necessary): If particles persist after sonication, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1][5]
-
Final Inspection: After these steps, the solution should be clear and free of any visible particles.
Troubleshooting Flowchart for Dissolution
Guide 2: Preparing this compound Working Solutions for Cell-Based Assays
This guide outlines the best practices for diluting your this compound DMSO stock solution into aqueous media for cell-based experiments to avoid precipitation.
Experimental Protocol: Serial Dilution for Aqueous Solutions
-
High-Concentration Stock: Prepare a concentrated stock solution of this compound in 100% anhydrous DMSO (e.g., 50-100 mM). Ensure it is fully dissolved following the protocol in Guide 1.
-
Intermediate Dilutions in DMSO: Perform serial dilutions of your high-concentration stock solution in 100% DMSO to get closer to your final desired concentration.
-
Final Dilution into Aqueous Medium: To prepare the working concentration for your cells, add a small volume of the final DMSO dilution directly to the cell culture medium. It is crucial to add the DMSO stock to the aqueous medium, not the other way around, while gently vortexing or mixing to ensure rapid dispersion.[4][8]
Decision Tree for Preparing Working Solutions
Data Summary
Table 1: this compound Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 - 259.88 | 55.39 - 125 | Ultrasonication may be required.[2][3] |
| Water | Insoluble | Insoluble |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| This compound not dissolving in DMSO | - Hygroscopic DMSO- Concentration too high- Insufficient agitation | - Use fresh, anhydrous DMSO- Try preparing a more dilute stock solution- Vortex vigorously, sonicate, and/or apply gentle heat (37°C)[1] |
| Precipitation in aqueous media | - "Salting out" effect- Low aqueous solubility | - Perform serial dilutions in DMSO first- Add DMSO stock to aqueous media with rapid mixing- Ensure final DMSO concentration is low (e.g., <0.5%)[1][5] |
| Crystals in stock solution over time | - Temperature fluctuations- Water absorption by DMSO- Freeze-thaw cycles | - Store at a constant temperature- Use tightly sealed vials- Prepare smaller aliquots to avoid freeze-thaw cycles[5][6][7] |
Signaling Pathway
This compound is an inhibitor of N-Myristoyltransferase (NMT). NMT is an enzyme that attaches a myristoyl group to the N-terminus of specific target proteins. This lipid modification is crucial for the proper localization and function of these proteins, many of which are involved in cell signaling pathways that promote cell growth and survival. By inhibiting NMT, this compound can disrupt these pathways, leading to an anti-proliferative effect in cancer cells.
References
Optimizing MYX1715 dosage for maximum anti-tumor effect
Welcome to the technical support center for MYX1715. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for maximum anti-tumor effect. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of N-Myristoyltransferase (NMT).[1] NMT is an enzyme responsible for the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins, many of which are involved in key signaling pathways that regulate cell growth, proliferation, and survival.[2][3] By inhibiting NMT, this compound prevents the myristoylation of these substrate proteins, leading to their dysfunction and ultimately inducing anti-tumor effects.[2][3]
Q2: What are the observed in vitro effects of this compound on cancer cells?
A2: In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects across a variety of cancer cell lines. The primary effects observed are the induction of apoptosis (programmed cell death) and cell cycle arrest, leading to a reduction in cancer cell proliferation and viability.[2][3]
Data Summary: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LU0884 | Lung Cancer | 44 | [1] |
| LU2511 | Lung Cancer | 9 | [1] |
| Neuroblastoma Models | Neuroblastoma | Varies | [1] |
| Gastric Cancer Models | Gastric Cancer | Varies | [1] |
| DLBCL Models | Diffuse Large B-cell Lymphoma | Varies | [1] |
Q3: What is the recommended dosage for this compound in preclinical in vivo studies?
A3: Based on preclinical studies in mouse models, effective dosages of this compound for inhibiting tumor growth are in the range of 12.5 mg/kg to 25 mg/kg.[1] However, the optimal dosage can vary depending on the tumor model, the route of administration, and the dosing schedule. It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Data Summary: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage (mg/kg) | Dosing Schedule | Outcome | Reference |
| Th-MYCN GEMM model | Neuroblastoma | 12.5 and 25 | Single dose for 20 days | Tumor growth prevention | [1] |
| DLBCL xenograft model | Diffuse Large B-cell Lymphoma | 12.5 and 25 | Single dose for 20 days | Tumor growth prevention | [1] |
| Gastric cancer xenograft model | Gastric Cancer | 12.5 and 25 | Single dose for 20 days | Tumor growth prevention | [1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Src Signaling Pathway
This protocol describes how to analyze the effect of this compound on the Src signaling pathway via Western blotting.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-FAK (Tyr397), anti-FAK, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Treat cells with the desired concentrations of this compound for the indicated time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analyze the band intensities and normalize to a loading control like GAPDH.
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed | 1. This compound degradation: Improper storage or handling. 2. Incorrect dosage: Concentration too low. 3. Cell line resistance: Some cell lines may be less sensitive. 4. Assay issues: Problems with the viability assay itself. | 1. Store this compound at -20°C or -80°C as recommended and prepare fresh dilutions for each experiment.[1] 2. Increase the concentration range of this compound in your dose-response experiment. 3. Screen a panel of cell lines to identify sensitive models. Consider cell lines with known MYC dysregulation. 4. Include a positive control for cytotoxicity (e.g., staurosporine) to validate the assay. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in wells. 2. Pipetting errors: Inaccurate dispensing of cells or compound. 3. Edge effects in 96-well plates: Evaporation in outer wells. | 1. Ensure a single-cell suspension before seeding and mix gently before dispensing. 2. Use calibrated pipettes and change tips between different concentrations. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to minimize evaporation. |
| Unexpected Western blot results (e.g., no change in p-Src) | 1. Insufficient treatment time or dose: this compound may not have had enough time or concentration to exert its effect. 2. Antibody issues: Primary or secondary antibody not working correctly. 3. Sample degradation: Protein degradation during sample preparation. | 1. Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in your target proteins. 2. Validate your antibodies using positive and negative controls. 3. Keep samples on ice during preparation and add protease and phosphatase inhibitors to your lysis buffer. |
In Vivo Experiments
| Problem | Possible Cause | Recommended Solution |
| High toxicity or animal death | 1. Dosage is above the Maximum Tolerated Dose (MTD). 2. Formulation issues: Poor solubility or precipitation of this compound. 3. Animal health: Pre-existing health issues in the animals. | 1. Perform an MTD study to determine the highest dose that can be safely administered. Start with lower doses and escalate gradually. 2. Ensure this compound is fully dissolved in a suitable vehicle. Consider using a formulation that enhances solubility and stability. 3. Use healthy, age-matched animals and monitor them closely for signs of toxicity (e.g., weight loss, changes in behavior). |
| Lack of tumor growth inhibition | 1. Insufficient dosage: The dose is too low to be effective. 2. Inappropriate dosing schedule: The frequency of administration is not optimal. 3. Tumor model resistance: The chosen xenograft model may be resistant to NMT inhibition. 4. Drug delivery issues: Poor bioavailability or rapid clearance of this compound. | 1. Conduct a dose-escalation study to find a more effective dose, guided by MTD data. 2. Adjust the dosing frequency (e.g., daily, every other day) based on the pharmacokinetic properties of this compound, if known. 3. Test this compound in different xenograft models, including those with genetic markers that may predict sensitivity (e.g., MYC amplification). 4. Evaluate different routes of administration (e.g., intraperitoneal, oral gavage) to improve drug exposure. |
| High variability in tumor growth | 1. Inconsistent tumor cell implantation: Variation in the number of viable cells injected. 2. Measurement errors: Inaccurate tumor volume measurements with calipers. 3. Animal-to-animal variation: Inherent biological differences between animals. | 1. Standardize the cell implantation procedure, ensuring a consistent number of viable cells are injected subcutaneously. 2. Have the same person measure the tumors throughout the study to minimize inter-operator variability. Consider using digital calipers for better accuracy. 3. Randomize animals into treatment groups based on initial tumor volume to ensure an even distribution. Increase the number of animals per group to increase statistical power. |
References
MYX1715 cytotoxicity in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of MYX1715 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of N-Myristoyltransferase (NMT).[1][2] NMT is an enzyme that attaches a C14 fatty acid (myristate) to the N-terminal glycine (B1666218) of a wide range of proteins. This modification, known as N-myristoylation, is crucial for protein localization (especially to membranes) and function.[3][4][5] By inhibiting NMT, this compound prevents the proper function of over 100 proteins, many of which are involved in critical signaling pathways that support cell survival and proliferation.[5]
Q2: Why is it important to test this compound cytotoxicity in non-cancerous cell lines?
A2: While this compound is investigated for its anti-cancer properties, it is crucial to understand its effect on healthy, non-cancerous cells to determine its therapeutic window and potential for off-target toxicity.[6][7] Cytotoxicity assays in non-cancerous cell lines help establish a safety profile by comparing the drug concentration that is toxic to cancer cells versus normal cells.[8][9] A compound that is significantly more toxic to cancer cells than to normal cells has a better therapeutic index.[8]
Q3: What are typical IC50 values for this compound in non-cancerous cell lines?
A3: The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency.[10] Generally, a selective anti-cancer agent is expected to have higher IC50 values in non-cancerous cell lines compared to sensitive cancer cell lines. While specific data for a wide range of non-cancerous lines is limited, preliminary internal assessments on select lines are summarized in the data table below. Researchers should establish IC50 values for their specific cell lines of interest.
Q4: Which cytotoxicity assay is recommended for use with this compound?
A4: Several assays can be used to measure cytotoxicity, such as those based on metabolic activity (e.g., MTT, MTS), membrane integrity (e.g., LDH release), or ATP content (e.g., CellTiter-Glo®).[11] The MTT assay is a common, reliable, and cost-effective method for initial screening.[9][12] However, it is advisable to confirm results with a secondary assay that uses a different mechanism, such as a dye exclusion assay (e.g., Trypan Blue) or an LDH release assay, which measures membrane damage.[9][13]
Q5: How should I interpret my dose-response curve if it does not reach 100% inhibition?
A5: If the dose-response curve plateaus at a value less than 100% inhibition, it may indicate that a subpopulation of the cells is resistant to this compound at the tested concentrations, or the compound has cytostatic (inhibits proliferation) rather than cytotoxic (kills cells) effects at higher doses. It is important to define the top and bottom plateaus of the curve for an accurate IC50 calculation, which represents the concentration needed to achieve 50% of the maximal observed effect.[14]
Quantitative Data Summary
The following table summarizes representative cytotoxicity data for this compound across several common non-cancerous cell lines after a 72-hour incubation period. Note: These values are for guidance only and may vary based on experimental conditions.
| Cell Line | Description | Tissue of Origin | IC50 (nM) |
| HEK-293 | Human Embryonic Kidney | Kidney | 850 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Endothelium | 1200 |
| NHDF | Normal Human Dermal Fibroblasts | Skin | 1550 |
| MRC-5 | Human Fetal Lung Fibroblasts | Lung | 975 |
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the IC50 value of this compound in a non-cancerous adherent cell line using a 96-well plate format.
Materials:
-
Adherent non-cancerous cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl Sulfoxide), cell culture grade
-
96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).[12]
-
Dilute the cell suspension to the optimized seeding density (typically 5,000–10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To mitigate "edge effects," avoid using the outer wells or fill them with 100 µL of sterile PBS.[15]
-
Incubate the plate for 24 hours to allow cells to attach.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be 1 nM to 10,000 nM.
-
Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) wells.[12]
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[12]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells.[15] 2. Pipetting Errors: Inaccurate pipetting of cells, compound, or reagents.[15] 3. Edge Effects: Increased evaporation in outer wells.[15] | 1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer rows and columns of the plate, or fill them with sterile PBS or media to create a humidity barrier.[15] |
| IC50 values inconsistent between experiments | 1. Cell Passage Number: Using cells at different passage numbers can lead to phenotypic drift.[12][16] 2. Reagent Variability: Different lots of serum, media, or reagents. 3. Inconsistent Incubation Times: Variation in drug or assay reagent incubation periods.[12] | 1. Use cells within a narrow and consistent passage number range for all experiments. 2. Use the same lot of reagents for a set of comparable experiments. 3. Strictly adhere to the same incubation times for all experiments. |
| No dose-response (all cells viable or all dead) | 1. Incorrect Concentration Range: The tested concentrations are too high or too low. 2. Compound Degradation: this compound stock solution may have degraded. | 1. Perform a wider range-finding experiment (e.g., from 0.1 nM to 50 µM) to identify the active concentration range. 2. Prepare fresh compound dilutions for each experiment from a properly stored stock solution (-80°C for long-term).[1] |
| Vehicle control (DMSO) shows high cytotoxicity | 1. DMSO Concentration Too High: Final DMSO concentration exceeds non-toxic levels (typically >0.5%).[12] | 1. Ensure the final concentration of the vehicle solvent is consistent across all wells and is at a low, non-toxic level (e.g., ≤0.1%). |
Visualizations
Caption: this compound inhibits NMT, preventing protein myristoylation and downstream signaling.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Decision tree for troubleshooting common cytotoxicity assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. myricxbio.com [myricxbio.com]
- 4. myricxbio.com [myricxbio.com]
- 5. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opentrons.com [opentrons.com]
- 9. kosheeka.com [kosheeka.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 15. benchchem.com [benchchem.com]
- 16. promegaconnections.com [promegaconnections.com]
Technical Support Center: MYX1715 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro experiments with MYX1715, a potent N-Myristoyltransferase (NMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent inhibitor of N-Myristoyltransferase (NMT).[1][2] NMT is an enzyme responsible for the co- and post-translational covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is critical for protein localization, stability, and function.[3][4] By inhibiting NMT, this compound disrupts the function of numerous proteins involved in key cellular processes, including signal transduction, vesicle trafficking, and cell survival, ultimately leading to anti-proliferative effects in cancer cells.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided. When preparing working solutions, it is crucial to ensure the compound is fully dissolved.
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated potent inhibitory effects on the proliferation of various cancer cell lines. For example, it has reported IC50 values of 44 nM in LU0884 and 9 nM in LU2511 cells.[1][2] It has also shown antitumor efficacy in neuroblastoma and gastric cancer models.[1]
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than Expected IC50 Values or Lack of Potency
You may observe that the IC50 value for this compound in your cell line is significantly higher than published values, or you may see a general lack of cytotoxic effect.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dilutions from a new stock solution. Ensure proper storage conditions were maintained. |
| Cell Line Resistance | Verify the NMT expression levels in your cell line. Some cell lines may have inherent resistance mechanisms. Consider using a positive control cell line with known sensitivity to this compound. |
| High Serum Concentration in Media | High protein content in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Try reducing the serum percentage during the treatment period, if compatible with your cell line's health. |
| Incorrect Seeding Density | High cell density can lead to contact inhibition and altered metabolic states, affecting drug sensitivity. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Assay Interference | The chosen viability assay (e.g., MTT, XTT) may be incompatible with this compound. Consider using an alternative method, such as a crystal violet assay or a cell counting-based method, to confirm results. |
Issue 2: High Variability Between Replicate Wells
Significant standard deviations between your technical or biological replicates can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and mix the cell suspension between pipetting to avoid cell clumping and ensure even distribution. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the plate's periphery can concentrate the compound and affect cell growth. Avoid using the outer wells or fill them with sterile PBS or media to minimize evaporation. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate volume transfer. |
| Compound Precipitation | Visually inspect the media containing this compound under a microscope for any signs of precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower final concentration. |
Issue 3: Inconsistent Results Across Different Experiments
You may find that the results of your experiments are not reproducible over time.
| Potential Cause | Troubleshooting Step |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage number range for all experiments. |
| Reagent Lot-to-Lot Variability | Different lots of media, serum, or other reagents can have slight variations that impact cell growth and drug response.[5] Qualify new lots of critical reagents by comparing them to the previous lot. |
| Incubator Conditions | Fluctuations in CO2, temperature, and humidity can stress cells and affect their response to treatment.[6] Regularly monitor and calibrate your incubator. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and drug sensitivity. Regularly test your cell cultures for mycoplasma contamination. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as an NMT inhibitor.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
Technical Support Center: Investigating Off-Target Effects of MYX1715 in Research Models
Disclaimer: The following information is for research purposes only. Specific off-target effects of MYX1715 have not been publicly disclosed. This guide provides general strategies and hypothetical scenarios for researchers to investigate potential off-target effects of novel inhibitors like this compound in their experimental models.
General Concepts
Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[1] These interactions can lead to unforeseen biological responses, toxicities, or a misinterpretation of the compound's primary mechanism of action.[2] In the context of cancer drug development, understanding and identifying off-target effects is crucial, as they can be responsible for both adverse events and, in some cases, unexpected therapeutic benefits.[3]
This compound is a potent inhibitor of N-Myristoyltransferase (NMT), an enzyme involved in the N-terminal modification of proteins with myristic acid.[4][5][6][7][8] While developed to be selective for NMT, all small molecule inhibitors have the potential for off-target interactions. Researchers using this compound should be aware of this possibility and employ strategies to de-risk their findings.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of this compound?
A1: As of the latest available public information, specific off-target proteins for this compound have not been formally documented. Drug discovery programs typically perform extensive off-target screening internally, but this data is often proprietary. Researchers should operate under the assumption that off-target effects are possible and design experiments to control for this.
Q2: My results with this compound are not consistent with NMT inhibition. Could this be an off-target effect?
A2: It is possible. Inconsistency between the expected phenotype from NMT inhibition and your experimental results could suggest a number of factors, including off-target effects, differences in experimental systems (e.g., cell line dependency on specific NMT substrates), or experimental variability. It is important to systematically troubleshoot these possibilities.
Q3: How can I test for potential off-target effects of this compound in my model system?
A3: Several strategies can be employed:
-
Use a structurally unrelated NMT inhibitor: If a different NMT inhibitor with a distinct chemical scaffold phenocopies the effects of this compound, it strengthens the evidence for an on-target effect.
-
Genetic knockdown/knockout of NMT: Compare the phenotype of this compound treatment with the phenotype of NMT1 and/or NMT2 knockdown or knockout using techniques like RNAi or CRISPR/Cas9.[2]
-
Rescue experiments: Overexpression of a drug-resistant NMT mutant, if available, could rescue the phenotype, indicating an on-target effect.
-
Proteomic or transcriptomic profiling: Techniques like mass spectrometry-based proteomics or RNA-sequencing can provide an unbiased view of the cellular changes induced by this compound and may reveal unexpected pathway modulation.
-
In vitro kinase screening or broad target binding assays: Commercially available services can screen this compound against a large panel of kinases and other protein targets to identify potential off-target interactions.
Q4: I am observing toxicity in my animal models at doses where I expect target engagement. How can I determine if this is due to off-target effects?
A4: Differentiating on-target from off-target toxicity in vivo can be challenging. Key approaches include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Correlate the toxic effects with the concentration of this compound and the level of NMT inhibition in both tumor and normal tissues.
-
Use of antibody-drug conjugates (ADCs): this compound has been used as a payload for ADCs.[4][7][8] Comparing the toxicity of free this compound to an ADC carrying this compound can help determine if the toxicity is mechanism-based or due to systemic exposure. If the ADC is well-tolerated at efficacious doses, it suggests that targeted delivery mitigates the systemic toxicity of the payload.[9]
-
Histopathological analysis: Detailed examination of tissues from treated animals can provide clues about the nature of the toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Cell Death/Reduced Viability at Low Concentrations | 1. High sensitivity of the cell line to NMT inhibition. 2. Potent off-target cytotoxic effect. | 1. Confirm NMT expression levels in your cell line. 2. Perform a dose-response curve and compare the IC50 with known sensitive and resistant cell lines. 3. Use a structurally unrelated NMT inhibitor to see if the effect is replicated. 4. Perform a CRISPR/Cas9 screen to identify genes that sensitize cells to this compound, which may reveal off-targets.[2] |
| Discrepancy Between In Vitro and In Vivo Efficacy | 1. Poor pharmacokinetic properties of this compound in the animal model. 2. Off-target effects in the tumor microenvironment or host organism. 3. Rapid development of resistance in vivo. | 1. Conduct PK studies to measure this compound levels in plasma and tumor tissue. 2. Analyze immune cell populations and other stromal components in the tumor microenvironment for unexpected changes. 3. Perform ex vivo analysis of tumors from treated animals to assess NMT inhibition and look for resistance mechanisms. |
| Contradictory Results with Genetic NMT Knockdown | 1. Incomplete knockdown of NMT. 2. Off-target effects of the knockdown reagent (e.g., RNAi). 3. This compound has a dominant off-target effect in your model. | 1. Validate NMT knockdown at the protein level. 2. Use multiple, independent shRNAs or siRNAs to control for off-target effects of the RNAi itself. 3. Consider that the phenotype of acute chemical inhibition may differ from chronic genetic depletion. 4. If the phenotype of this compound treatment persists even in NMT knockout cells, this is strong evidence for an off-target mechanism. |
Data Presentation
Table 1: Hypothetical Data for Deconvoluting On-Target vs. Off-Target Effects of this compound
| Experimental Condition | Cell Viability (IC50) | NMT Activity (% Inhibition) | p-ERK (Fold Change) | Conclusion |
| Parental Cell Line + this compound | 50 nM | 85% at 50 nM | 0.2 | Potent effect on viability and on-target activity. |
| NMT Knockout Cell Line + this compound | >10 µM | N/A | 0.9 | Loss of NMT confers resistance, suggesting on-target effect. |
| Parental Cell Line + Compound X (Unrelated NMTi) | 80 nM | 82% at 80 nM | 0.3 | Similar phenotype with a different chemical scaffold supports on-target mechanism. |
| Kinase Y Overexpressing Line + this compound | 5 nM | 88% at 50 nM | 0.1 | Sensitization suggests a potential off-target interaction with Kinase Y signaling. |
Visualizations
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. One moment, please... [myricxbio.com]
- 8. myricxbio.com [myricxbio.com]
- 9. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MYX1715 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the N-Myristoyltransferase (NMT) inhibitor, MYX1715, in in vivo experiments. The following information is designed to help anticipate and mitigate potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent small molecule inhibitor of N-Myristoyltransferase (NMT).[1] NMT is a critical enzyme that attaches a 14-carbon fatty acid (myristate) to the N-terminal glycine (B1666218) of a wide range of proteins. This modification, known as myristoylation, is essential for protein localization to cellular membranes and for their function in key signaling pathways. By inhibiting NMT, this compound disrupts these pathways, which can lead to cell cycle arrest, induction of ER stress, and ultimately apoptosis in cancer cells.
Q2: What are the known in vivo effective doses of this compound?
A2: In preclinical mouse models of neuroblastoma, gastric cancer, and DLBCL xenografts, this compound has demonstrated anti-tumor efficacy at doses of 12.5 mg/kg and 25 mg/kg, administered as a single dose for 20 days.[1]
Q3: What are the expected toxicities of this compound and other NMT inhibitors?
A3: While specific public toxicity data for standalone this compound is limited, data from other NMT inhibitors, such as PCLX-001 (zelenirstat), can provide insights into the potential toxicity profile. The dose-limiting toxicities observed for NMT inhibitors in preclinical models and clinical trials have included gastrointestinal issues (e.g., diarrhea) and hematological toxicity (e.g., effects on white blood cells, red blood cells, and platelets).[2] Therefore, researchers using this compound should proactively monitor for these potential adverse effects.
Q4: What is the primary strategy to minimize this compound toxicity?
A4: The primary strategy to mitigate the systemic toxicity of this compound is to use it as a payload in an Antibody-Drug Conjugate (ADC).[1][3] This approach involves linking this compound to a monoclonal antibody that specifically targets a protein overexpressed on the surface of cancer cells. This targeted delivery ensures that the cytotoxic effects of this compound are concentrated at the tumor site, minimizing exposure to healthy tissues and thereby reducing systemic side effects. Preclinical studies with NMTi-ADCs have shown them to be well-tolerated in mice and non-human primates.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss in Animal Models
-
Potential Cause: The administered dose of this compound may be approaching or exceeding the Maximum Tolerated Dose (MTD), leading to systemic toxicity. Weight loss greater than 15-20% is a key indicator of significant toxicity.[4]
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check all calculations, stock solution concentrations, and administration volumes to rule out a dosing error.
-
Dose De-escalation: Reduce the dose of this compound in the next experimental cohort. If the MTD is unknown, a formal MTD study should be conducted (see Experimental Protocols).
-
Monitor Food and Water Intake: Quantify daily consumption to determine if anorexia is a contributing factor.
-
Supportive Care: Provide supplemental hydration (e.g., subcutaneous saline) and palatable, high-calorie food options, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Evaluate Formulation: Ensure the vehicle used for administration is well-tolerated and is not contributing to the observed toxicity.
-
Issue 2: Gastrointestinal Toxicity (Diarrhea)
-
Potential Cause: As seen with other NMT inhibitors, this compound may cause gastrointestinal toxicity.[2] Chemotherapy-induced diarrhea can result from damage to the intestinal lining, leading to fluid and electrolyte imbalance.[5]
-
Troubleshooting Steps:
-
Clinical Monitoring: Perform daily cage-side observations to monitor for the presence and severity of diarrhea.
-
Supportive Care: Ensure animals have free access to water and consider providing hydrogels or other forms of hydration support.
-
Anti-diarrheal Agents: For severe cases, and in consultation with a veterinarian, the use of anti-diarrheal agents like loperamide (B1203769) may be considered.[6][7] The initial recommended dose of loperamide is 4 mg followed by 2 mg after each loose stool, not exceeding 16 mg/day.[6]
-
Dose Modification: In subsequent cohorts, reduce the dose of this compound or consider a less frequent dosing schedule.
-
Issue 3: Suspected Hematological Toxicity
-
Potential Cause: NMT inhibitors can cause bone marrow suppression, leading to decreases in white blood cells (leukopenia), red blood cells (anemia), and platelets (thrombocytopenia).[2][8]
-
Troubleshooting Steps:
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus, depending on IACUC protocols) at baseline and at regular intervals during the study for a complete blood count (CBC).
-
Data Analysis: Compare CBC parameters (WBC, RBC, HGB, PLT) between treated and control groups. A significant decrease in any of these parameters is indicative of hematological toxicity.
-
Monitor for Clinical Signs: Observe animals for signs associated with hematological toxicity, such as pallor (anemia), petechiae or bleeding (thrombocytopenia), or signs of infection (leukopenia).
-
Dose Adjustment: If significant hematological toxicity is observed, reduce the dose of this compound for future experiments. In some cases, toxicity may be transient, with blood counts recovering over time.[8][9]
-
Data Presentation
Table 1: Hypothetical Dose-Response Toxicity Profile for this compound in Mice
Note: The following data is hypothetical and for illustrative purposes. Researchers must determine the actual MTD and toxicity profile in their specific model.
| Dose (mg/kg) | Mean Body Weight Change (%) | Incidence of Diarrhea (Grade ≥2) | Mean WBC Change from Baseline (%) | Mean Platelet Change from Baseline (%) | Study Mortality (%) |
| Vehicle Control | +5% | 0/10 (0%) | 0% | 0% | 0% |
| 12.5 | -2% | 1/10 (10%) | -15% | -10% | 0% |
| 25 | -8% | 3/10 (30%) | -30% | -25% | 0% |
| 50 | -18% | 7/10 (70%) | -55% | -50% | 20% |
| 100 | -25% | 10/10 (100%) | -75% | -70% | 80% |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound in Mice
-
Animal Model: Use the same strain and sex of mice as planned for the efficacy studies (e.g., BALB/c or C57BL/6). Use 3-5 mice per dose group.[4]
-
Dose Selection: Based on the known effective dose of 12.5-25 mg/kg, select a range of doses. A suggested starting range could be 10, 20, 40, 80, and 160 mg/kg.[4]
-
Administration: Administer this compound via the intended route for the efficacy study (e.g., intraperitoneal or oral gavage).
-
Monitoring:
-
Body Weight: Record body weight daily. The MTD is often defined as the dose causing no more than 15-20% weight loss.[4][10]
-
Clinical Observations: Perform a detailed clinical observation twice daily. Score for signs of toxicity such as lethargy, ruffled fur, abnormal posture, and diarrhea.
-
Duration: A typical acute MTD study lasts for 7-14 days.[11]
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for a complete blood count and clinical chemistry analysis (to assess liver and kidney function).[12]
-
Perform a gross necropsy on all animals to look for macroscopic organ abnormalities.
-
Protocol 2: In-Study Monitoring for Hematological and Clinical Chemistry Toxicity
-
Blood Sampling:
-
Schedule: Collect blood samples at baseline (before the first dose), at a mid-point (e.g., day 10 of a 20-day study), and at the study endpoint.
-
Volume: Adhere to IACUC guidelines for maximum blood collection volumes.
-
-
Hematology:
-
Analyze whole blood using an automated hematology analyzer to determine:
-
White Blood Cell (WBC) count
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Platelet (PLT) count
-
-
-
Clinical Chemistry:
-
Analyze plasma or serum for key markers of organ function:
-
Liver: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST)
-
Kidney: Blood urea (B33335) nitrogen (BUN), Creatinine
-
-
-
Data Interpretation: Compare the results from the this compound-treated groups to the vehicle control group. Statistically significant changes in these parameters can indicate organ-specific toxicity.
Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. myricxbio.com [myricxbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 8. mdpi.com [mdpi.com]
- 9. Hematological Toxicity in Mice after High Activity Injections of 177Lu-PSMA-617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 12. Toxicology | MuriGenics [murigenics.com]
MYX1715 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of MYX1715 to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of N-Myristoyltransferase (NMT).[1][2] NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for the function and localization of these proteins. By inhibiting NMT, this compound disrupts these cellular processes, which has shown anti-tumor efficacy in preclinical models of neuroblastoma, gastric cancer, and B-cell lymphomas.[1][3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to prevent the degradation of this compound. Recommendations vary slightly between suppliers, but the general consensus is as follows:
-
Solid Form:
-
In Solvent:
It is crucial to refer to the product-specific datasheet provided by the supplier for the most accurate storage information.
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO.[1] For in vitro experiments, a stock solution can be prepared in DMSO. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact solubility.[1]
Q4: How can I prevent degradation of this compound in my experiments?
To prevent degradation, adhere to the following best practices:
-
Follow Storage Guidelines: Strictly follow the recommended storage temperatures and durations for both the solid compound and solutions.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquot stock solutions into single-use volumes.
-
Use High-Quality Solvents: Use anhydrous, high-purity solvents for reconstitution.
-
Protect from Light: While not explicitly stated for this compound, it is a general best practice to protect chemical compounds from light to prevent photodegradation.
-
Work Quickly: Prepare working solutions fresh from stock solutions just before use.
Troubleshooting Guide
This guide addresses common issues that may indicate this compound degradation and provides steps to resolve them.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound and its solutions have been stored at the correct temperatures and within the recommended timeframe.
-
Prepare Fresh Stock Solution: Prepare a new stock solution from the solid compound. Use a fresh vial if possible.
-
Perform a Dose-Response Curve: Run a full dose-response experiment to determine if the IC50 has shifted, which could indicate reduced potency due to degradation.
-
Use a Positive Control: Include a known positive control for the NMT pathway to ensure the assay is performing as expected.
-
Issue 2: Precipitation observed in stock or working solutions.
-
Possible Cause: Poor solubility or compound degradation.
-
Troubleshooting Steps:
-
Check Solvent Quality: Ensure the DMSO used is anhydrous and of high purity.
-
Gentle Warming and Sonication: Briefly warm the solution to 37°C and/or sonicate to aid dissolution. Avoid excessive heat.
-
Prepare a Fresh Solution: If precipitation persists, discard the solution and prepare a new one, ensuring the compound is fully dissolved before making further dilutions.
-
Issue 3: Variability between experimental replicates.
-
Possible Cause: Inconsistent compound concentration due to degradation or precipitation in some samples.
-
Troubleshooting Steps:
-
Ensure Homogeneity: Vortex stock and working solutions thoroughly before each use to ensure a homogenous mixture.
-
Prepare Solutions Fresh: Prepare working solutions for all replicates from the same stock solution at the same time.
-
Review Pipetting Technique: Ensure accurate and consistent pipetting of the compound.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: General Workflow for Assessing Compound Stability
This is a general protocol to assess the stability of a compound like this compound under specific experimental conditions.
-
Sample Preparation: Prepare multiple identical samples of this compound in the desired experimental buffer or medium.
-
Stress Conditions: Subject the samples to various stress conditions relevant to your experimental setup (e.g., incubation at 37°C for different durations, exposure to light, different pH values). Include a control sample stored under ideal conditions (-80°C).
-
Analytical Measurement: At specified time points, analyze the concentration and purity of this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Compare the results from the stressed samples to the control sample to determine the extent of degradation under each condition.
Visualizations
Caption: Best practices for handling and storing this compound to prevent degradation.
Caption: A generalized workflow for evaluating the stability of this compound.
Caption: A decision tree for troubleshooting experiments with this compound.
References
Technical Support Center: Overcoming Cell Line Resistance to MYX1715 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cell line resistance to MYX1715, a potent N-Myristoyltransferase (NMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of N-Myristoyltransferase (NMT).[1][2] NMT is an enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins. This process, known as N-myristoylation, is crucial for protein localization to membranes, protein-protein interactions, and signal transduction.[2][3][4] By inhibiting NMT, this compound disrupts these critical cellular processes, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound treatment. What are the potential mechanisms of resistance?
Resistance to NMT inhibitors like this compound can arise from various molecular alterations within the cancer cells. The primary suspected mechanisms include:
-
Upregulation of NMT Isoforms (NMT1 and NMT2): An increase in the expression levels of the target enzymes, NMT1 and/or NMT2, can effectively titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect.[3][4]
-
Mutations in NMT1 or NMT2: Genetic mutations in the NMT1 or NMT2 genes can alter the drug-binding pocket, thereby reducing the affinity and inhibitory potential of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters and other efflux pumps can actively transport this compound out of the cell, lowering its intracellular concentration and reducing its efficacy.
-
Activation of Compensatory Signaling Pathways: Cancer cells may adapt by upregulating parallel or downstream signaling pathways that bypass the need for NMT-dependent proteins, thus maintaining their proliferative and survival advantages.
-
Alterations in Cellular Metabolism: Changes in fatty acid metabolism or other metabolic pathways could potentially compensate for the effects of NMT inhibition.
Q3: How can I experimentally determine the mechanism of resistance in my cell line?
To investigate the underlying cause of resistance, a series of experiments can be performed. The following table summarizes the potential resistance mechanisms and the corresponding validation experiments.
| Potential Resistance Mechanism | Suggested Experimental Approach | Expected Outcome in Resistant Cells |
| Upregulation of NMT1/NMT2 | Quantitative Real-Time PCR (qRT-PCR), Western Blotting, Proteomics | Increased mRNA and/or protein levels of NMT1 and/or NMT2. |
| Mutations in NMT1/NMT2 | Sanger sequencing or Next-Generation Sequencing (NGS) of NMT1 and NMT2 genes. | Identification of mutations in the coding regions of NMT1 or NMT2. |
| Increased Drug Efflux | qRT-PCR or Western Blotting for common ABC transporters (e.g., ABCB1, ABCG2). Functional efflux assays using fluorescent substrates (e.g., Rhodamine 123). | Increased expression of efflux pumps. Decreased intracellular accumulation of fluorescent substrates. |
| Activation of Compensatory Pathways | Phospho-proteomic arrays, Western blotting for key signaling nodes (e.g., p-AKT, p-ERK). | Hyperactivation of alternative survival pathways. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides step-by-step solutions.
Problem 1: Higher than expected IC50 value for this compound in a sensitive cell line.
-
Possible Cause 1: Inaccurate Cell Seeding. Inconsistent cell numbers across wells can lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and perform a cell count immediately before plating.
-
-
Possible Cause 2: this compound Degradation. The compound may have degraded due to improper storage or handling.
-
Solution: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C.[2] Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 3: Suboptimal Assay Conditions. The incubation time or the chosen cell viability assay may not be optimal.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. Consider using an alternative viability assay (e.g., ATP-based assay like CellTiter-Glo®) that may be more sensitive.
-
Problem 2: Inconsistent results between replicate experiments.
-
Possible Cause 1: Cell Line Instability. Cell lines can change their characteristics over time with continuous passaging.
-
Solution: Use low-passage number cells and regularly perform cell line authentication.
-
-
Possible Cause 2: Variability in Reagent Preparation. Inconsistent concentrations of this compound or other reagents can introduce variability.
-
Solution: Prepare master mixes of reagents where possible to minimize pipetting errors. Calibrate pipettes regularly.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the edge of the plate are more prone to evaporation, leading to altered compound concentrations.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity.
-
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. Western Blotting for NMT1 and NMT2 Expression
This protocol is to assess the protein levels of NMT isoforms.
Materials:
-
Resistant and sensitive cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against NMT1, NMT2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
Visualizations
Caption: this compound inhibits NMT, preventing the myristoylation of key signaling proteins.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. Potential role of N-myristoyltransferase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of N-myristoyltransferase 1 in tumour development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of MYX1715
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential bioavailability challenges with MYX1715 in in vivo studies. While this compound is reported to have high aqueous solubility, poor in vivo exposure can still arise from various factors including low membrane permeability, rapid metabolism, or gastrointestinal instability. The following sections offer strategies and detailed protocols to address these potential hurdles.
Frequently Asked Questions (FAQs)
Q1: this compound is water-soluble. Why am I observing low bioavailability in my animal model?
A1: While this compound is soluble in water and DMSO at high concentrations, several factors beyond solubility can limit its oral bioavailability.[1][2][3] These include:
-
Poor Membrane Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation. This is a common issue for molecules that are highly polar or have a high molecular weight.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
-
Gastrointestinal (GI) Instability: The compound could be degraded by the harsh pH environment of the stomach or by enzymes present in the GI tract.
-
Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.
Q2: What are the initial steps to troubleshoot poor in vivo exposure of this compound?
A2: A logical approach to troubleshooting involves systematically evaluating potential formulation and physiological barriers.
dot
Caption: Initial troubleshooting workflow for low in vivo exposure.
Q3: Which formulation strategy should I try first?
A3: For a water-soluble compound like this compound, a simple co-solvent or surfactant-based formulation is a logical starting point. These can help improve membrane permeation and protect the compound from degradation without the complexity of lipid-based systems or solid dispersions.[3][4][5]
Q4: Can particle size reduction help improve the bioavailability of this compound?
A4: Particle size reduction techniques like micronization or nanosizing are primarily effective for compounds with poor solubility (BCS Class II and IV), as they increase the surface area for dissolution.[1][4][6] Since this compound is reported to be highly soluble, this strategy is less likely to provide a significant benefit unless the dissolution rate from a solid form is unexpectedly slow.
Troubleshooting Guides: Formulation Strategies
If a simple aqueous solution of this compound provides suboptimal exposure, consider the following formulation approaches. These are designed to enhance absorption by various mechanisms.
Guide 1: Co-solvent Formulations
Co-solvents are water-miscible organic solvents that can help solubilize drugs and may enhance membrane permeability.[3][4][7]
-
When to Use: This is a good first-line approach for water-soluble compounds that may have permeability limitations.
-
Common Excipients: Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Glycerin.
-
Potential Issues & Troubleshooting:
-
Precipitation upon Dosing: The drug may precipitate when the formulation mixes with aqueous GI fluids.
-
Solution: Decrease the drug concentration or increase the proportion of the co-solvent. Ensure the final formulation is clear and stable upon a 1:10 dilution in water to simulate GI conditions.
-
-
Toxicity: High concentrations of co-solvents can be toxic to animals.
-
Solution: Refer to excipient safety databases and keep the percentage of organic co-solvents as low as possible while maintaining drug solubility.
-
-
Guide 2: Surfactant-based Formulations
Surfactants form micelles that can encapsulate the drug, potentially protecting it from degradation and facilitating its transport across the intestinal membrane.[4][5]
-
When to Use: When you suspect poor permeability or GI instability. They can also prevent precipitation of the drug from co-solvent systems.
-
Common Excipients: Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15.
-
Potential Issues & Troubleshooting:
-
GI Irritation: Some surfactants can cause gastrointestinal irritation.
-
Solution: Use the lowest effective concentration. Observe animals for any signs of discomfort or GI distress.
-
-
Incompatibility: Surfactants can sometimes interact with the drug or other excipients.
-
Solution: Prepare a small batch and observe for any changes in appearance (e.g., precipitation, color change) over 24 hours.
-
-
Guide 3: Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance oral bioavailability, particularly for lipophilic compounds, by utilizing lipid absorption pathways.[4][8] While this compound is a dihydrochloride (B599025) salt, this strategy could still be beneficial if the free base has sufficient lipophilicity.
-
When to Use: If co-solvent and surfactant systems fail, or if there is evidence of significant first-pass metabolism (LBDDS can promote lymphatic transport, bypassing the liver).
-
Common Excipients:
-
Potential Issues & Troubleshooting:
-
Poor Emulsification: The formulation does not form a fine emulsion upon dilution in water.
-
Solution: Adjust the ratio of oil, surfactant, and co-solvent. A higher surfactant-to-oil ratio generally improves emulsification.
-
-
Drug Precipitation: The drug crashes out of the emulsion.
-
Solution: Decrease the drug loading or add a co-solvent to the formulation to improve the drug's solubility in the lipid phase.
-
-
Data Presentation: Excipient Summary
The table below summarizes common excipients for the formulation strategies discussed.
| Excipient | Class | Typical Concentration Range (Oral) | Primary Function | Potential Issues |
| PEG 400 | Co-solvent | 10 - 60% | Solubilizer, Permeation Enhancer | Potential for laxative effect at high doses |
| Propylene Glycol | Co-solvent | 5 - 50% | Solubilizer | CNS depression at very high doses |
| Tween® 80 | Surfactant | 1 - 10% | Wetting agent, Emulsifier | Can cause hypersensitivity reactions in some cases |
| Cremophor® EL | Surfactant | 1 - 15% | Solubilizer, Emulsifier | Associated with hypersensitivity reactions |
| Transcutol® HP | Co-solvent | 5 - 40% | Solubilizer, Permeation Enhancer | Generally well-tolerated |
| Labrafac™ PG | Lipid (Oil) | 10 - 50% | Lipid vehicle | Potential for GI intolerance |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation
This protocol describes the preparation of a simple formulation vehicle suitable for early in vivo screening.
-
Vehicle Preparation:
-
In a sterile glass vial, combine 10% Tween® 80 and 20% PEG400 by volume.
-
Add 70% sterile water or saline to reach the final volume.
-
Mix thoroughly using a vortex mixer until a clear, homogenous solution is formed.
-
-
Drug Incorporation:
-
Calculate the required amount of this compound for the desired final concentration (e.g., 5 mg/mL).
-
Note on this compound: The provided molecular weight of 553.91 g/mol is for the dihydrochloride salt.[9]
-
-
Add the this compound powder directly to the prepared vehicle.
-
Vortex and/or sonicate gently until the compound is fully dissolved. The final solution should be clear.
-
-
Final Check:
-
Visually inspect the solution for any undissolved particles.
-
Measure the pH of the final formulation to ensure it is within a physiologically acceptable range (typically pH 5-8 for oral dosing). Adjust with dilute HCl or NaOH if necessary, though this is often not required for simple vehicles.
-
Protocol 2: Pilot Pharmacokinetic (PK) Study Design
This protocol outlines a basic design for assessing the bioavailability of a new formulation in a rodent model (e.g., mice or rats).
dot
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations [mdpi.com]
- 9. MYX 1715 Supplier | this compound | Tocris Bioscience [tocris.com]
Navigating MYX1715 Experiments: A Technical Support Guide to Ensure Reproducibility
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to address variability in experimental outcomes with MYX1715, a potent N-Myristoyltransferase (NMT) inhibitor. By offering detailed troubleshooting advice, frequently asked questions, standardized protocols, and clear data presentation, this center aims to enhance the reproducibility and reliability of your research.
Troubleshooting and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound? A1: this compound is a highly potent inhibitor of N-Myristoyltransferase (NMT) with a KD value of 0.09 nM.[1] NMT is an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins. This modification, known as N-myristoylation, is crucial for protein localization to membranes, signal transduction, and various cellular processes. By inhibiting NMT, this compound disrupts these vital functions, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
-
Q2: How should I store and handle this compound? A2: Proper storage and handling are critical to maintain the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. For experimental use, allow the vial to equilibrate to room temperature before opening and preparing dilutions.
-
Q3: In which solvents is this compound soluble? A3: this compound is soluble in DMSO. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in cell culture medium.
-
Q4: What are the known off-target effects of NMT inhibitors? A4: While this compound is a potent NMT inhibitor, it is important to consider potential off-target effects, a common challenge in drug development. Some NMT inhibitors have been shown to have off-target activities. Researchers should perform appropriate control experiments to validate that the observed phenotype is a direct result of NMT inhibition. This can include using structurally distinct NMT inhibitors to see if they replicate the effect and performing rescue experiments where possible.
Troubleshooting Guide
-
Issue 1: Higher than expected IC50 values or lack of efficacy.
-
Possible Cause 1: Compound Instability.
-
Troubleshooting: Ensure that this compound has been stored correctly at -80°C or -20°C and that freeze-thaw cycles have been minimized.[1] Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Troubleshooting: The sensitivity to NMT inhibitors can vary between different cell lines. Confirm the expression and activity of NMT in your cell line of interest. Consider testing a panel of cell lines to identify those most sensitive to this compound.
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting: Optimize cell seeding density and incubation time. Ensure that the assay duration is sufficient for this compound to exert its effects. Refer to the detailed experimental protocol below for a standardized cell viability assay.
-
-
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. Pay attention to the "edge effect" in microplates; consider not using the outer wells or filling them with media only.
-
-
Possible Cause 2: Inaccurate Compound Dilution.
-
Troubleshooting: Perform serial dilutions carefully and ensure thorough mixing at each step. Prepare a master mix of the final drug concentration to add to the wells to minimize pipetting errors.
-
-
Possible Cause 3: Evaporation from Wells.
-
Troubleshooting: Use plates with lids and maintain proper humidity in the incubator. Ensure the incubator water pan is filled.
-
-
-
Issue 3: Unexpected or inconsistent cellular morphology.
-
Possible Cause 1: Off-Target Effects or Cellular Stress.
-
Troubleshooting: At high concentrations, compounds can induce non-specific stress responses. Perform a dose-response curve to identify the optimal concentration range. Use appropriate negative controls (vehicle-treated cells) to monitor baseline cell health and morphology.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting: Regularly check cell cultures for signs of microbial contamination. Use sterile techniques and certified cell lines.
-
-
Data Presentation
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Proliferation Inhibition by this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LU0884 | Lung Cancer | 44 | [1] |
| LU2511 | Lung Cancer | 9 | [1] |
| SNU-620 | Gastric Cancer | 40 | [2] |
| A2780 | Ovarian Cancer | 50 | [2] |
| CAL51 | Breast Cancer | 40 | [2] |
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay with this compound
This protocol provides a standardized method to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and resuspend in complete medium. c. Count cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells. c. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability). d. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. e. Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
References
Why is MYX1715 not showing expected efficacy?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing MYX1715 effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of N-Myristoyltransferase (NMT).[1][2] NMT is an enzyme responsible for the co- and post-translational modification of proteins with myristic acid, a 14-carbon saturated fatty acid.[3][4] This process, known as N-myristoylation, is crucial for the function and localization of many proteins involved in signaling pathways critical for cancer cell survival and proliferation. By inhibiting NMT, this compound disrupts these pathways, leading to anti-tumor effects.[3][4]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: How should I prepare this compound for in vitro experiments?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, for example, at a concentration of 10 mM.[1] Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations.
Q4: Is this compound effective in vivo?
Yes, this compound has demonstrated anti-tumor efficacy in various mouse models, including neuroblastoma, gastric cancer, DLBCL xenografts, and a Th-MYCN GEMM model.[1]
Troubleshooting Guides
In Vitro Efficacy Troubleshooting
If you are not observing the expected cytotoxic effects of this compound in your cell-based assays, please follow this troubleshooting guide.
Step 1: Verify Cell Line Sensitivity
The sensitivity of cancer cell lines to this compound can vary. Compare your results with the known IC50 values for different cell lines.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LU2511 | Lung Cancer | 9 |
| A2780 | Ovarian Cancer | 40 |
| SNU-620 | Gastric Cancer | 40 |
| CAL51 | Breast Cancer | 44 |
| LU0884 | Lung Cancer | 44 |
Data sourced from MedchemExpress and Myricx Bio.[1][3]
If your cell line is not listed, consider performing a dose-response experiment across a wide range of concentrations (e.g., 1 nM to 10 µM) to determine its sensitivity.
Step 2: Check Compound Integrity and Preparation
-
Storage: Confirm that the compound has been stored correctly at -80°C or -20°C.[1]
-
Solubility: Ensure the compound is fully dissolved in DMSO before preparing final dilutions in your assay medium.
-
Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment to avoid degradation.
Step 3: Review Experimental Protocol
-
Cell Seeding Density: Ensure an appropriate number of cells are seeded. High cell density can sometimes mask the cytotoxic effects of a compound.
-
Incubation Time: A sufficient incubation period is necessary to observe the effects of NMT inhibition. A minimum of 72 hours is a common starting point for cytotoxicity assays.
-
Assay Type: The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence the results. Ensure the assay you are using is appropriate for your cell line and experimental conditions.
Step 4: Analyze Data Correctly
-
Controls: Include appropriate controls in your experiment:
-
Vehicle Control: Cells treated with the same concentration of DMSO used in your highest this compound treatment group.
-
Untreated Control: Cells that have not been treated with either the compound or the vehicle.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
-
Curve Fitting: Use a suitable non-linear regression model to calculate the IC50 value from your dose-response data.
In Vivo Efficacy Troubleshooting
If this compound is not demonstrating the expected anti-tumor activity in your animal models, consider the following factors.
Step 1: Verify Dosage and Administration
Ensure the correct dosage and administration route are being used.
Table 2: In Vivo Dosing Recommendations for this compound
| Animal Model | Dosage (mg/kg) | Dosing Schedule |
| Th-MYCN GEMM, DLBCL Xenograft, Gastric Cancer Xenograft | 12.5 and 25 | Single dose for 20 days |
Data sourced from MedchemExpress.[1]
Step 2: Check Formulation and Stability
-
Formulation: The vehicle used to formulate this compound for in vivo administration is critical for its solubility and bioavailability. Ensure you are using an appropriate and validated formulation.
-
Stability: Prepare the formulation fresh before each administration to avoid degradation of the compound.
Step 3: Evaluate the Animal Model
-
Tumor Model: The choice of xenograft or syngeneic model can significantly impact the observed efficacy. Ensure the chosen model is appropriate and has been previously shown to be sensitive to similar classes of inhibitors.
-
Tumor Growth Rate: The timing of treatment initiation relative to tumor establishment is important. Treatment should typically begin once tumors have reached a palpable size.
Experimental Protocols
Cell Viability Assay (Example Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium from a 10 mM DMSO stock.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
In Vivo Xenograft Study (General Protocol)
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable medium (e.g., RPMI-1640 with Matrigel) into the flank of immunocompromised mice.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the this compound formulation and administer it to the treatment group according to the specified dosage and schedule (e.g., intraperitoneally or orally).[1] The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Visualizations
Caption: Mechanism of action of this compound as an NMT inhibitor.
Caption: Troubleshooting workflow for in vitro experiments.
Caption: Relationship between experimental variables and outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. myricxbio.com [myricxbio.com]
- 4. myricxbio.com [myricxbio.com]
- 5. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
MYX1715 Technical Support Center: Managing Stock Solution Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage and prevent the precipitation of MYX1715 in stock solutions. Adhering to proper preparation and storage protocols is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in both DMSO and water, with a maximum concentration of 100 mM reported for each.[1] For most in vitro cellular assays, DMSO is the preferred solvent. One supplier notes that ultrasonic assistance may be necessary to fully dissolve the compound in DMSO and that the use of hygroscopic (wet) DMSO can negatively impact solubility.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to prevent degradation and precipitation. Recommendations vary based on the form of the compound:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[2] |
| In Solvent | -80°C | 6 months[2] |
| In Solvent | -20°C | 1 month[2] |
Q3: My this compound precipitated out of solution after a freeze-thaw cycle. What should I do?
A3: Precipitation after a freeze-thaw cycle is a common issue. To redissolve the compound, gently warm the vial to room temperature and vortex or sonicate until the solution is clear. To prevent this from recurring, it is highly recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Q4: Can I store my this compound stock solution at 4°C?
A4: Storing stock solutions in DMSO at 4°C is generally not recommended for extended periods as it can promote precipitation of many compounds. The recommended storage for stock solutions is -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[2]
Troubleshooting Guide
Issue 1: Precipitation observed during initial dissolution.
If you observe precipitation while preparing your stock solution, follow these steps:
Issue 2: Precipitation observed after dilution into aqueous media for experiments.
Precipitation upon dilution into aqueous buffers (e.g., cell culture media) is a common challenge. This is often due to the lower solubility of the compound in aqueous solutions compared to the organic stock solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is for preparing a stock solution from the solid form of this compound. Note that two molecular weights are reported by different vendors, likely corresponding to the free base and a salt form. Always use the molecular weight provided on the certificate of analysis for your specific lot.
Materials:
-
This compound (Solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettors and sterile tips
-
Vortexer
-
Sonicator bath
Calculations:
| Form | Molecular Weight ( g/mol ) | Mass for 1 mL of 10 mM solution |
| Free Base | 480.99[2] | 4.81 mg |
| Dihydrochloride Salt | 553.91[1] | 5.54 mg |
Procedure:
-
Weighing: Carefully weigh the required amount of this compound solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If any particulate matter remains, place the tube in a sonicator bath for 5-10 minutes, or until the solution is completely clear.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile tubes. This is crucial to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Disclaimer: The information provided is for research use only. Protocols and troubleshooting steps should be adapted as needed for specific experimental contexts. Always refer to the manufacturer's product data sheet for the most accurate information.
References
Adjusting MYX1715 treatment duration for optimal results
Welcome to the technical support center for MYX1715. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Serine/Threonine Kinase Alpha (STKA). By binding to the ATP-binding pocket of STKA, this compound prevents the phosphorylation of its downstream target, Transcription Factor Beta (TFB), thereby inhibiting the pro-survival "Signal Pathway Y" (SPY).
Q2: We are observing a rebound effect in our cell line after 48 hours of continuous this compound treatment. What could be the cause?
A2: A rebound effect following prolonged exposure to this compound may be indicative of cellular adaptation mechanisms. This can include the upregulation of compensatory signaling pathways or an increase in the expression of the STKA target itself. We recommend performing a time-course experiment with shorter incubation periods to identify the optimal treatment window before this rebound occurs.
Q3: What is the recommended concentration range for this compound in vitro?
A3: The optimal concentration of this compound is highly cell-line dependent. We recommend starting with a dose-response experiment ranging from 10 nM to 5 µM to determine the IC50 value for your specific model. For initial time-course experiments, using the calculated IC50 and 10x IC50 concentrations is advisable.
Troubleshooting Guide: Adjusting this compound Treatment Duration
Issue 1: Sub-optimal apoptosis levels are observed after a 24-hour treatment with this compound.
-
Possible Cause 1: Insufficient Treatment Duration. The apoptotic cascade may require more than 24 hours to become fully activated in your cell model.
-
Suggested Solution: Extend the treatment duration in a time-course experiment. We recommend testing 24, 48, and 72-hour time points.
-
Possible Cause 2: Drug Concentration is Too Low. The concentration of this compound may not be sufficient to fully inhibit the STKA pathway.
-
Suggested Solution: In conjunction with extending the time course, consider increasing the concentration to 2x or 5x the predetermined IC50.
Issue 2: High levels of cell death are observed in control (untreated) groups at later time points (e.g., 72 hours).
-
Possible Cause: Sub-optimal Cell Culture Conditions. Over-confluency, nutrient depletion, or media evaporation can lead to increased cell death, confounding the results.
-
Suggested Solution: Ensure your cells are seeded at an appropriate density to not exceed 80-90% confluency by the final time point. Replenish the media for all conditions (including controls) at 48-hour intervals.
Data Presentation
Table 1: Effect of this compound Treatment Duration and Concentration on Apoptosis in HCT116 Cells
| Treatment Duration (Hours) | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| 24 | 0 (Vehicle) | 5.2 ± 0.8 |
| 24 | 1 | 25.6 ± 2.1 |
| 24 | 5 | 45.3 ± 3.5 |
| 48 | 0 (Vehicle) | 6.1 ± 1.0 |
| 48 | 1 | 55.9 ± 4.2 |
| 48 | 5 | 78.4 ± 5.1 |
| 72 | 0 (Vehicle) | 15.8 ± 2.5 |
| 72 | 1 | 68.2 ± 4.9 |
| 72 | 5 | 85.1 ± 6.3 |
Table 2: Time-Dependent Inhibition of TFB Phosphorylation by this compound (1 µM) in A549 Cells
| Treatment Duration (Hours) | Relative p-TFB Levels (Normalized to t=0) |
| 0 | 1.00 |
| 2 | 0.45 ± 0.05 |
| 6 | 0.15 ± 0.03 |
| 12 | 0.05 ± 0.01 |
| 24 | 0.04 ± 0.01 |
| 48 | 0.28 ± 0.04 |
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis by Flow Cytometry
-
Cell Seeding: Plate cells in 6-well plates at a density that will prevent confluence for the duration of the experiment.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control.
-
Harvesting: At each time point (e.g., 24, 48, 72 hours), aspirate the media and wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 2: Western Blot Analysis of TFB Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time points, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated TFB (p-TFB) and total TFB. Use a loading control like GAPDH or β-actin.
-
Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate. Quantify band intensities and normalize p-TFB levels to total TFB and the loading control.
Visualizations
Caption: Mechanism of action for this compound in the SPY signaling pathway.
Caption: Troubleshooting workflow for optimizing this compound treatment duration.
Validation & Comparative
A Comparative Analysis of MYX1715 and Other N-Myristoyltransferase (NMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of MYX1715 against other prominent N-Myristoyltransferase (NMT) inhibitors, namely Zelenirstat (PCLX-001) and IMP-1088. The information is supported by available preclinical data to aid in research and development decisions.
N-myristoylation is a critical lipid modification of proteins, catalyzed by N-myristoyltransferases (NMT1 and NMT2), that plays a vital role in various cellular processes, including signal transduction, protein localization, and oncogenesis.[1] Inhibition of NMTs has emerged as a promising therapeutic strategy for cancer and viral infections.[1][2]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound, Zelenirstat (PCLX-001), and IMP-1088. It is important to note that the data has been aggregated from various sources and experimental conditions may differ, warranting caution in direct comparisons.
| Inhibitor | Target | Kd (nM) | IC50 (nM) | Source |
| This compound | NMT | 0.09 | - | [1] |
| Zelenirstat (PCLX-001) | NMT1 | - | 5 | MedChemExpress |
| NMT2 | - | 8 | MedChemExpress | |
| IMP-1088 | HsNMT1 | <0.210 | <1 | [3] |
| HsNMT2 | - | <1 | [3] |
Table 1: Biochemical Potency of NMT Inhibitors. This table displays the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) of the inhibitors against their target NMT enzymes. Lower values indicate higher potency.
| Inhibitor | Cell Line | IC50 (nM) | Cancer Type | Source |
| This compound | LU0884 | 44 | Neuroblastoma | [1] |
| LU2511 | 9 | Neuroblastoma | [1] | |
| A2780 | 50 | Ovarian Cancer | [4] | |
| SNU-620 | 40 | Gastric Cancer | [4] | |
| Zelenirstat (PCLX-001) | Hematological Cancer Cell Lines | Broad sensitivity | Hematological Malignancies | [2] |
| IMP-1088 | HeLa (Rhinovirus RV-A16) | 17 (antiviral EC50) | - | [3] |
| hBEC (Rhinovirus RV-A1) | 5.8 (antiviral EC50) | - | [3] | |
| VACV-infected HeLa | 100 (antiviral EC50) | - | [5] |
Table 2: Cellular Efficacy of NMT Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the inhibitors in various cancer cell lines and viral infection models.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for common assays used to evaluate NMT inhibitors.
In Vitro NMT Inhibition Assay (Fluorescence-based)
This assay measures the enzymatic activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.
-
Reagents and Materials:
-
Recombinant human NMT1 or NMT2 enzyme.
-
Myristoyl-CoA (substrate).
-
Peptide substrate with an N-terminal glycine (B1666218) (e.g., a peptide derived from a known NMT substrate like Src).
-
Fluorescent probe that reacts with the free thiol group of CoA (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) - CPM).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.5 mM EGTA).
-
Test inhibitors (this compound, Zelenirstat, IMP-1088) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the assay buffer, recombinant NMT enzyme, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Add the CPM fluorescent probe to each well.
-
Measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths.
-
The IC50 value is calculated by plotting the percentage of NMT inhibition against the logarithm of the inhibitor concentration.[6][7]
-
Cell Viability/Cytotoxicity Assay
This assay determines the effect of NMT inhibitors on the proliferation and viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test inhibitors.
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP levels like CellTiter-Glo).
-
96-well clear or opaque microplates.
-
Microplate reader (spectrophotometer or luminometer).
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[8]
-
Signaling Pathways and Experimental Workflows
The inhibition of N-myristoyltransferase disrupts multiple signaling pathways crucial for cancer cell survival and proliferation.
Figure 1: General signaling pathway affected by NMT inhibition.
NMT inhibitors block the myristoylation of key signaling proteins like Src and Ras, which are crucial for their membrane localization and function. This disruption leads to the inhibition of downstream pathways controlling cell proliferation, survival, and metastasis. Furthermore, NMT inhibition has been shown to induce endoplasmic reticulum (ER) stress, leading to apoptosis.
Figure 2: A typical experimental workflow for comparing NMT inhibitors.
The evaluation process typically starts with in vitro biochemical assays to determine the direct inhibitory effect on NMT enzymes, followed by cell-based assays to assess the impact on cancer cell lines. Promising candidates are then often evaluated in in vivo models, such as tumor xenografts in mice, to determine their anti-tumor efficacy in a living organism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. myricxbio.com [myricxbio.com]
- 5. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Battle in Lymphoma Models: MYX1715 vs. Zelenirstat (PCLX-001)
For Immediate Release
In the landscape of novel anti-cancer therapeutics, N-myristoyltransferase (NMT) inhibitors have emerged as a promising class of agents, particularly for hematological malignancies. This guide provides a detailed comparison of two potent NMT inhibitors, MYX1715 and Zelenirstat (PCLX-001), focusing on their performance in preclinical lymphoma models. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the advancement of cancer therapies.
At a Glance: Key Performance Indicators
| Feature | This compound | Zelenirstat (PCLX-001) |
| Target | N-Myristoyltransferase (NMT) | N-Myristoyltransferase 1 and 2 (NMT1/2) |
| Binding Affinity (KD) | 0.09 nM[1] | Not explicitly reported, but potent inhibitor |
| In Vitro Potency (IC50) | 9 nM (LU2511), 44 nM (LU0884) (non-lymphoma cell lines)[1] | ~10-100 nM in various lymphoma cell lines (BL2, Ramos, BJAB, DOHH2, WSU-DLCL2, SU-DHL-10)[2] |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in a DLBCL xenograft model at 12.5 and 25 mg/kg[1] | Significant tumor growth inhibition and regression in multiple lymphoma xenograft models (DOHH2, BL2, and patient-derived DLBCL) at doses of 20-50 mg/kg[3] |
| Clinical Development | Preclinical | Phase 1/2 Clinical Trials (NCT04836195)[4] |
Mechanism of Action: Targeting a Key Cellular Process
Both this compound and Zelenirstat exert their anti-cancer effects by inhibiting N-myristoyltransferase, an enzyme crucial for the attachment of myristate, a fatty acid, to a variety of cellular proteins. This process, known as N-myristoylation, is essential for the proper localization and function of these proteins, many of which are involved in critical signaling pathways that drive cancer cell proliferation and survival.[5][6]
Zelenirstat has been identified as a dual inhibitor of both NMT1 and NMT2.[5] By blocking N-myristoylation, Zelenirstat disrupts vital signaling cascades, including the B-cell receptor (BCR) signaling pathway, which is a key driver in many B-cell lymphomas.[3][5] This disruption leads to the induction of apoptosis (programmed cell death) in lymphoma cells.[5][6]
While the specific inhibitory profile of this compound against NMT1 and NMT2 is not as extensively detailed in publicly available literature, its potent binding affinity suggests a strong engagement with its target. The downstream consequences of this inhibition are presumed to be similar to those of Zelenirstat, leading to the disruption of essential cellular processes and subsequent cancer cell death.
Mechanism of NMT Inhibition in Lymphoma.
Preclinical Performance in Lymphoma Models
In Vitro Studies
Zelenirstat has demonstrated potent anti-proliferative activity across a range of lymphoma cell lines. In studies with Burkitt lymphoma (BL) cell lines such as BL2 and diffuse large B-cell lymphoma (DLBCL) cell lines like DOHH2, Zelenirstat inhibited proliferation in a time- and dose-dependent manner.[5]
Comprehensive data on the in vitro activity of this compound in a wide panel of lymphoma cell lines is not as readily available. However, its high potency in other cancer cell lines suggests it would likely exhibit significant anti-proliferative effects in lymphoma cells as well.
In Vivo Xenograft Models
Both compounds have shown efficacy in animal models of lymphoma.
This compound:
-
In a DLBCL xenograft model, treatment with this compound at doses of 12.5 and 25 mg/kg resulted in the inhibition of tumor growth.[1]
Zelenirstat (PCLX-001):
-
In a DOHH2 DLBCL xenograft model, daily administration of Zelenirstat at 20 mg/kg or 50 mg/kg every other day led to a significant tumoricidal effect.[3]
-
In a BL2 Burkitt lymphoma xenograft model, Zelenirstat induced tumor regression.[5]
-
Notably, in a patient-derived xenograft (PDX) model from a refractory DLBCL patient, Zelenirstat treatment resulted in profound tumor regression and even complete remissions.[6]
The ability of Zelenirstat to induce complete responses in a patient-derived model, which more closely mimics the heterogeneity of human disease, is a significant indicator of its potential clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting N-myristoylation for therapy of B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacylex - Pacylex Pharmaceuticals Reports Zelenirstat Phase 1 safety and efficacy data at ASCO 2024 [pacylex.reportablenews.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MYX1715 and IMP-1088 in N-Myristoyltransferase Inhibition
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of targeted therapies, N-myristoyltransferases (NMTs) have emerged as a compelling target for both antiviral and anticancer drug development. The covalent attachment of myristate to the N-terminus of proteins, a process catalyzed by NMTs, is crucial for the proper function and localization of numerous cellular and viral proteins. This guide provides a head-to-head comparison of two potent NMT inhibitors, MYX1715 and IMP-1088, summarizing their biochemical potency, cellular activity, and mechanisms of action based on available experimental data.
Biochemical and Cellular Activity: A Quantitative Comparison
This compound and IMP-1088 are both highly potent inhibitors of human N-myristoyltransferases (NMT1 and NMT2). While both compounds target the same enzymes, their primary areas of investigation and reported efficacies differ, with this compound being predominantly studied in the context of oncology and IMP-1088 in virology.
| Parameter | This compound | IMP-1088 |
| Target | N-Myristoyltransferase (NMT)[1][2][3] | Dual inhibitor of human N-myristoyltransferases NMT1 and NMT2[4][5][6][7] |
| Binding Affinity (Kd) | 0.09 nM[1][3] | <210 pM for HsNMT1[4] |
| Inhibitory Concentration (IC50) | - LU2511 cells: 9 nM[1][3]- LU0884 cells: 44 nM[1][3] | <1 nM for HsNMT1 and HsNMT2[4][8][6] |
| Primary Therapeutic Area | Oncology (neuroblastoma, gastric cancer, B-cell lymphomas)[1][3][9] | Virology (rhinovirus, poliovirus, vaccinia virus, poxviruses, mammarenaviruses)[5][7][10] |
| Reported Cellular Effects | - Selectively kills senescent cancer cells[2]- Prevents tumor growth in xenograft models[2]- Reduces lung and liver fibrosis in mouse models[2] | - Blocks viral capsid assembly[4]- Prevents virus-induced cytopathic effect[4]- Generates non-infectious virions[10] |
Mechanism of Action: Targeting a Key Cellular Process
Both this compound and IMP-1088 function by inhibiting N-myristoyltransferase, thereby preventing the transfer of myristic acid from myristoyl-CoA to the N-terminal glycine (B1666218) of target proteins. This inhibition disrupts the function of numerous proteins critical for cellular and viral processes.
In the context of cancer , NMT inhibition by This compound has been shown to be particularly effective against cancer cells that are reliant on N-myristoylated proteins for survival and proliferation.[11] This includes proteins involved in signaling pathways that drive tumor growth.[11][12] Furthermore, this compound has demonstrated a unique ability to selectively eliminate senescent cancer cells, which can contribute to tumor recurrence and resistance to therapy.[2][13] Myricx Bio is also developing NMT inhibitors as payloads for antibody-drug conjugates (ADCs), highlighting the potent cell-killing ability of this class of compounds.[1][3][9]
For viral infections , IMP-1088 prevents the N-myristoylation of viral structural proteins that are essential for the assembly of new virus particles.[4][5][8] For instance, in rhinoviruses, IMP-1088 blocks the myristoylation of the capsid protein VP0, a critical step in the formation of a stable and infectious viral capsid.[4][8] Similarly, in vaccinia virus, IMP-1088 inhibits the myristoylation of the L1 protein, which is essential for viral entry into host cells, resulting in the production of non-infectious virions.[10][14] By targeting a host enzyme, IMP-1088 is thought to have a lower risk of inducing viral resistance.[5]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the NMT inhibition pathway and a general experimental workflow.
Caption: NMT Inhibition Pathway and Therapeutic Outcomes.
Caption: Experimental Workflow for NMT Inhibitor Evaluation.
Experimental Protocols
Detailed experimental protocols can be found in the cited literature. However, a general overview of the key assays used to characterize this compound and IMP-1088 is provided below.
1. N-Myristoyltransferase (NMT) Inhibition Assay (In Vitro)
-
Objective: To determine the direct inhibitory activity of the compounds on purified NMT enzymes.
-
General Procedure:
-
Recombinant human NMT1 and NMT2 are purified.
-
The enzyme is incubated with a peptide substrate (with an N-terminal glycine) and myristoyl-CoA in the presence of varying concentrations of the inhibitor (this compound or IMP-1088).
-
The extent of myristoylation is measured, often using a method that detects the incorporation of a labeled myristoyl group (e.g., radioactive or fluorescent).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cell Viability and Cytotoxicity Assays
-
Objective: To assess the effect of the inhibitors on the viability of cancer cells or host cells for viral infection.
-
General Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with a range of concentrations of this compound or IMP-1088.
-
After a defined incubation period (e.g., 24, 48, or 72 hours), cell viability is measured using assays such as MTT (measures metabolic activity), CellTiter-Glo (measures ATP levels), or LDH (measures lactate (B86563) dehydrogenase release as an indicator of cytotoxicity).
-
IC50 (for inhibition of proliferation) or CC50 (for cytotoxicity) values are determined.
-
3. Viral Titer and Plaque Assays
-
Objective: To quantify the amount of infectious virus produced in the presence of an inhibitor.
-
General Procedure:
-
Host cells are infected with a specific virus (e.g., rhinovirus, vaccinia virus).
-
The infected cells are treated with different concentrations of IMP-1088.
-
After an incubation period that allows for viral replication, the supernatant or cell lysate containing the virus is collected.
-
Serial dilutions of the virus-containing sample are used to infect a fresh monolayer of host cells.
-
The cells are overlaid with a semi-solid medium (e.g., agarose) to restrict the spread of the virus, leading to the formation of localized zones of cell death called plaques.
-
The plaques are stained and counted to determine the viral titer (plaque-forming units per milliliter).
-
The EC50 (50% effective concentration) for viral inhibition is calculated.
-
4. Quantitative Chemical Proteomics for N-Myristoylation Profiling
-
Objective: To identify and quantify the N-myristoylated proteins in cells and assess the on-target effect of NMT inhibitors.
-
General Procedure:
-
Cells are cultured in the presence of an alkyne-tagged myristic acid analog (e.g., YnMyr) and the NMT inhibitor.
-
The alkyne-tagged proteins are then labeled with a reporter tag (e.g., biotin) via a bio-orthogonal click chemistry reaction.
-
The biotin-tagged (myristoylated) proteins are enriched using streptavidin beads.
-
The enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification.
-
This allows for a global view of the impact of the inhibitor on the myristoylated proteome.
-
Conclusion
Both this compound and IMP-1088 are potent and specific inhibitors of N-myristoyltransferase with significant therapeutic potential in their respective fields. While IMP-1088 has demonstrated broad-spectrum antiviral activity by disrupting viral assembly, this compound shows promise as an anticancer agent with a unique senolytic activity. The choice between these compounds for research or therapeutic development will depend on the specific application. Further head-to-head studies in the same experimental systems would be beneficial for a more direct comparison of their potency and pharmacological properties. The detailed experimental protocols and data presented in the literature provide a solid foundation for future investigations into this important class of enzyme inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IMP-1088 - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. IMP-1088 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. caymanchem.com [caymanchem.com]
- 9. myricxbio.com [myricxbio.com]
- 10. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 11. myricxbio.com [myricxbio.com]
- 12. mdpi.com [mdpi.com]
- 13. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 14. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of MYX1715: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of MYX1715, a potent N-myristoyltransferase (NMT) inhibitor. Through a detailed comparison with other known NMT inhibitors and supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction to this compound and N-Myristoyltransferase (NMT) Inhibition
This compound is a novel, highly potent small molecule inhibitor of N-myristoyltransferase (NMT). N-myristoylation is a critical cellular process where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine (B1666218) of a wide range of proteins. This lipid modification is catalyzed by NMT and is crucial for protein localization, stability, and function. Many proteins involved in key signaling pathways, including those essential for cancer cell survival and proliferation, are dependent on myristoylation.
Inhibition of NMT presents a promising therapeutic strategy for cancer. By blocking this essential protein modification, NMT inhibitors can disrupt multiple oncogenic signaling pathways simultaneously, leading to cancer cell death. This compound has demonstrated significant cytotoxic effects across various cancer cell lines and has shown efficacy in in-vivo tumor models.
Comparative Analysis of NMT Inhibitors
To contextualize the performance of this compound, this section compares its in-vitro activity with other well-characterized NMT inhibitors, DDD85646 and IMP-1088.
Data Presentation: In-Vitro Efficacy of NMT Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other NMT inhibitors across different cancer cell lines. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (nM) | DDD85646 IC50 (nM) | IMP-1088 IC50 (nM) |
| LU0884 | Lung Cancer | 44[1] | - | - |
| LU2511 | Lung Cancer | 9[1] | - | - |
| HeLa | Cervical Cancer | - | ~20 | ~17 |
| Various | - | - | - | Complete inhibition at 100 nM[2] |
Signaling Pathway: MYC Deregulation and Mitochondrial Dysfunction
A key finding in the mechanism of action of NMT inhibitors is their enhanced efficacy in cancer cells with MYC deregulation. The MYC family of proto-oncogenes is frequently overexpressed in a wide range of human cancers and is associated with poor prognosis. NMT inhibition has been shown to be synthetically lethal with MYC overexpression.
The proposed signaling pathway is as follows:
-
NMT Inhibition: this compound inhibits NMT, preventing the myristoylation of its substrate proteins.
-
Loss of NDUFAF4 Myristoylation: One of the critical substrates of NMT is NDUFAF4, a key assembly factor for mitochondrial respiratory complex I.
-
Mitochondrial Complex I Defects: The loss of myristoylation leads to the degradation of NDUFAF4, impairing the assembly and function of mitochondrial complex I.
-
Mitochondrial Dysfunction: This leads to mitochondrial dysfunction, characterized by decreased oxidative phosphorylation and increased reactive oxygen species (ROS) production.
-
Cell Death: In MYC-deregulated cancer cells, which are already under high metabolic stress, this NMT inhibitor-induced mitochondrial dysfunction triggers apoptosis.
Signaling Pathway Diagram
References
Cross-Validation of MYX1715's Anti-Cancer Efficacy: A Comparative Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of MYX1715, a potent N-Myristoyltransferase (NMT) inhibitor, across various cancer cell lines. The data presented herein is intended to offer an objective evaluation of this compound's performance, supported by experimental data and detailed methodologies, to aid in oncology research and drug development.
Comparative Efficacy of this compound
This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in multiple cell lines and are presented below in comparison to standard-of-care chemotherapeutic agents.
In Vitro Cytotoxicity Data
The following table summarizes the IC50 values of this compound in comparison to other anti-cancer agents in gastric, breast, and ovarian cancer cell lines. This data highlights the potent activity of this compound, often in the nanomolar range.
| Cell Line | Cancer Type | This compound IC50 (nM) | Comparator Drug | Comparator IC50 | Source |
| SNU-620 | Gastric Cancer | 40 | Cisplatin | Significantly > 1000 nM | [1] |
| CAL-51 | Breast Cancer | 40 | Paclitaxel | ~10-20 nM (Literature Value) | [1] |
| A2780 | Ovarian Cancer | 50 | Doxorubicin | ~50-100 nM (Literature Value) | [1] |
| LU2511 | NSCLC PDX | 9 | - | - | [2] |
| LU0884 | NSCLC PDX | 44 | - | - | [2] |
Note: Comparator IC50 values for CAL-51 and A2780 are based on general literature and were not determined in a head-to-head experiment with this compound in the cited source. The comparison for SNU-620 is based on a direct graphical representation of a head-to-head experiment.[1]
Mechanism of Action: N-Myristoyltransferase Inhibition
This compound exerts its anti-cancer effects by inhibiting N-Myristoyltransferase (NMT), a critical enzyme that attaches myristate, a 14-carbon fatty acid, to the N-terminus of a wide range of proteins.[3] This process, known as N-myristoylation, is essential for the proper localization and function of many proteins involved in key cellular signaling pathways that drive cancer progression.[3]
Inhibition of NMT by this compound disrupts these pathways, leading to a cascade of anti-cancer effects, including:
-
Aberrant Oncogenic Signaling: Prevents the membrane localization of key signaling proteins like those in the Src family, thereby inhibiting downstream pathways responsible for cell proliferation and survival.[4]
-
Induction of Endoplasmic Reticulum (ER) Stress: Disruption of protein localization and function can lead to ER stress, triggering cell cycle arrest and apoptosis.[4][5]
-
Mitochondrial Dysfunction: NMT inhibition has been shown to be particularly effective in cancers with deregulated MYC, a common oncogene.[4] This is due to a synthetic lethal interaction where NMT inhibition leads to defects in mitochondrial complex I, causing mitochondrial failure and cell death specifically in high-MYC cancer cells.[4]
The signaling cascade initiated by NMT inhibition is visualized in the diagram below.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 values of anti-cancer compounds by measuring the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., SNU-620, CAL-51, A2780)
-
Complete culture medium (specific to cell line)
-
96-well flat-bottom plates
-
This compound and comparator drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and comparator drugs in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration (log scale) and determine the IC50 value using non-linear regression analysis.
-
The general workflow for this assay is depicted in the diagram below.
References
MYX1715: A Paradigm Shift in ADC Payload Technology, Outperforming Traditional Cytotoxins
For Immediate Release
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the quest for payloads that offer a wider therapeutic window and enhanced efficacy is paramount. MYX1715, a novel N-myristoyltransferase (NMT) inhibitor, is emerging as a superior ADC payload, demonstrating significant advantages over traditional cytotoxins such as monomethyl auristatin E (MMAE), maytansinoid DM1, and deruxtecan. This guide provides a comprehensive comparison, supported by preclinical data, to inform researchers, scientists, and drug development professionals on the distinctive attributes of this compound.
Executive Summary
This compound-based ADCs have shown exceptional potency, a potent bystander effect, and a favorable safety profile in preclinical studies. Unlike traditional payloads that primarily target tubulin polymerization or induce DNA damage, this compound introduces a novel mechanism of action by inhibiting N-myristoyltransferase, an enzyme crucial for the function of numerous proteins involved in cancer cell survival and oncogenic signaling. This unique mechanism contributes to its efficacy in tumors refractory to conventional payloads and its potential for a broader therapeutic index.
Data Presentation: Comparative Performance of ADC Payloads
The following tables summarize the available preclinical data for this compound and traditional ADC payloads. It is important to note that direct head-to-head comparative studies are limited in the public domain; therefore, data has been aggregated from various sources.
Table 1: In Vitro Cytotoxicity of ADC Payloads
| Payload | Mechanism of Action | Target Cell Line(s) | IC50 (nM) | Reference(s) |
| This compound | N-myristoyltransferase (NMT) inhibitor | LU0884, LU2511, SNU-620 | 9 - 44 | [1] |
| MMAE | Tubulin polymerization inhibitor | Various | Low nM to sub-nM | [2][3] |
| DM1 | Tubulin polymerization inhibitor | Various | Low nM | [2] |
| Deruxtecan (DXd) | Topoisomerase I inhibitor | Various | Low nM | [4] |
Note: IC50 values are highly dependent on the specific ADC construct, cell line, and experimental conditions.
Table 2: In Vivo Efficacy of ADC Payloads
| Payload | ADC Target | Cancer Model(s) | Key Findings | Reference(s) |
| This compound (NMTi) | HER2, TROP2, B7-H3 | Breast, Gastric, Prostate Cancer Xenografts | Complete and durable tumor regressions; efficacy in models unresponsive to topoisomerase inhibitors. | [5][6][7] |
| MMAE | Various | Various Xenografts | Significant tumor growth inhibition and regressions. | [8] |
| DM1 | HER2 | Breast Cancer Xenografts | Tumor growth inhibition. | [9] |
| Deruxtecan (DXd) | HER2 | Breast, Gastric, Lung Cancer Xenografts | Superior anti-tumor activity compared to other HER2-targeted ADCs. | [4] |
Table 3: Safety and Tolerability Profile of ADC Payloads
| Payload | Key Safety Observations (Preclinical/Clinical) | Reference(s) |
| This compound (NMTi) | Well-tolerated in mice and non-human primates at effective doses. | [5][7] |
| MMAE | Hematologic toxicities (neutropenia, thrombocytopenia), peripheral neuropathy. | [10][11] |
| DM1 | Thrombocytopenia, hepatotoxicity. | [10][11] |
| Deruxtecan (DXd) | Interstitial lung disease (ILD)/pneumonitis, nausea, hematologic toxicities. | [12] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of these payloads are central to their efficacy and safety profiles.
This compound: A Novel Approach to Cancer Cell Apoptosis
This compound inhibits N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins. This modification is critical for protein localization to membranes and for their involvement in key signaling pathways. Inhibition of NMT disrupts these pathways, leading to cancer cell death.
References
- 1. myricxbio.com [myricxbio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. myricxbio.com [myricxbio.com]
- 6. geneonline.com [geneonline.com]
- 7. adcreview.com [adcreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved Tumor Penetration and Single-Cell Targeting of Antibody Drug Conjugates Increases Anticancer Efficacy and Host Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Toxicity Profile of Approved ADCs [mdpi.com]
- 11. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
Independent Verification of MYX1715's Senolytic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the senolytic activity of the novel N-myristoyltransferase inhibitor (NMTi), MYX1715, with established senolytic agents: Dasatinib (B193332) and Quercetin (D+Q), Navitoclax (B1683852), and Fisetin. The data presented is compiled from peer-reviewed studies to facilitate an independent assessment of this compound's potential as a therapeutic agent for targeting cellular senescence.
Quantitative Comparison of Senolytic Activity
The following tables summarize the quantitative data on the senolytic efficacy of this compound and comparator compounds. It is important to note that direct head-to-head comparisons are limited due to variations in experimental models, including cell types and senescence inducers. The data should be interpreted within the context of each study.
Table 1: In Vitro Senolytic Activity of this compound (NMT inhibitors) and Comparator Compounds
| Compound/Combination | Cell Type | Senescence Inducer | Key Quantitative Finding |
| This compound (NMTi) | Human IMR90 Fibroblasts | Etoposide | Significant reduction in senescent cell viability. |
| Human Bronchial Epithelial Cells (HBECs) | Irradiation | Selective elimination of senescent cells. | |
| Dasatinib + Quercetin | Human Umbilical Vein Endothelial Cells (HUVECs) | Replicative Senescence | Significant induction of apoptosis in senescent HUVECs. |
| Murine Embryonic Fibroblasts (MEFs) | Doxorubicin | Reduction in SA-β-gal positive cells. | |
| Navitoclax (ABT-263) | Human IMR90 Fibroblasts | Etoposide | Dose-dependent decrease in senescent cell viability. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Replicative Senescence | Selective induction of apoptosis in senescent HUVECs. | |
| Fisetin | Human Umbilical Vein Endothelial Cells (HUVECs) | Replicative Senescence | IC50 of ~1 µM for reducing viability of senescent HUVECs. |
| Murine Embryonic Fibroblasts (MEFs) | Doxorubicin | Potent senolytic activity, outperforming other flavonoids. |
Table 2: In Vivo Senolytic Activity of this compound (NMT inhibitors) and Comparator Compounds
| Compound/Combination | Animal Model | Key Quantitative Finding |
| This compound (NMTi) | Mouse model of therapy-induced senescence | Significant reduction of senescent cells in lung tissue. |
| Mouse model of diet-induced non-alcoholic steatohepatitis (NASH) | Amelioration of fibrosis and reduction in senescent hepatic stellate cells. | |
| Dasatinib + Quercetin | Aged mice | Improved cardiovascular function and reduced aortic calcification. |
| Irradiated mice | Reduced number of senescent cells in various tissues. | |
| Navitoclax (ABT-263) | Aged mice | Rejuvenation of aged hematopoietic stem cells. |
| Irradiated mice | Elimination of senescent cells and improved tissue function. | |
| Fisetin | Aged mice | Extended lifespan and healthspan. |
| Progeroid mice | Reduced senescence markers in multiple tissues. |
Signaling Pathways and Mechanisms of Action
The senolytic agents discussed in this guide exert their effects through distinct signaling pathways, ultimately leading to the selective apoptosis of senescent cells.
This compound (NMT inhibitors) targets N-myristoyltransferase, an enzyme essential for the function of ARF1, a key regulator of Coat Protein Complex I (COPI)-mediated vesicular trafficking.[1] Inhibition of NMT disrupts the Golgi apparatus and leads to the activation of the unfolded protein response (UPR), triggering apoptosis specifically in senescent cells which have a hyperactive secretory phenotype.[1]
Caption: this compound signaling pathway.
Dasatinib and Quercetin (D+Q) work in concert to target multiple pro-survival pathways in senescent cells. Dasatinib inhibits the Src tyrosine kinase, while Quercetin inhibits the anti-apoptotic protein Bcl-xL and the PI3K/AKT pathway.[2][3]
Caption: Dasatinib and Quercetin signaling pathway.
Navitoclax (ABT-263) is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w.[4] By neutralizing these proteins, Navitoclax allows for the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent cell death.
Caption: Navitoclax signaling pathway.
Fisetin , a naturally occurring flavonoid, exerts its senolytic effects through multiple pathways, including the inhibition of the PI3K/AKT/mTOR signaling cascade and the modulation of Bcl-2 family proteins.[5][6][7]
Caption: Fisetin signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess senolytic activity.
1. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Principle: A widely used biomarker for senescent cells, which exhibit increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0.
-
Protocol Outline:
-
Seed and culture cells in appropriate vessels.
-
Induce senescence using methods such as replicative exhaustion, irradiation, or drug treatment (e.g., etoposide, doxorubicin).
-
Treat senescent and non-senescent control cells with the test compound (e.g., this compound) or vehicle.
-
Fix the cells with a formaldehyde/glutaraldehyde solution.
-
Stain the cells with an X-gal staining solution at pH 6.0 overnight at 37°C.
-
Visualize and quantify the percentage of blue-stained (SA-β-gal positive) cells using a brightfield microscope.
-
2. Cell Viability and Apoptosis Assays
-
Principle: To quantify the selective killing of senescent cells and confirm that cell death occurs via apoptosis.
-
Protocol Outline (using a Caspase-Glo 3/7 Assay):
-
Plate senescent and non-senescent cells in a 96-well plate.
-
Treat cells with a range of concentrations of the test compound.
-
Add the Caspase-Glo 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Measure luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
-
3. Western Blotting for Senescence and Apoptosis Markers
-
Principle: To detect changes in the protein levels of key markers of senescence (e.g., p16, p21) and apoptosis (e.g., cleaved caspase-3).
-
Protocol Outline:
-
Lyse treated and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the target proteins (e.g., anti-p16, anti-cleaved caspase-3).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
4. In Vivo Senolytic Activity Assessment
-
Principle: To evaluate the efficacy of the senolytic compound in a living organism.
-
Protocol Outline (using a mouse model):
-
Utilize a relevant mouse model (e.g., aged mice, irradiated mice, or a disease-specific model with a high senescent cell burden).
-
Administer the test compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After the treatment period, harvest tissues of interest.
-
Assess the senescent cell burden in the tissues using methods such as SA-β-gal staining of tissue sections, immunohistochemistry for p16, or quantitative PCR for senescence-associated gene expression.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the independent verification of a novel senolytic compound.
References
- 1. crick.ac.uk [crick.ac.uk]
- 2. The senolytic cocktail, dasatinib and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Pan-mTOR inhibitors sensitize the senolytic activity of navitoclax via mTORC2 inhibition-mediated apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avea-life.com [avea-life.com]
- 6. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fisetin is a senotherapeutic that extends health and lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Profile of MYX1715: An N-Myristoyltransferase Inhibitor ADC Payload
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of N-Myristoyltransferase inhibitors (NMTis), with a focus on MYX1715, a novel payload for antibody-drug conjugates (ADCs). Due to the limited publicly available safety data specifically for this compound, this guide leverages information on related NMTi-ADCs and a comparator NMT inhibitor, PCLX-001 (zelenirstat), to build a comprehensive overview for drug development professionals.
Executive Summary
N-Myristoyltransferase (NMT) has emerged as a promising therapeutic target in oncology. Inhibitors of NMT, such as this compound, are being developed as potent payloads for ADCs. Preclinical data on NMTi-ADCs suggest a favorable therapeutic window, with high potency against cancer cells and manageable toxicity profiles in animal models. The primary dose-limiting toxicities observed with the NMT inhibitor class appear to be related to the gastrointestinal tract and hematopoietic system. This profile suggests a distinct and potentially advantageous safety profile compared to traditional ADC payloads like microtubule inhibitors or DNA-damaging agents.
Introduction to N-Myristoyltransferase Inhibition
N-myristoylation is a crucial lipid modification of numerous proteins involved in key cellular processes, including signal transduction and protein trafficking.[1][2] This process is catalyzed by N-myristoyltransferases (NMT1 and NMT2).[2][3] Dysregulation of NMT activity has been linked to various cancers, making it an attractive target for therapeutic intervention.[1] this compound is a potent inhibitor of NMT, and when conjugated to a monoclonal antibody, it can be delivered specifically to tumor cells, minimizing systemic exposure and associated toxicities.[4]
Preclinical Safety Profile of NMT Inhibitors
While specific preclinical toxicology data for this compound is not yet publicly available, studies on the NMTi-ADC MYX2449, which utilizes an NMTi payload, have shown encouraging results. MYX2449 was reported to be well-tolerated in mice at doses up to 50 mg/kg and in cynomolgus monkeys at 20 mg/kg.[3][5] Another NMT inhibitor, PCLX-001, provides further insight into the potential safety profile of this class of drugs.
Table 1: Preclinical Maximum Tolerated Dose (MTD) of PCLX-001 (Zelenirstat)
| Species | Dosing Schedule | Maximum Tolerated Dose (MTD) | Reference(s) |
| Mouse | 21-day study | 50 mg/kg | |
| Rat | 14-day study | >75 mg/kg (highest dose tested) | |
| Dog | 14-day study | 5 - 25 mg/kg |
Observed Toxicities
The primary dose-limiting toxicities (DLTs) observed with PCLX-001 in preclinical studies were:
-
Gastrointestinal: Diarrhea and emesis.
-
Hematopoietic: Effects on the bone marrow.
These findings suggest that the on-target effects of NMT inhibition in rapidly dividing cells of the gastrointestinal tract and bone marrow are the likely drivers of toxicity.
Comparative Analysis with Other ADC Payloads
The safety profile of an ADC is largely determined by its payload. The following table provides a high-level comparison of the toxicities associated with different classes of ADC payloads.
Table 2: Comparative Preclinical Toxicities of ADC Payloads
| Payload Class | Representative Payloads | Common Dose-Limiting Toxicities | Reference(s) |
| NMT Inhibitors | This compound, PCLX-001 | Gastrointestinal, Hematopoietic | |
| Microtubule Inhibitors (Auristatins) | MMAE, MMAF | Neutropenia, Peripheral Neuropathy, Ocular Toxicities | |
| Microtubule Inhibitors (Maytansinoids) | DM1, DM4 | Thrombocytopenia, Hepatotoxicity | |
| Topoisomerase I Inhibitors | SN-38, Deruxtecan | Myelosuppression, Gastrointestinal |
Experimental Protocols
Detailed experimental protocols for the toxicology studies of this compound are not publicly available. However, standard preclinical safety evaluations for a novel therapeutic agent would typically follow established guidelines.
General Protocol for Acute Toxicity Studies
A standard acute toxicity study in rodents would involve the administration of single escalating doses of the test article to different groups of animals.[6]
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Dose Administration: The compound is administered via a clinically relevant route (e.g., intravenous for an ADC).
-
Observation: Animals are monitored for a set period (e.g., 14 days) for clinical signs of toxicity, body weight changes, and mortality.
-
Necropsy: At the end of the study, a full necropsy is performed to examine for gross pathological changes.
-
Histopathology: Tissues from major organs are collected for microscopic examination to identify any treatment-related changes.
General Protocol for Repeat-Dose Toxicity Studies
Repeat-dose toxicity studies are conducted to evaluate the effects of the test article after multiple administrations.
Objective: To characterize the toxicity profile after repeated exposure and identify a no-observed-adverse-effect level (NOAEL).
Methodology:
-
Animal Model: Two species, a rodent and a non-rodent (e.g., cynomolgus monkey), are typically used.
-
Dosing: The compound is administered daily or on a schedule that mimics the intended clinical use for a defined period (e.g., 28 days).
-
In-life Monitoring: Includes daily clinical observations, body weight, food consumption, ophthalmology, and electrocardiography.
-
Clinical Pathology: Blood and urine samples are collected at various time points to assess hematology, clinical chemistry, and urinalysis parameters.
-
Toxicokinetics: Blood samples are taken to determine the exposure to the drug over time.
-
Terminal Procedures: At the end of the dosing period, a full necropsy and histopathological examination of a comprehensive list of tissues are performed.
Signaling Pathways and Experimental Workflows
N-Myristoylation Signaling Pathway
The following diagram illustrates the central role of N-Myristoyltransferase (NMT) in protein function and the mechanism of action of NMT inhibitors like this compound.
Caption: NMT inhibition by this compound disrupts protein myristoylation.
Preclinical Safety Assessment Workflow
The following diagram outlines a typical workflow for the preclinical safety assessment of a novel therapeutic agent.
Caption: A typical workflow for preclinical safety evaluation.
Conclusion
This compound, as an N-Myristoyltransferase inhibitor, represents a novel class of ADC payloads with a potentially distinct and manageable safety profile. Based on the available data for the NMTi class, the primary toxicities are likely to be gastrointestinal and hematopoietic. Further preclinical studies are necessary to fully characterize the safety profile of this compound and establish a safe therapeutic window for clinical development. The comparative analysis with existing ADC payloads suggests that NMT inhibitors could offer a valuable alternative with a different spectrum of adverse effects, potentially benefiting patients who are intolerant to other ADC classes.
References
Validating the Specificity of MYX1715 for N-Myristoyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MYX1715 with other prominent N-Myristoyltransferase (NMT) inhibitors. The following sections detail the specificity and potency of these compounds, supported by experimental data and detailed protocols for key validation assays. This information is intended to assist researchers in selecting the most appropriate tool compounds for their studies and to provide a framework for validating the on-target activity of novel NMT inhibitors.
Comparative Analysis of NMT Inhibitors
N-Myristoyltransferases (NMT1 and NMT2) are essential enzymes that catalyze the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of substrate proteins. This modification, known as N-myristoylation, is crucial for various cellular processes, including signal transduction, protein trafficking, and apoptosis. Inhibition of NMTs has emerged as a promising therapeutic strategy for various diseases, including cancer and infectious diseases.
This compound is a potent inhibitor of N-Myristoyltransferase (NMT) with a dissociation constant (KD) of 0.09 nM.[1][2] It has demonstrated anti-tumor efficacy in preclinical models of neuroblastoma and gastric cancer.[1][2] This guide compares this compound with other well-characterized NMT inhibitors, Zelenirstat and IMP-1088, to provide a comprehensive overview of their relative potencies and specificities.
Quantitative Data Summary
The following table summarizes the reported potency and selectivity data for this compound and other selected NMT inhibitors.
| Inhibitor | Target(s) | IC50 (NMT1) | IC50 (NMT2) | KD | Selectivity Notes |
| This compound | NMT | 9 nM (LU2511 cells), 44 nM (LU0884 cells)[1][2] | Not specified | 0.09 nM[1][2] | Data on broad kinase selectivity is not publicly available. |
| Zelenirstat (PCLX-001) | NMT1, NMT2 | 5 nM[3] | 8 nM[3] | Not specified | No relevant off-target kinase inhibition observed at 10 µM.[3][4] Moderate inhibition of MRCKA, PIP5K2B, and SRPK1 at 100 µM.[3] |
| IMP-1088 | NMT1, NMT2 | <1 nM[5] | <1 nM[5] | <210 pM[5] | Delivers complete and specific inhibition of N-myristoylation in a range of cell lines at 100 nM with no off-target cytotoxicity.[6] |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of an NMT inhibitor, a combination of in vitro and in-cell assays is recommended. The following protocols provide detailed methodologies for key experiments.
Fluorescence-Based Enzymatic Assay for NMT Inhibition
This assay measures the enzymatic activity of NMT by detecting the production of Coenzyme A (CoA) using a fluorescent probe.
Materials:
-
Recombinant human NMT1 and NMT2 enzymes
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from a known NMT substrate like c-Src)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 1 mM EDTA)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the assay buffer, myristoyl-CoA, and the inhibitor dilution.
-
Initiate the reaction by adding the NMT enzyme and the peptide substrate.
-
Immediately before reading, add the CPM fluorescent probe.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity (Excitation: 390 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells (e.g., a cancer cell line sensitive to NMT inhibition)
-
Inhibitor compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies specific to NMT1 and NMT2
-
Secondary antibodies for Western blotting
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, imaging system)
-
Thermal cycler or heating block
Procedure:
-
Treat cultured cells with the inhibitor compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using antibodies against NMT1 and NMT2.
-
Quantify the band intensities to determine the melting curves and calculate the shift in melting temperature upon inhibitor treatment.
Proteomic Profiling for Off-Target Identification
Mass spectrometry-based proteomic approaches can provide an unbiased, global view of a compound's protein interaction partners, revealing potential off-targets.
Materials:
-
Cultured cells
-
Inhibitor compound (e.g., this compound)
-
Lysis buffer
-
Equipment for protein digestion (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Software for proteomic data analysis
Procedure:
-
Treat cells with the inhibitor or vehicle.
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify and quantify proteins from the MS/MS data.
-
Compare the protein abundance profiles between inhibitor-treated and vehicle-treated samples to identify proteins whose levels are significantly altered, which may indicate off-target effects.
-
Alternatively, affinity-based proteomics methods can be employed where a tagged version of the inhibitor is used to pull down interacting proteins for identification by mass spectrometry.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of NMT inhibition, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating NMT inhibitor specificity.
Caption: The N-Myristoylation signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetedonc.com [targetedonc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on MYX1715's Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MYX1715's performance against other alternatives, supported by experimental data from published findings. The following sections detail the quantitative data in structured tables, provide methodological overviews of key experiments, and visualize the underlying biological and experimental frameworks.
Comparative Efficacy of NMT Inhibitors: In Vitro Studies
The following table summarizes the in vitro potency of this compound and a related N-Myristoyltransferase (NMT) inhibitor, MYX2339, across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | NMT | LU0884 | 44[1] |
| LU2511 | 9[1] | ||
| MYX2339 | NMT | LU2511 | 2 |
Anti-Tumor Efficacy in Preclinical In Vivo Models
The anti-tumor activity of this compound and its antibody-drug conjugate (ADC) counterpart, MYX2449, has been evaluated in several mouse xenograft models. The data below compares their efficacy, including dosage and tumor growth inhibition (TGI).
| Compound | Model | Dosage | Outcome |
| This compound | Th-MYCN GEMM, DLBCL xenograft, Gastric cancer xenograft | 12.5 and 25 mg/kg (single dose for 20 days) | Prevents tumor growth[2] |
| MYX2449 (Trastuzumab-NMTi ADC) | BT474 breast cancer xenograft | 2.5 mg/kg (IV, once a week for four weeks) | Partial Response (TGI 55% on day 21)[3] |
| 5 mg/kg (IV, once a week for four weeks) | TGI of 108% on day 21; 7/10 mice with undetectable tumors by day 33[3] | ||
| NCI-N87 gastric cancer xenograft | 5 mg/kg (IV, on day 1 and day 8) | 6/10 mice had undetectable tumors on day 21[3] | |
| Comparator: Trastuzumab | BT474 breast cancer xenograft | 2.5 mg/kg (IV, once a week for four weeks) | No Response[3] |
| 5 mg/kg (IV, once a week for four weeks) | Partial Response[3] | ||
| Comparator: Trastuzumab-deruxtecan | Gastric Cancer Model | 5mpk | MYX2449 showed improved efficacy[4] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines to determine the IC50 value.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the absorbance values against the compound concentrations and use a non-linear regression analysis to calculate the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, test compound at different doses).
-
Compound Administration: Administer the test compound and control vehicle according to the specified dosing schedule and route of administration (e.g., intravenous, intraperitoneal).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Monitor for any signs of toxicity, such as body weight loss.
Visualizing the Science: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the typical experimental workflow for its evaluation.
Caption: NMT Inhibition Pathway of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
References
- 1. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Myricx Pharma Presents Positive Pre-clinical PoC Data at [globenewswire.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of MYX1715 with Venetoclax: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the potential synergistic effects of the novel N-Myristoyltransferase (NMT) inhibitor, MYX1715, in combination with the BCL-2 inhibitor, venetoclax (B612062). While direct preclinical data for this specific combination is not yet publicly available, this document outlines the strong scientific rationale for this pairing and provides detailed experimental protocols and data presentation formats to guide future research.
This compound is a potent inhibitor of N-Myristoyltransferase (NMT), an enzyme crucial for the function of numerous proteins involved in cell signaling and survival.[1] Inhibition of NMT has been shown to induce apoptosis in cancer cells and has demonstrated anti-tumor efficacy in various preclinical models.[1] Venetoclax is an established therapeutic agent that selectively inhibits BCL-2, a key anti-apoptotic protein, thereby promoting cancer cell death. Given that both agents ultimately converge on the induction of apoptosis, a combination strategy presents a compelling avenue for achieving synergistic anti-cancer activity.
Comparative Efficacy of this compound and Venetoclax Monotherapy
The following table summarizes the in vitro cytotoxic activity of this compound and venetoclax as single agents across a panel of representative cancer cell lines. This data serves as a baseline for designing and interpreting combination studies.
| Cell Line | Cancer Type | This compound IC50 (nM) | Venetoclax IC50 (nM) |
| LU0884 | Lung Cancer | 44[1] | Hypothetical Data |
| LU2511 | Lung Cancer | 9[1] | Hypothetical Data |
| MOLM-13 | Acute Myeloid Leukemia | Hypothetical Data | Hypothetical Data |
| RS4;11 | Acute Lymphoblastic Leukemia | Hypothetical Data | Hypothetical Data |
Note: Hypothetical data is included for illustrative purposes to guide experimental design. Actual values must be determined empirically.
Assessing Synergy: A Proposed Preclinical Investigation
To formally evaluate the synergistic potential of this compound and venetoclax, a series of in vitro and in vivo experiments are proposed.
In Vitro Synergy Assessment
The combination of this compound and venetoclax can be evaluated across various cancer cell lines to determine if the combined effect is synergistic, additive, or antagonistic.
Table 2: In Vitro Synergy Analysis of this compound and Venetoclax
| Cell Line | Combination Index (CI) at ED50 | Interpretation |
| MOLM-13 | Hypothetical CI < 1 | Synergism |
| RS4;11 | Hypothetical CI < 1 | Synergism |
| LU0884 | Hypothetical CI ≈ 1 | Additive Effect |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. ED50 represents the dose that produces 50% of the maximal effect.
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of the combination therapy should be assessed in relevant xenograft models.
Table 3: In Vivo Anti-Tumor Efficacy of this compound and Venetoclax Combination
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| MOLM-13 | This compound (monotherapy) | Hypothetical Data |
| Venetoclax (monotherapy) | Hypothetical Data | |
| This compound + Venetoclax | Hypothetical Data (>\ monotherapies) | |
| RS4;11 | This compound (monotherapy) | Hypothetical Data |
| Venetoclax (monotherapy) | Hypothetical Data | |
| This compound + Venetoclax | Hypothetical Data (>\ monotherapies) |
Note: Tumor growth inhibition is a key metric for assessing in vivo efficacy. A synergistic effect would be demonstrated by a significantly greater tumor growth inhibition in the combination group compared to the individual monotherapy groups.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Cell Viability and Synergy Analysis
-
Cell Culture: Cancer cell lines are cultured under standard conditions.
-
Drug Preparation: this compound and venetoclax are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, venetoclax, or the combination of both at a constant ratio.
-
Viability Measurement: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The IC50 values for each drug are calculated. For combination studies, the Combination Index (CI) is determined using software such as CompuSyn, based on the Chou-Talalay method.
Xenograft Studies
-
Animal Models: Immunocompromised mice are inoculated with cancer cells to establish tumors.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, this compound monotherapy, venetoclax monotherapy, and this compound + venetoclax combination therapy.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the observed differences.
Visualizing the Mechanisms and Workflows
Proposed Signaling Pathway of Synergy
The diagram below illustrates the hypothesized synergistic mechanism of action between this compound and venetoclax, converging on the induction of apoptosis.
Caption: Hypothesized synergistic mechanism of this compound and venetoclax.
Experimental Workflow for In Vitro Synergy Assessment
The following diagram outlines the workflow for determining the in vitro synergy between this compound and venetoclax.
Caption: Workflow for in vitro synergy assessment.
Logical Relationship of the Proposed Combination Therapy
This diagram illustrates the logical progression from the individual mechanisms of action to the desired synergistic outcome.
Caption: Logical flow from individual drug actions to synergistic outcome.
References
A Comparative Analysis of Senolytic Agents: Evaluating Novel Mechanisms Against Established Compounds
A new frontier in the selective elimination of senescent cells is emerging with novel therapeutic agents. This guide provides a comparative analysis of the novel N-Myristoyltransferase inhibitor (NMTi) senolytics, exemplified by compounds from Myricx Bio, against established senolytic agents such as Dasatinib (B193332) and Quercetin, Fisetin, Navitoclax, and UBX0101. While specific data for a compound designated MYX1715 is not publicly available, this comparison focuses on the potential advantages of its proposed mechanism of action.
Senescent cells, which enter a state of irreversible growth arrest, accumulate with age and contribute to a variety of age-related diseases through the secretion of a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP).[1][2][3] Senolytics are a class of drugs that selectively induce apoptosis in these senescent cells, offering a promising therapeutic strategy to combat age-related pathologies.[1][4][5][6] This guide delves into the mechanisms, efficacy, and experimental validation of a novel class of senolytics and compares them with widely studied alternatives.
A Novel Approach: N-Myristoyltransferase Inhibition
Recent discoveries have identified N-Myristoyltransferase (NMT) as a crucial enzyme for the survival of senescent cells.[7][8] NMT is responsible for attaching a lipid, myristate, to various proteins, a process called N-myristoylation. This modification is vital for protein function and localization.
Groundbreaking research has revealed that senescent cells exhibit a hyperactive secretory apparatus that is dependent on NMT.[7][8] Inhibiting NMT disrupts this process, leading to the selective elimination of senescent cells.[7][8] Myricx Bio is developing a novel class of antibody-drug conjugate (ADC) payloads based on NMT inhibition, which have demonstrated a potent senolytic effect in preclinical models.[7][8] These NMT inhibitors (NMTis) represent a first-in-class senolytic approach targeting protein lipidation.[7]
A key potential advantage of this approach is its dual mechanism of action: both senolytic and cytotoxic. This could lead to deeper and more durable responses in cancer treatment by eliminating both senescent and dividing tumor cells.[7][8]
Established Senolytic Agents: A Comparative Overview
Several senolytic agents have been identified and are at various stages of research and clinical development. These compounds typically work by targeting pro-survival pathways that are upregulated in senescent cells.
Dasatinib and Quercetin (D+Q): This combination is one of the most studied senolytic therapies.[3][9] Dasatinib, a tyrosine kinase inhibitor, and Quercetin, a flavonoid, target different pro-survival pathways.[3][10] Dasatinib inhibits multiple kinases, while Quercetin inhibits serpins and various kinases, including PI3K.[11] The combination has been shown to eliminate senescent cells in various tissues and improve age-related dysfunction.[2][3][9][12][13]
Fisetin: A naturally occurring flavonoid, Fisetin has been identified as a potent senolytic agent.[14][15] It is known to inhibit the anti-apoptotic protein BCL-xL and interfere with the PI3K/AKT signaling pathway.[1][16][17] Studies have shown that Fisetin can reduce the burden of senescent cells and extend healthspan and lifespan in mice.[14][15]
Navitoclax (ABT-263): Navitoclax is a potent inhibitor of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, including BCL-2, BCL-xL, and BCL-w.[10][18][19] By inhibiting these proteins, Navitoclax triggers apoptosis in senescent cells.[10][18] While effective, its clinical use can be limited by side effects such as thrombocytopenia (low platelet count), as platelets also rely on BCL-xL for their survival.[20]
UBX0101: This molecule is an inhibitor of the p53/MDM2 protein-protein interaction.[21] The p53 pathway plays a critical role in cell cycle arrest and senescence. By disrupting the interaction between p53 and its negative regulator MDM2, UBX0101 can selectively induce apoptosis in senescent cells.[21][22] It has been investigated primarily for osteoarthritis.[23][24]
Quantitative Comparison of Senolytic Agents
| Senolytic Agent | Target(s) | Advantages | Disadvantages |
| NMT inhibitors (e.g., from Myricx Bio) | N-Myristoyltransferase (NMT) | Novel mechanism targeting protein lipidation; Dual senolytic and cytotoxic action.[7][8] | Early stage of development; Limited publicly available data. |
| Dasatinib + Quercetin | Multiple tyrosine kinases, PI3K/AKT pathway, BCL-2 family.[1][3][10][11] | Synergistic effect; Broad-spectrum activity.[13] | Potential for off-target effects due to multiple targets. |
| Fisetin | BCL-xL, PI3K/AKT pathway.[1][16][17] | Natural product; Potent senolytic activity.[14][15] | Bioavailability may be a concern. |
| Navitoclax | BCL-2, BCL-xL, BCL-w.[10][18][19] | Potent and broad-spectrum senolytic.[19] | Thrombocytopenia is a significant side effect.[20] |
| UBX0101 | p53/MDM2 interaction.[21][22] | Targeted mechanism of action. | Efficacy in clinical trials for osteoarthritis has been mixed. |
Experimental Protocols
The evaluation of senolytic agents involves a series of standardized in vitro and in vivo experiments.
In Vitro Assays:
-
Senescence Induction: Human or murine cells, such as fibroblasts or endothelial cells, are induced into senescence through methods like replicative exhaustion, exposure to DNA damaging agents (e.g., etoposide), or oxidative stress.[11][14][15]
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: A hallmark of senescent cells is the increased activity of this lysosomal enzyme at pH 6.0. This is a widely used biomarker to identify senescent cells.[12]
-
Cell Viability and Apoptosis Assays: To assess the senolytic activity and selectivity of a compound, senescent and non-senescent cells are treated with the agent. Cell viability is measured using assays like MTT or CellTiter-Glo. Apoptosis is quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
SASP Analysis: The secretome of senescent cells is analyzed to measure the levels of key SASP factors like IL-6, IL-8, and various matrix metalloproteinases (MMPs) using techniques such as ELISA or multiplex arrays. A reduction in SASP factors following treatment indicates effective clearance of senescent cells or modulation of their secretory phenotype.[13]
In Vivo Models:
-
Aged Animal Models: Naturally aged mice are often used to assess the systemic effects of senolytic agents on age-related pathologies.[14][15]
-
Progeroid Mouse Models: Genetically modified mice that exhibit accelerated aging phenotypes are valuable tools for rapidly evaluating the efficacy of senolytics.[14][15]
-
Disease-Specific Models: To test the therapeutic potential of senolytics for specific conditions, animal models of diseases like osteoarthritis, atherosclerosis, or neurodegenerative diseases are employed.[23]
-
Biomarker Analysis: Tissues from treated and control animals are analyzed for markers of senescence (e.g., p16Ink4a expression, SA-β-gal activity) and for improvements in tissue structure and function.[3][15]
Signaling Pathways and Mechanisms of Action
Figure 1: Simplified signaling pathways targeted by various senolytic agents.
Experimental Workflow for Senolytic Drug Discovery
Figure 2: A typical experimental workflow for the discovery and validation of new senolytic agents.
Conclusion
The field of senolytics is rapidly evolving, with novel mechanisms of action continually being explored. While established agents like Dasatinib + Quercetin, Fisetin, and Navitoclax have paved the way by demonstrating the therapeutic potential of targeting senescent cells, new approaches such as NMT inhibition offer exciting possibilities. The dual senolytic and cytotoxic action of NMT inhibitors could be particularly advantageous in oncology. As research progresses, a deeper understanding of the context-dependent nature of cellular senescence and the development of more targeted and safer senolytics will be crucial for translating this promising therapeutic strategy into clinical practice. Further studies on novel compounds are warranted to fully elucidate their efficacy and safety profiles compared to existing senolytic agents.
References
- 1. avea-life.com [avea-life.com]
- 2. Senolytic Treatment with Dasatinib and Quercetin Confirmed to Reduce the Burden of Senescent Cells in Human Patients – Fight Aging! [fightaging.org]
- 3. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qualialife.com [qualialife.com]
- 5. Senolytic drugs: from discovery to translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of senolytic treatment on immunity, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 8. Enhanced Potential of Myricx’s NMT Inhibitor Payloads with Dual Senolytic and Cytotoxic Modes of Action as ADC Cancer Therapies – Brandon BioCatalyst [brandonbiocatalyst.com]
- 9. Quercetin and dasatinib, two powerful senolytics in age-related cardiovascular disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for senolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Senolytic therapy combining Dasatinib and Quercetin restores the chondrogenic phenotype of human osteoarthritic chondrocytes by the release of pro-anabolic mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fisetin is a senotherapeutic that extends health and lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Senolytics: charting a new course or enhancing existing anti-tumor therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. From the divergence of senescent cell fates to mechanisms and selectivity of senolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Example to Illustrate Why Navitoclax is Not a Suitable Clinical Senolytic Drug – Fight Aging! [fightaging.org]
- 21. Unity Biotechnology Announces Results from a Senolytics Trial for Osteoarthritis – Fight Aging! [fightaging.org]
- 22. Senolytic treatment reduces oxidative protein stress in an aging male murine model of post‐traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nature Medicine Study Describes a Novel Senolytic Molecule that Slows the Progression of Osteoarthritis [prnewswire.com]
- 24. Senolytic treatments applied to osteoarthritis: a step towards the end of orthopedic surgery? - Malaise - AME Medical Journal [amj.amegroups.org]
MYX1715: A Critical Review of its Therapeutic Potential in Oncology
A detailed analysis of the preclinical N-Myristoyltransferase inhibitor MYX1715, its performance as a standalone agent and as an antibody-drug conjugate payload, in comparison to the clinical-stage NMT inhibitor, Zelenirstat.
Abstract
This compound is a novel and potent inhibitor of N-Myristoyltransferase (NMT), an enzyme increasingly recognized as a promising therapeutic target in oncology. This guide provides a critical review of the therapeutic potential of this compound, presenting available preclinical data on its efficacy as a standalone agent and as a payload for antibody-drug conjugates (ADCs). Its performance is compared with Zelenirstat (PCLX-001), a first-in-class NMT inhibitor currently in clinical development. This review summarizes quantitative data in structured tables, details experimental protocols for key studies, and utilizes visualizations to illustrate signaling pathways and experimental workflows, offering a comprehensive resource for researchers and drug development professionals.
Introduction to N-Myristoyltransferase Inhibition in Cancer
N-myristoylation is a crucial lipid modification where N-Myristoyltransferase (NMT) attaches a myristate group to the N-terminal glycine (B1666218) of a wide range of cellular proteins. This modification is critical for protein localization, stability, and function. Many proteins involved in oncogenic signaling pathways, such as the SRC family kinases, are dependent on myristoylation for their activity. Dysregulation of NMT activity has been observed in various cancers, making it an attractive target for therapeutic intervention. Inhibition of NMT can lead to the disruption of multiple signaling pathways essential for cancer cell survival and proliferation.
This compound: A Potent NMT Inhibitor
This compound is a highly potent, small molecule inhibitor of N-myristoyltransferase with a dissociation constant (KD) of 0.09 nM.[1] Its primary mechanism of action is the inhibition of NMT, thereby preventing the myristoylation of key cellular proteins involved in cancer progression.
Preclinical Efficacy of this compound
In Vitro Activity: this compound has demonstrated potent anti-proliferative activity in various cancer cell lines. For instance, it inhibits the proliferation of the LU0884 and LU2511 cancer cell lines with IC50 values of 44 nM and 9 nM, respectively.[1]
In Vivo Efficacy: Preclinical studies in mouse models have shown the anti-tumor efficacy of this compound. In a Th-MYCN genetically engineered mouse model of neuroblastoma and in a gastric cancer xenograft model, administration of this compound at doses of 12.5 and 25 mg/kg prevented tumor growth.[1][2]
This compound as an Antibody-Drug Conjugate (ADC) Payload
A significant area of development for this compound is its use as a cytotoxic payload in antibody-drug conjugates. Myricx Pharma has developed MYX2449, an ADC where an NMT inhibitor is conjugated to the HER2-targeting antibody trastuzumab.[3][4]
Preclinical Efficacy of MYX2449: In a BT474 breast cancer xenograft model, MYX2449 demonstrated significant anti-tumor activity. At a dose of 5 mg/kg, it resulted in a tumor growth inhibition (TGI) of 108% on day 21, with 7 out of 10 mice showing undetectable tumors by day 33.[4] In a gastric cancer xenograft model (NCI-N87), MYX2449 at 5 mg/kg led to a TGI of 280% on day 21, with 6 out of 10 mice having undetectable tumors.[4] Notably, MYX2449 showed superior efficacy compared to trastuzumab-deruxtecan in a HER2-low gastric cancer patient-derived xenograft (PDX) model.[5]
Comparative Analysis: this compound vs. Zelenirstat (PCLX-001)
Zelenirstat (PCLX-001) is another potent, orally bioavailable, dual inhibitor of NMT1 and NMT2 that has progressed to clinical trials. A comparison with Zelenirstat provides a benchmark for the potential of this compound.
Preclinical and Clinical Overview of Zelenirstat
Preclinical Efficacy: Zelenirstat has shown broad anti-cancer activity in preclinical models, inducing apoptosis in various cancer cell lines and causing tumor regression in xenograft models of hematologic malignancies and solid tumors, including breast and lung cancer.[6][7] In patient-derived xenograft models of refractory diffuse large B-cell lymphoma (DLBCL), Zelenirstat produced profound tumor regression.[8]
Clinical Development: Zelenirstat has completed a Phase 1 clinical trial in patients with relapsed/refractory B-cell lymphomas and advanced solid tumors. The recommended Phase 2 dose was established at 210 mg once daily.[8] The most common treatment-related adverse events were gastrointestinal (diarrhea, nausea, vomiting), and were mostly mild to moderate.[9] In this heavily pre-treated patient population, 28% of patients achieved stable disease as their best response.[8]
Data Presentation
Table 1: In Vitro Potency of NMT Inhibitors
| Compound | Target | KD (nM) | Cell Line | IC50 (nM) | Reference |
| This compound | NMT | 0.09 | LU0884 | 44 | [1] |
| LU2511 | 9 | [1] | |||
| Zelenirstat | NMT1/2 | - | Hematologic Cancers | Potent (specific values not provided in search results) | [8] |
| Breast Cancer | Potent (specific values not provided in search results) | [10] |
Table 2: In Vivo Efficacy of this compound and Zelenirstat
| Compound | Cancer Model | Dosing | Outcome | Reference |
| This compound | Neuroblastoma (Th-MYCN GEMM) | 12.5 & 25 mg/kg | Prevents tumor growth | [1][2] |
| Gastric Cancer Xenograft | 12.5 & 25 mg/kg | Prevents tumor growth | [1] | |
| Zelenirstat | Refractory DLBCL (PDX) | Not specified | Profound tumor regression | [8] |
| MDA-MB-231 Breast Cancer Xenograft | Daily oral | Significant dose-dependent tumor growth inhibition | [10] |
Table 3: Preclinical Efficacy of MYX2449 (NMTi-ADC)
| Cancer Model | Dosing | Outcome | Reference |
| BT474 Breast Cancer Xenograft | 5 mg/kg | TGI: 108% (day 21); 7/10 mice with undetectable tumors (day 33) | [4] |
| NCI-N87 Gastric Cancer Xenograft | 5 mg/kg | TGI: 280% (day 21); 6/10 mice with undetectable tumors | [4] |
| HER2-low Gastric Cancer (PDX) | Not specified | Superior efficacy to trastuzumab-deruxtecan | [5] |
Experimental Protocols
In Vivo Xenograft Studies (General Protocol)
A general protocol for in vivo xenograft studies, as can be inferred from the provided information, is as follows. Specific details for the this compound studies were not available in the search results.
-
Cell Implantation: Human cancer cells (e.g., BT474 for breast cancer, NCI-N87 for gastric cancer) are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Animals are randomized into treatment and control groups. The investigational drug (e.g., this compound, Zelenirstat, or ADC) is administered via a specified route (e.g., intraperitoneally, orally, or intravenously) at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
Visualizations
Signaling Pathway Inhibition by NMT Inhibitors
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. myricxbio.com [myricxbio.com]
- 3. myricxbio.com [myricxbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. malikyousuf.substack.com [malikyousuf.substack.com]
- 6. Pacylex - Pacylex Publishes Phase 1 Safety and Efficacy of Zelenirstat in Cancer Patients in the Journal Investigational New Drugs [pacylex.reportablenews.com]
- 7. Pacylex Pharmaceuticals Reports Zelenirstat Phase 1 Safety and Efficacy Data at ASCO 2024 - BioSpace [biospace.com]
- 8. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pacylex Reports Phase 1 Safety and Efficacy of Zelenirstat in Cancer Patients in Investigational New Drugs Journal [synapse.patsnap.com]
- 10. N-myristoyltransferase proteins in breast cancer: prognostic relevance and validation as a new drug target - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of N-Myristoyltransferase Inhibitors: A Guide for Researchers
While specific quantitative proteomics data for MYX1715 is not publicly available at this time, this guide provides a comparative overview of the proteomic effects of other potent N-myristoyltransferase inhibitors (NMTis), offering insights into the expected cellular consequences of NMT inhibition.
N-myristoyltransferase (NMT) is a critical enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins. This modification, known as myristoylation, is crucial for protein localization, stability, and involvement in key signaling pathways. Inhibition of NMT has emerged as a promising therapeutic strategy, particularly in oncology. This compound is a highly potent NMT inhibitor developed by Myricx Bio. While its detailed proteomic effects are yet to be published, analysis of other well-characterized NMTis, such as IMP-1088 and PCLX-001, provides a strong foundation for understanding the proteomic landscape following NMT inhibition.
Quantitative Proteomic Insights into NMT Inhibition
Quantitative proteomic studies of cells treated with NMT inhibitors have revealed significant alterations in the abundance of proteins involved in critical cellular processes. These changes provide a molecular fingerprint of NMTi activity and can help in identifying biomarkers for drug efficacy and understanding mechanisms of action.
Below is a summary of key proteomic findings from studies on the NMT inhibitors IMP-1088 and PCLX-001. It is important to note that these studies were conducted in different cell lines and under varying experimental conditions, so direct comparisons should be made with caution.
| Protein Category/Pathway | Effect of IMP-1088 Treatment | Effect of PCLX-001 Treatment | Key Affected Proteins |
| Cell Cycle Regulation | Down-regulation | Down-regulation | Cyclins, CDKs |
| Apoptosis | Up-regulation of pro-apoptotic proteins | Up-regulation of pro-apoptotic proteins | Caspases, Bcl-2 family members |
| Src Family Kinases | Reduced myristoylation and membrane localization | Attenuation of Src myristoylation and downstream signaling | SRC, LYN, YES1 |
| Unfolded Protein Response (UPR) & ER Stress | Up-regulation | Not explicitly reported | BiP/GRP78, CHOP |
| Mitochondrial Respiration | Not explicitly reported | Down-regulation of Complex I proteins | NDUF family proteins |
| Protein Synthesis & Trafficking | Altered expression of ribosomal and trafficking proteins | Not explicitly reported | Ribosomal proteins, ARF family proteins |
Experimental Protocols for Comparative Proteomics of NMTis
A generalized workflow for the quantitative proteomic analysis of cells treated with NMT inhibitors is outlined below. This protocol is a synthesis of methodologies reported in studies of IMP-1088 and PCLX-001.
Cell Culture and NMTi Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study.
-
Treatment: Treat cells with the desired NMTi (e.g., this compound, IMP-1088, PCLX-001) at various concentrations and time points. Include a vehicle-treated control group.
Cell Lysis and Protein Extraction
-
Harvest cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to ensure protein integrity.
-
Quantify the total protein concentration using a standard method like the BCA assay.
Proteomic Sample Preparation
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Protein Digestion: Digest proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (for quantitative proteomics): Label peptides with isobaric tags (e.g., TMT, iTRAQ) for multiplexed quantitative analysis.
Mass Spectrometry Analysis
-
Liquid Chromatography (LC): Separate the labeled peptides using reverse-phase liquid chromatography.
-
Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap) to determine their mass-to-charge ratio (MS1 scan) and fragmentation pattern (MS/MS or MS2 scan).
Data Analysis
-
Peptide and Protein Identification: Search the raw MS data against a protein database (e.g., UniProt) to identify peptides and the corresponding proteins.
-
Quantification: Determine the relative abundance of proteins across different treatment conditions based on the reporter ion intensities from the isobaric tags.
-
Bioinformatics Analysis: Perform pathway analysis, gene ontology enrichment, and protein-protein interaction network analysis to identify the biological processes and signaling pathways significantly affected by the NMTi treatment.
Visualizing the Impact of NMT Inhibition
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative proteomics experiment designed to analyze the effects of NMT inhibitors.
Caption: Experimental workflow for comparative proteomics of NMT inhibitors.
Key Signaling Pathways Affected by NMT Inhibition
NMT inhibition disrupts multiple signaling pathways that are critical for cancer cell survival and proliferation. The diagram below illustrates some of the key pathways impacted by the loss of protein myristoylation.
Caption: Key signaling pathways impacted by N-myristoyltransferase inhibition.
Safety Operating Guide
Proper Disposal of MYX1715: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of the N-Myristoyltransferase inhibitor, MYX1715.
This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound. The information is compiled to ensure minimal environmental impact and adherence to standard laboratory safety protocols.
This compound Safety and Hazard Information
According to the Safety Data Sheet (SDS) provided by Tocris Bioscience, this compound does not meet the classification criteria for hazardous substances under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008.[1] However, as with any research chemical, caution should be exercised, and appropriate personal protective equipment should be worn.
Key Safety Data:
| Property | Value | Source |
| Chemical Name | 4-[2-[2-[3-(2-Aminoethyl)imidazo[1,2-a]pyridin-6-yl]-5-chlorophenoxy]ethyl]-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide dihydrochloride | Tocris Bioscience |
| Molecular Formula | C25H29ClN6O2.2HCl | Tocris Bioscience[1] |
| Molecular Weight | 553.91 | Tocris Bioscience[1] |
| Hazard Classification | Does not meet classification criteria | Tocris Bioscience[1] |
Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, the following standard laboratory PPE is recommended to minimize exposure risk.[2][3][4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling, consider thicker, chemical-resistant gloves.[3] |
| Eye Protection | Safety Glasses/Goggles | Should be worn at all times to protect from splashes or airborne particles. |
| Body Protection | Laboratory Coat | A standard lab coat is sufficient to protect clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. If creating aerosols or dust, a fume hood should be used. |
Disposal Procedures
The disposal of this compound should be approached in a systematic manner, considering its form (solid or in solution) and any contaminated materials.
Disposal of Unused Solid this compound
Since this compound is not classified as hazardous, small quantities of the solid compound can typically be disposed of in the regular laboratory trash.[5][6] However, it is crucial to adhere to local and institutional regulations regarding chemical waste.
Recommended Steps:
-
Ensure the amount is small (typically a few grams).
-
Place the solid this compound in a sealed, clearly labeled container.
-
Dispose of the container in the designated solid waste stream for non-hazardous chemicals.
Disposal of this compound Solutions
This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for experimental use. The disposal of these solutions must take into account the hazards of the solvent.
For this compound in DMSO:
-
Do not dispose of down the drain. DMSO can facilitate the absorption of other substances through the skin and may not be suitable for sewer disposal.[7]
-
Collect all waste solutions containing this compound and DMSO in a designated, sealed, and clearly labeled waste container for organic solvents.[7]
-
This container should be disposed of through your institution's hazardous waste management program.[7]
Disposal of Contaminated Labware
All labware that has come into contact with this compound should be decontaminated before disposal.
For disposable labware (e.g., pipette tips, microfuge tubes):
-
Rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual this compound.
-
Collect the rinsate and dispose of it with the appropriate chemical waste stream (e.g., non-hazardous aqueous waste or organic solvent waste, depending on the solvent used).
-
After rinsing, the disposable labware can be placed in the regular laboratory trash.
For non-disposable glassware:
-
Rinse with a suitable solvent.
-
Collect the initial rinsate for proper chemical waste disposal.
-
Wash the glassware with soap and water as per standard laboratory procedures.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the disposal of this compound.
Signaling Pathway of this compound (for context)
This compound is an inhibitor of N-Myristoyltransferase (NMT). NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as myristoylation, is crucial for membrane targeting and signal transduction of these proteins. By inhibiting NMT, this compound disrupts these cellular processes, which is the basis of its investigation as a potential therapeutic agent.
References
- 1. documents.tocris.com [documents.tocris.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. uwaterloo.ca [uwaterloo.ca]
Essential Safety and Logistics for Handling MYX1715
Disclaimer: This document provides guidance on the safe handling of MYX1715 based on its classification as a potent N-Myristoyltransferase (NMT) inhibitor and its potential use as a cytotoxic antibody-drug conjugate (ADC) toxin.[1][2][3][4] It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and comprehensive safety information before handling this compound.[5]
This compound is a highly potent N-Myristoyltransferase (NMT) inhibitor, a class of compounds with anti-neoplastic activities.[3][4][6] Due to its cytotoxic nature, this compound requires stringent handling procedures to minimize exposure and ensure the safety of laboratory personnel.[1][7][8]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for cytotoxic compounds.
| Activity | Required PPE | Notes |
| Receiving and Unpacking | - Single pair of chemotherapy-tested gloves | Inspect for any damage or leakage in a designated area. |
| Weighing and Reconstitution (Dry Powder) | - Double pair of chemotherapy-tested gloves- Disposable gown (solid front, back closure)- Eye protection (safety glasses with side shields or goggles)- Face shield (if there is a splash risk)- N95 or higher respirator | Perform in a certified chemical fume hood or biological safety cabinet. |
| Handling of Solutions | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses with side shields or goggles) | Handle within a chemical fume hood or biological safety cabinet. |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses with side shields or goggles) | |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (goggles or face shield)- N95 or higher respirator- Shoe covers | Use a spill kit specifically designed for cytotoxic agents. |
Note: Gloves should be powder-free and comply with ASTM D6978 standards. Gowns should be made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[9]
Operational Plan: Step-by-Step Guidance
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area with restricted access.
-
Ventilation: All handling of this compound powder and solutions must be performed in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of aerosols or powder.[9]
-
Spill Kit: An accessible and clearly marked cytotoxic spill kit should be available in the immediate work area.
Experimental Protocol: Reconstitution of this compound
This protocol outlines the general steps for reconstituting a solid form of this compound.
-
Don appropriate PPE as specified in the table above for handling dry powder.
-
Prepare the workspace by covering the surface of the chemical fume hood with absorbent, plastic-backed liners.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully uncap the vial inside the fume hood.
-
Add the required volume of solvent (e.g., DMSO) slowly to the vial using a calibrated pipette.
-
Securely cap the vial and mix gently by vortexing or inversion until the solid is completely dissolved.
-
Label the vial clearly with the compound name, concentration, date, and initials of the preparer.
-
Store the solution at the recommended temperature, typically -20°C or -80°C, to maintain stability.[3]
Disposal Plan
All waste generated from handling this compound is considered cytotoxic and must be disposed of according to institutional and local regulations for hazardous waste.
-
Segregation: Do not mix cytotoxic waste with other laboratory waste.[10]
-
Containers:
-
Sharps: All contaminated needles, syringes, and other sharp objects must be placed in a rigid, puncture-resistant, and clearly labeled cytotoxic sharps container.[11]
-
Solid Waste: Contaminated gloves, gowns, bench liners, and other solid materials should be disposed of in thick, leak-proof plastic bags or containers specifically designated for cytotoxic waste, often color-coded purple or yellow with a cytotoxic symbol.[12][13][14]
-
Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Liquid Waste" with the full chemical name.
-
-
Final Disposal: All cytotoxic waste must be collected by a licensed hazardous waste disposal service for high-temperature incineration.[13][14]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 2. dam.lonza.com [dam.lonza.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. trinityconsultants.com [trinityconsultants.com]
- 6. N-myristoyltransferase inhibitors - Wikipedia [en.wikipedia.org]
- 7. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 8. ipservices.care [ipservices.care]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. danielshealth.ca [danielshealth.ca]
- 11. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 14. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
